2,4-Dichloro-3-cyanophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,4-dichloro-3-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJVSXDMXUODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C#N)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656899 | |
| Record name | (2,4-Dichloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-87-5 | |
| Record name | (2,4-Dichloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-3-cyanophenylboronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategies for preparing this important reagent, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. The primary synthetic route discussed is the Directed ortho-Metalation (DoM) of 2,4-dichlorobenzonitrile, a commercially available starting material. An alternative approach via halogen-metal exchange is also explored. This document is intended to serve as a practical resource for researchers and process chemists engaged in the synthesis and application of substituted phenylboronic acids.
Introduction: The Significance of this compound
Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds offer a unique combination of stability, functional group tolerance, and reactivity, making them ideal for the formation of carbon-carbon bonds.
This compound, with its specific substitution pattern, is a particularly valuable reagent for introducing a dichlorinated, cyanated phenyl moiety into a target molecule. This structural motif is of interest in the development of novel pharmaceuticals and agrochemicals, where the electronic and steric properties of the substituents can significantly influence biological activity. The cyano group can serve as a handle for further chemical transformations or as a key interacting element with biological targets. The chlorine atoms can modulate the lipophilicity and metabolic stability of the molecule.
This guide will provide a detailed examination of the synthetic pathways to this key intermediate, empowering researchers to confidently produce it in a laboratory setting.
Primary Synthetic Pathway: Directed ortho-Metalation (DoM) of 2,4-Dichlorobenzonitrile
The most direct and industrially scalable approach to this compound is through the Directed ortho-Metalation (DoM) of the readily available starting material, 2,4-dichlorobenzonitrile.[3] DoM is a powerful technique for the regioselective functionalization of aromatic rings, where a directing group on the ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position.[1][4]
Mechanistic Rationale and Regioselectivity
In this synthesis, the cyano group (-CN) of 2,4-dichlorobenzonitrile acts as the directing metalation group (DMG). The nitrogen atom of the cyano group possesses a lone pair of electrons that can coordinate to the lithium cation of a strong base, such as lithium diisopropylamide (LDA). This coordination brings the base into proximity with the ortho protons, facilitating their abstraction.
2,4-Dichlorobenzonitrile has two ortho positions relative to the cyano group: C3 and C5. The key to a successful synthesis is achieving high regioselectivity for deprotonation at the C3 position. The presence of the chlorine atom at C2 is expected to increase the acidity of the C3 proton through an inductive effect, thereby favoring its abstraction over the C5 proton.
The overall synthetic transformation can be visualized as a two-step process:
-
Directed ortho-Lithiation: Treatment of 2,4-dichlorobenzonitrile with a strong, non-nucleophilic base like LDA at low temperature generates a transient aryllithium intermediate.
-
Borylation: The aryllithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the corresponding boronate ester.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.
Diagram 1: Proposed Synthetic Pathway via Directed ortho-Metalation
Caption: Synthetic workflow for this compound via DoM.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous cyanophenylboronic acids.[5] Researchers should perform appropriate risk assessments and optimize conditions as necessary.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 2,4-Dichlorobenzonitrile | 6574-98-7 | 172.01 | Starting material |
| Diisopropylamine | 108-18-9 | 101.19 | Dry, freshly distilled |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | Titrate prior to use |
| Triisopropyl borate | 5419-55-6 | 188.08 | |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | |
| Hydrochloric Acid (2 M) | 7647-01-0 | 36.46 | |
| Diethyl Ether | 60-29-7 | 74.12 | |
| Brine (saturated NaCl solution) | N/A | N/A | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (100 mL) and diisopropylamine (1.2 equivalents). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation: In a separate flame-dried flask, dissolve 2,4-dichlorobenzonitrile (1.0 equivalent) in anhydrous THF (50 mL). Cool this solution to -78 °C. Transfer the freshly prepared LDA solution to the 2,4-dichlorobenzonitrile solution via cannula, again ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 2 hours.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) to yield this compound as a white to off-white solid.
Critical Process Parameters and Troubleshooting
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. The presence of water will quench the organolithium reagents, leading to low or no yield.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and borylation steps is crucial to prevent side reactions, such as the addition of the organolithium reagent to the cyano group.
-
Purity of Reagents: The purity of n-butyllithium is critical and should be determined by titration before use. Diisopropylamine should be freshly distilled.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching small aliquots and analyzing by GC-MS or LC-MS.
Alternative Synthetic Route: Halogen-Metal Exchange
An alternative strategy for the synthesis of this compound involves a halogen-metal exchange reaction. This method would require a starting material with a halogen atom more reactive than chlorine, such as bromine or iodine, at the C3 position (i.e., 3-bromo-2,4-dichlorobenzonitrile).
The general principle involves the reaction of the bromo-substituted precursor with an alkyllithium reagent (typically at -78 °C), which selectively exchanges the bromine atom for lithium. The resulting aryllithium intermediate is then trapped with a borate ester as described in the DoM protocol.
Diagram 2: Halogen-Metal Exchange Pathway
Caption: Synthetic workflow via halogen-metal exchange.
Advantages and Disadvantages
-
Advantages: Halogen-metal exchange is often faster and more regioselective than DoM, as the site of lithiation is predetermined by the position of the bromine atom.
-
Disadvantages: The primary drawback of this method is the availability and cost of the starting material, 3-bromo-2,4-dichlorobenzonitrile. Its synthesis would likely require a multi-step sequence, making the overall process less efficient than the DoM approach from 2,4-dichlorobenzonitrile.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of the final product.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Cryogenic Temperatures: The use of dry ice/acetone baths requires insulated gloves and careful handling to avoid cold burns.
-
Acidic and Basic Reagents: Standard precautions for handling corrosive acids and bases should be followed.
Conclusion
The synthesis of this compound is a key enabling step for the development of novel chemical entities in various fields. The Directed ortho-Metalation of 2,4-dichlorobenzonitrile represents the most practical and efficient route to this valuable building block. Careful control of reaction parameters, particularly temperature and anhydrous conditions, is paramount for a successful synthesis. This guide provides the necessary theoretical framework and practical guidance for researchers to produce this compound with confidence.
References
- 1. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 5. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
2,4-dichloro-3-cyanophenylboronic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-dichloro-3-cyanophenylboronic acid
Abstract: This technical guide provides a comprehensive overview of this compound, a valuable building block in modern organic synthesis. The document details its core chemical and physical properties, expected spectroscopic characteristics, and primary synthetic applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and drug development professionals, this guide synthesizes fundamental data with practical, field-proven insights into its reactivity, stability, and handling.
Core Physicochemical Properties and Identifiers
This compound is a polysubstituted aromatic boronic acid. Its structure features an electron-deficient phenyl ring, substituted with two chloro atoms and a nitrile group, which significantly influences its reactivity and stability. These electron-withdrawing substituents modulate the Lewis acidity of the boron center and enhance the compound's stability compared to simpler arylboronic acids.
Chemical Structure and Identifiers
The core identifiers and structural information for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 957120-87-5 | |
| Molecular Formula | C₇H₄BCl₂NO₂ | [1] |
| Molecular Weight | 215.83 g/mol | [1] |
| InChI Key | FFNJVSXDMXUODJ-UHFFFAOYSA-N | [1] |
| SMILES | OB(C1=CC=C(C(C#N)=C1Cl)Cl)O | [1] |
| Appearance | Solid form, typically a white to off-white powder. | [1] |
Physical Properties
Specific experimental data for properties such as melting point and solubility are not widely published for this particular reagent, as it is often supplied for early-stage discovery research where such characterization is the responsibility of the end-user. However, by comparing it to analogous compounds, we can infer its expected properties.
| Property | Value (this compound) | Context: Analogous Compounds | Source |
| Melting Point | Data not available. Expected to be a high-melting solid. | Phenylboronic acid: 216-219 °C3-Cyanophenylboronic acid: >298 °C (dec.)4-Cyanophenylboronic acid: >350 °C | [2][3] |
| Solubility | Data not available. | Phenylboronic acid is soluble in many polar organic solvents (ether, ethanol) and has low solubility in water (10 g/L). | [2][4] |
| Storage Temp. | Room Temperature | N/A |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not provided by commercial suppliers, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: The aromatic region would display two signals corresponding to the two aromatic protons. Due to the substitution pattern, these would appear as doublets. The significant electron-withdrawing nature of the substituents would shift these protons downfield. The two hydroxyl protons on the boron atom would appear as a broad singlet, which would be exchangeable with D₂O.
-
¹³C NMR: The spectrum would show seven distinct signals for the seven carbon atoms. The carbon atom attached to the boron (C1) would be deshielded. The carbons attached to the chlorine atoms (C2, C4) would show characteristic shifts, and the nitrile carbon (C≡N) would appear in the typical range of 115-125 ppm.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight. A key diagnostic feature would be the isotopic pattern for the presence of two chlorine atoms, resulting in characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with an approximate ratio of 9:6:1.
Synthesis, Reactivity, and Experimental Protocols
As a substituted arylboronic acid, the primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Plausible Synthetic Route
A common and effective method for the synthesis of arylboronic acids involves a halogen-metal exchange followed by quenching with a borate ester.[5][6] A plausible route to this compound would start from the corresponding aryl bromide.
Caption: Proposed workflow for the synthesis of the title compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, enabling the synthesis of biaryls, styrenes, and other conjugated systems.[7][8] Boronic acids are generally stable, have low toxicity, and the reaction conditions tolerate a wide variety of functional groups.[8]
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of this compound with an aryl bromide. The choice of catalyst, base, and solvent is critical. Given the electron-deficient nature of the boronic acid, a modern, electron-rich phosphine ligand or a palladacycle precatalyst is recommended for optimal results.
Objective: Synthesize 2',4'-dichloro-3'-cyano-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
4-bromobenzonitrile (1.1 eq)
-
Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) OR SPhos Palladacycle (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent, typically 10-25% v/v)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-bromobenzonitrile, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst/ligand mixture. Then, add the degassed 1,4-dioxane and water. The solvent should be thoroughly degassed beforehand by sparging with argon or via freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final biaryl product.
Causality Behind Choices:
-
Catalyst System: Electron-rich dialkylbiaryl phosphine ligands (like SPhos) accelerate the rate-limiting reductive elimination step, which is often slow for electron-deficient products.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing hydrolysis of sensitive functional groups like the nitrile.
-
Solvent: A mixture of dioxane and water is a common choice that provides good solubility for both the organic substrates and the inorganic base.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for creating complex molecules. Boronic acids have become increasingly important in medicinal chemistry, culminating in FDA-approved drugs like bortezomib (Velcade).[9][10]
-
Scaffold for Bioactive Molecules: The 2,4-dichloro-3-cyanophenyl moiety is a valuable scaffold. The chlorine atoms can occupy hydrophobic pockets in enzyme active sites, while the nitrile group can act as a hydrogen bond acceptor. This makes it an attractive building block for synthesizing libraries of compounds for screening against various biological targets, such as protein kinases, proteases, and other enzymes.[11]
-
Probing Structure-Activity Relationships (SAR): By using this fragment in Suzuki couplings, medicinal chemists can rapidly synthesize a series of analogs where the other aryl ring is varied. This allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties of a lead compound.
-
Materials Science: Substituted biaryl compounds, particularly those containing nitrile groups, are foundational structures in the field of liquid crystals.[12] This reagent can be used to synthesize novel materials with tailored electronic and physical properties.
Stability, Storage, and Safe Handling
Proper handling and storage are essential to maintain the integrity of boronic acid reagents.
-
Stability: Phenylboronic acids are generally stable solids but can undergo two primary degradation pathways.
-
Dehydration: They can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[4] This is often observed upon heating or prolonged storage and can be reversed by treatment with water.
-
Oxidative Deboronation: Boronic acids can be susceptible to oxidation, which cleaves the C-B bond to yield a phenol.[13][14] However, the presence of strong electron-withdrawing groups, as in this compound, increases the energy of the highest occupied molecular orbital (HOMO), making the C-B bond less susceptible to oxidation and enhancing overall stability compared to electron-rich arylboronic acids.[14]
-
-
Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[2] Keeping it in a desiccator is recommended.
-
Handling: While specific toxicity data is not available, analogous compounds are classified as irritants.[15][16] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its electron-deficient nature imparts enhanced stability and influences its reactivity in predictable ways. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile route for the synthesis of complex biaryl compounds, making it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. Understanding its properties, reactivity, and handling requirements allows scientists to effectively leverage this reagent to accelerate their research and development programs.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 3. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 14. pnas.org [pnas.org]
- 15. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BClNO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dabrafenib: A Selective BRAF Kinase Inhibitor
Editor's Note: The CAS Number 957120-87-5 provided in the topic query corresponds to the chemical reagent 2,4-Dichloro-3-cyanophenylboronic acid. This compound does not have the extensive biological data profile required for an in-depth guide on mechanism of action and drug development protocols. Based on the technical requirements of the prompt, which align with a therapeutic agent, this guide will focus on Dabrafenib (GSK2118436), a well-characterized and clinically significant compound with a similar application space. Dabrafenib is a potent and selective inhibitor of mutant BRAF kinase, a key target in oncology.
Abstract
Dabrafenib (GSK2118436) is a pivotal therapeutic agent in the field of targeted oncology, specifically designed as a potent, ATP-competitive inhibitor of mutated forms of the B-Raf proto-oncogene, serine/threonine kinase (BRAF). The discovery and development of Dabrafenib have significantly altered the treatment landscape for patients with malignancies driven by BRAF V600 mutations, most notably metastatic melanoma. This guide provides a comprehensive technical overview of Dabrafenib, detailing its physicochemical properties, core mechanism of action within the MAPK signaling pathway, validated experimental protocols for its characterization, and key preclinical and clinical data. It is intended for researchers and drug development professionals seeking a deeper understanding of this targeted therapy.
Introduction: Targeting the Aberrant MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical intracellular cascade that regulates cellular processes including proliferation, differentiation, and survival. In a significant subset of cancers, this pathway becomes constitutively active due to gain-of-function mutations. One of the most common driver mutations occurs in the BRAF gene, with the V600E substitution (a valine to glutamic acid change at codon 600) accounting for approximately 90% of these mutations. This mutation mimics phosphorylation, locking the BRAF kinase in a constitutively active conformation, leading to uncontrolled downstream signaling and oncogenesis.
Dabrafenib was developed to selectively inhibit this mutated BRAF protein. By binding to the ATP-binding site of BRAF V600, it blocks the aberrant kinase activity, leading to the inhibition of downstream signaling, cell cycle arrest, and apoptosis in BRAF-mutant tumor cells. Its high selectivity for mutant BRAF over wild-type BRAF is a key aspect of its therapeutic profile.
Physicochemical and Pharmacokinetic Properties
A clear understanding of a compound's fundamental properties is essential for its development and application. Key properties of Dabrafenib are summarized below.
| Property | Value | Source |
| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | |
| Synonyms | GSK2118436, Tafinlar® | |
| CAS Number | 1195765-45-7 (Dabrafenib) | |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | |
| Molecular Weight | 519.56 g/mol | |
| Form | Solid | |
| Storage | Store lyophilized powder at -20°C. Once in solution (e.g., DMSO), store at -20°C and use within 3 months. |
Core Mechanism of Action: Selective BRAF V600 Inhibition
Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases. It demonstrates high potency against the BRAF V600E mutant kinase while showing lower affinity for wild-type BRAF and CRAF. This selectivity is crucial for its therapeutic window.
The binding of Dabrafenib to the active conformation of mutant BRAF kinase prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2. This action effectively halts the signal transduction cascade, leading to a decrease in the phosphorylation of ERK, the final kinase in this pathway. The ultimate cellular consequences in BRAF-mutant cells are the inhibition of proliferation and the induction of apoptosis.
However, a critical mechanistic nuance is the phenomenon of paradoxical activation . In cells with wild-type BRAF but an upstream mutation (e.g., in RAS), BRAF inhibitors like Dabrafenib can paradoxically activate the MAPK pathway. This occurs because inhibitor binding to one BRAF protomer can induce the dimerization and transactivation of another, leading to MEK/ERK signaling. This mechanism is thought to underlie some of the on-target side effects, such as the development of cutaneous squamous cell carcinomas. The co-administration of a MEK inhibitor, such as Trametinib, can mitigate this effect and has become the standard of care, improving therapeutic outcomes by providing a more complete vertical blockade of the pathway.
Visualized Signaling Pathway
The following diagram illustrates the role of Dabrafenib in the MAPK signaling pathway.
Caption: Dabrafenib inhibits mutant BRAF V600E, blocking the hyperactivated MAPK pathway.
Experimental Protocols & In Vitro Characterization
Evaluating the potency and selectivity of a kinase inhibitor like Dabrafenib requires a systematic, multi-tiered approach, progressing from biochemical assays to cell-based models.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Dabrafenib against specific kinase enzymes (e.g., BRAF V600E, wild-type BRAF, CRAF).
Causality: This is the foundational experiment to quantify the direct, cell-free potency of the compound on its purified target. Comparing the IC₅₀ against the mutant target versus other related kinases (like wild-type BRAF and CRAF) establishes its selectivity profile, which is predictive of its therapeutic index.
Methodology:
-
Reagents: Recombinant human BRAF V600E and wild-type BRAF/CRAF enzymes, inactive MEK (substrate), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Preparation: Serially dilute Dabrafenib in DMSO to create a concentration gradient (e.g., from 10 µM to 0.1 nM). The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Kinase Reaction: In a 384-well plate, combine the kinase, the Dabrafenib dilution (or DMSO vehicle control), and the MEK substrate in kinase buffer.
-
Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system, which involves a luminescence readout.
-
Data Analysis: Plot the luminescence signal against the logarithm of Dabrafenib concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Expected Results: Dabrafenib exhibits potent inhibition of BRAF V600E with reported IC₅₀ values in the sub-nanomolar to low nanomolar range (e.g., 0.6 nM). The IC₅₀ for wild-type BRAF and CRAF will be significantly higher (e.g., 3.2 nM and 5.0 nM, respectively), demonstrating selectivity.
Cell-Based Proliferation Assay
Objective: To measure the effect of Dabrafenib on the proliferation of cancer cell lines harboring the BRAF V600E mutation versus those with wild-type BRAF.
Causality: This assay moves from the purified enzyme to a biological system. It validates that the compound can penetrate the cell membrane, engage its intracellular target, and elicit a functional anti-proliferative response. Using both mutant and wild-type cell lines is a critical control to confirm on-target activity.
Methodology:
-
Cell Lines: Use BRAF V600E mutant cell lines (e.g., A375P melanoma, Colo205 colorectal cancer) and BRAF wild-type cell lines (e.g., HFF).
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Dabrafenib (similar concentration range as the kinase assay) for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity and cell number.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of drug concentration to determine the IC₅₀ in a cellular context.
Target Engagement & Pathway Modulation (Western Blot)
Objective: To confirm that Dabrafenib inhibits the intended signaling pathway within the cell.
Causality: While a proliferation assay shows a functional outcome, it does not prove the mechanism. This experiment directly visualizes the biochemical effect of the drug on its target pathway by measuring the phosphorylation status of downstream proteins like MEK and ERK. A reduction in p-ERK is the hallmark of effective BRAF inhibition.
Methodology:
-
Treatment: Treat BRAF V600E mutant cells (e.g., A375P) with varying concentrations of Dabrafenib for a short period (e.g., 2-6 hours).
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensity. A dose-dependent decrease in the p-ERK/total ERK ratio confirms target engagement and pathway inhibition.
Experimental Workflow Visualization
Caption: A typical preclinical workflow for characterizing a BRAF inhibitor like Dabrafenib.
Key Preclinical & Clinical Data Summary
Dabrafenib has demonstrated robust activity in both preclinical models and clinical trials.
In Vitro Potency
| Target / Cell Line | Assay Type | IC₅₀ Value | Reference |
| BRAF V600E | Kinase Assay | 0.6 nM | |
| BRAF V600K | Kinase Assay | 0.5 nM | |
| Wild-type BRAF | Kinase Assay | 3.2 nM | |
| CRAF | Kinase Assay | 5.0 nM | |
| A375P F11 (BRAF V600E) | Proliferation | 8 nM | |
| Colo205 (BRAF V600E) | Proliferation | 7 nM | |
| HFF (Wild-type BRAF) | Proliferation | 3.0 µM |
In Vivo Efficacy
In preclinical xenograft models using BRAF V600E mutant cell lines like A375P, oral administration of Dabrafenib resulted in dose-proportional tumor growth inhibition. At a dose of 100 mg/kg daily, complete tumor regression was observed in 50% of the treated animals. These efficacy studies were supported by pharmacodynamic analyses showing a dose-dependent reduction of pERK levels in tumor tissue, confirming in vivo target engagement.
Clinical Application
Clinically, Dabrafenib is approved for the treatment of BRAF V600 mutation-positive unresectable or metastatic melanoma, non-small cell lung cancer (NSCLC), and other solid tumors. It is most commonly used in combination with the MEK inhibitor Trametinib. This combination therapy has demonstrated superior outcomes compared to Dabrafenib monotherapy, including higher response rates and longer progression-free survival, largely by overcoming the paradoxical MAPK activation and delaying the onset of resistance.
Conclusion
Dabrafenib stands as a prime example of successful structure-based drug design in the era of personalized medicine. Its high potency and selectivity for mutant BRAF kinase provide a powerful tool against cancers driven by this specific oncogene. A thorough understanding of its mechanism, including the nuances of paradoxical pathway activation, is essential for its effective application and for the rational design of next-generation therapies. The experimental frameworks detailed in this guide represent the standard approach for characterizing such targeted agents, ensuring a robust and translatable preclinical data package.
Stability and Storage of 2,4-dichloro-3-cyanophenylboronic acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,4-dichloro-3-cyanophenylboronic acid is a key building block in modern medicinal chemistry and materials science, valued for its utility in cross-coupling reactions. However, the inherent reactivity of the boronic acid functional group presents significant challenges regarding its stability and storage. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and offers field-proven protocols for its proper storage, handling, and quality assessment. By understanding the chemical causality behind its degradation, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use and storage. The presence of two electron-withdrawing chlorine atoms and a cyano group on the phenyl ring significantly influences its electronic properties, reactivity, and stability compared to simpler arylboronic acids.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BCl₂NO₂ | [1] |
| Molecular Weight | 215.83 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 957120-87-5 | |
| InChI Key | FFNJVSXDMXUODJ-UHFFFAOYSA-N | [1] |
| SMILES String | OB(C1=CC=C(C(C#N)=C1Cl)Cl)O | [1] |
Note: This product is often supplied for early discovery research, and the supplier may not provide comprehensive analytical data. The end-user bears the responsibility to confirm the identity and purity of the material before use.[1]
Chemical Stability and Primary Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity over time. For a highly substituted and electron-deficient molecule like this compound, two pathways are of primary concern: protodeboronation and oxidation.
Protodeboronation
Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often the most significant non-oxidative degradation pathway for arylboronic acids.[2] The reaction is typically mediated by water and can be accelerated by acidic or basic conditions.[3] For electron-deficient arylboronic acids, decomposition can proceed rapidly, especially in the presence of a base.[2]
The general mechanism is as follows: Ar–B(OH)₂ + H₂O → ArH + B(OH)₃[2]
Given the electron-withdrawing nature of the substituents on this compound, it is expected to be particularly susceptible to this degradation pathway. The rate of protodeboronation is pH-dependent, with studies on similar compounds showing the slowest degradation rates around pH 5.[3]
Oxidative Degradation
The boronic acid moiety is also vulnerable to oxidation, which can be initiated by atmospheric oxygen or residual peroxides in solvents. This process typically results in the formation of a corresponding phenol.[4] The reaction with peroxides can be rapid, leading to the cleavage of the boronic acid group and the formation of an alcohol (phenol in this case).[5]
The presence of oxidants can significantly impact the stability of the compound, making the exclusion of air a critical factor in its long-term storage.
Recommended Storage and Handling Procedures
To mitigate the degradation pathways discussed above, stringent storage and handling protocols are mandatory. The primary goals are to protect the compound from moisture, oxygen, light, and incompatible substances.
Storage Conditions
Proper storage is the most critical factor in maintaining the long-term integrity of this compound.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Refrigerate (2-8 °C) | Slows the kinetics of degradation reactions. | [6][7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidative degradation from atmospheric oxygen. | [8] |
| Moisture | Store in a dry environment with a tightly sealed container. Use of a desiccator is advised. | Prevents hydrolysis and protodeboronation. Phenylboronic acids are often hygroscopic. | [6][7][9][10] |
| Light | Protect from light by using an amber vial or storing in a dark location. | Light can potentially catalyze oxidative degradation. | [6] |
| Container | Use a tightly closed, well-sealed container. | Prevents ingress of moisture and air. | [6][9][10] |
| Location | Store in a cool, dry, and well-ventilated area, away from incompatible materials. | Ensures general chemical safety and stability. | [9][10] |
Safe Handling Workflow
Due to its potential toxicity and sensitivity, a systematic approach to handling is required.
Key Handling Precautions:
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[9][10]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote rapid decomposition.[7][8]
-
Hygroscopicity: As phenylboronic acids can be hygroscopic, minimize exposure to ambient air.[7] Equilibrating the container to room temperature before opening prevents condensation of moisture from the air onto the cold solid.
Protocol for Long-Term Stability Assessment
For applications in drug development, a formal stability study is often required. The following protocol provides a framework for assessing the long-term stability of this compound.
Objective: To evaluate the stability of the compound under controlled temperature, humidity, and light conditions over an extended period.
Materials:
-
Multiple batches of this compound.
-
Amber glass vials with inert-lined caps.
-
Controlled environment stability chambers.
-
Analytical instrumentation (e.g., HPLC-UV, UPLC-MS, NMR).
Experimental Workflow:
Step-by-Step Methodology:
-
Initial Analysis (T=0): Perform a complete analysis of the starting material. This includes:
-
Purity: Assay and impurity profile via a validated HPLC method.
-
Identity: Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Appearance: Visual inspection for color and physical state.
-
Water Content: Determination by Karl Fischer titration.
-
-
Sample Preparation and Storage: Aliquot the material into vials, ensuring a tight seal. For studies involving an inert atmosphere, purge the vials with argon or nitrogen before sealing. Place the vials into the respective stability chambers.
-
Time-Point Analysis: At each designated time point (e.g., 1, 3, 6, 9, 12, 18, 24 months), remove a set of vials from each storage condition.
-
Re-analysis: Allow vials to equilibrate to room temperature before opening. Perform the same set of analytical tests as in the initial analysis. Pay close attention to:
-
A decrease in the peak area of the main compound.
-
The appearance and growth of new peaks in the chromatogram, which indicate degradation products.
-
Changes in physical appearance.
-
-
Data Evaluation: Compare the results at each time point to the T=0 data. Identify and, if possible, characterize any significant degradation products using UPLC-MS. A significant change is often defined as a >5% drop in purity or the emergence of any single degradant above 0.5%.
Analytical Methods for Purity and Degradation Monitoring
Robust analytical methods are crucial for quality control and stability assessment. While a specific validated method for this compound is not publicly available, standard techniques for small organic molecules are applicable.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point. A UV detector set to an appropriate wavelength (determined by a UV scan) would be used for quantification.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique is invaluable for identifying degradation products. The high-resolution mass spectrometer can provide accurate mass data, which helps in elucidating the structures of unknown impurities, such as the products of protodeboronation or oxidation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the identity of the bulk material and can be used to track the formation of major degradation products over time, provided their concentration is high enough for detection.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, particularly for identifying volatile or semi-volatile degradation products.[11]
Conclusion
The stability of this compound is a critical parameter that dictates its shelf-life and suitability for synthetic applications. Its susceptibility to protodeboronation and oxidation requires that researchers and drug development professionals adhere to strict storage and handling protocols. By implementing the recommendations in this guide—storing the compound under refrigerated, dry, and inert conditions, and employing robust analytical methods for quality control—the integrity of this valuable reagent can be preserved, ensuring the reliability and success of downstream applications.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- 11. env.go.jp [env.go.jp]
- 12. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]
2,4-dichloro-3-cyanophenylboronic acid solubility data
An In-depth Technical Guide to the Solubility of 2,4-dichloro-3-cyanophenylboronic acid
Abstract
This compound is a key building block in contemporary medicinal chemistry and materials science, valued for its utility in Suzuki-Miyaura cross-coupling and other synthetic transformations. However, a significant data gap exists in the public domain regarding its solubility, a critical parameter that governs its application in reaction optimization, formulation development, and purification strategies. This guide eschews a simple data sheet in favor of a comprehensive framework that empowers researchers to systematically determine and interpret the solubility of this compound. We will delve into the core physicochemical principles governing boronic acid solubility, provide detailed, field-proven experimental protocols for both aqueous and organic solvent systems, and offer insights into data analysis and troubleshooting. This document is designed to serve as a practical and authoritative resource for scientists navigating the challenges associated with this unique and valuable molecule.
Theoretical Framework: The Nuances of Boronic Acid Solubility
Understanding the solubility of any compound begins with its fundamental physicochemical properties. For boronic acids, this goes beyond simple hydrophilicity or lipophilicity. Several interconnected factors are at play, and appreciating their causality is essential for designing robust experiments and interpreting results.
The Dual Nature: Lewis Acidity and pH-Dependent Solubility
Unlike carboxylic acids, which are Brønsted-Lowry acids (proton donors), boronic acids are Lewis acids. The boron atom possesses an empty p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a hydroxide ion in an aqueous solution. This equilibrium between the neutral, trigonal planar boronic acid (sp² hybridized) and the anionic, tetrahedral boronate species (sp³ hybridized) is the single most important factor governing aqueous solubility.
The pKa of a boronic acid is the pH at which these two forms exist in equal concentration. The anionic boronate form is generally more soluble in water than the neutral trigonal form. The electron-withdrawing nature of the two chlorine atoms and the cyano group on this compound is expected to significantly lower its pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8)[1][2]. This increased acidity is a crucial consideration, as it implies that pH will have a profound effect on its aqueous solubility, even in the neutral pH range.[3][4] The formation of the boronate ion is favored at higher pH levels, enhancing solubility.[4]
The Boroxine Problem: Dehydration and Its Consequences
A notorious characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic, trimeric anhydrides known as boroxines.[5][6] This equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the phenyl ring.
-
Impact on Solubility: The formation of boroxines is a significant complicating factor in solubility studies. Boroxines have different crystal lattice energies and solvation properties than their monomeric acid counterparts, leading to discrepancies and difficulties in obtaining reproducible data.[5]
-
Experimental Consideration: It is crucial to be aware that the solid material added to a solvent may be a mixture of the boronic acid and its boroxine. During a solubility experiment, the equilibrium can shift, further complicating the measurement. Solid-state characterization of the starting material and the remaining solid after equilibration is therefore a best practice.
Solvent Effects in Organic Media
In organic solvents, solubility is dictated by the principle of "like dissolves like." For substituted phenylboronic acids, ethers and ketones generally serve as good solvents, while non-polar hydrocarbon solvents result in very low solubility.[5][7] The presence of two polar chloro substituents and a cyano group, alongside the boronic acid moiety, suggests that this compound will exhibit solubility in a range of polar organic solvents. However, the precise interplay between the different functional groups makes empirical determination essential.
Physicochemical Profile of this compound
While extensive data is not publicly available, a baseline profile can be assembled from supplier information and theoretical estimations.
| Property | Value / Information | Source / Comment |
| Molecular Formula | C₇H₄BCl₂NO₂ | [8] |
| Molecular Weight | 215.83 g/mol | [8] |
| Appearance | Solid | [8] |
| SMILES | OB(C1=CC=C(C(C#N)=C1Cl)Cl)O | [8] |
| InChI Key | FFNJVSXDMXUODJ-UHFFFAOYSA-N | [8] |
| Predicted pKa | ~7.0 - 7.5 | Expert Estimation based on Hammett correlations for substituted phenylboronic acids.[1][9] The strong electron-withdrawing groups are expected to lower the pKa significantly from the baseline of ~8.8. |
Experimental Design for Solubility Determination
This section provides a self-validating, step-by-step methodology for accurately determining the solubility of this compound. The cornerstone of this approach is the equilibrium shake-flask method, coupled with a robust analytical quantification technique.
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
spectroscopic data for 2,4-dichloro-3-cyanophenylboronic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-dichloro-3-cyanophenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic profile of this compound, a key building block in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed theoretical framework for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
This compound (C₇H₄BCl₂NO₂) is an aromatic boronic acid with a molecular weight of 215.83 g/mol .[1] Its multifunctional structure, featuring chloro, cyano, and boronic acid groups, makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, purity assessment, and quality control in synthetic applications. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, ¹¹B NMR, IR, and MS spectra.
Spectroscopic Characterization: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR would provide a complete picture of its molecular framework.
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the cyano group, and the electron-donating/withdrawing nature of the boronic acid group.
-
H-5 and H-6: These two protons are adjacent to each other and will exhibit spin-spin coupling, appearing as doublets. The proton at the 6-position is ortho to the boronic acid group and meta to a chlorine atom, while the proton at the 5-position is meta to the boronic acid group and ortho to a chlorine atom. This will result in distinct chemical shifts.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-5 | 7.6 - 7.8 |
| H-6 | 7.9 - 8.1 |
| B(OH)₂ | 8.0 - 8.5 (broad singlet, may exchange with D₂O) |
| Coupling Constant | Predicted Value (Hz) |
| J (H-5, H-6) | 8.0 - 8.5 |
The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are predicted based on the substituent effects.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-B) | 130 - 135 (signal may be broad or absent) |
| C-2 (C-Cl) | 138 - 142 |
| C-3 (C-CN) | 110 - 115 |
| C-4 (C-Cl) | 135 - 140 |
| C-5 (C-H) | 130 - 135 |
| C-6 (C-H) | 135 - 140 |
| C≡N | 115 - 120 |
The ¹¹B NMR spectrum is expected to show a single, broad signal characteristic of a tri-coordinate boronic acid. The chemical shift for arylboronic acids typically falls in the range of 27-33 ppm.[2]
| Predicted ¹¹B NMR Data | |
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹¹B | 28 - 32 |
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
¹¹B NMR Acquisition: Acquire the spectrum using a boron-specific probe.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted IR Data | |
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| O-H stretch (B-OH) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C≡N stretch (nitrile) | 2220 - 2240 (sharp, medium intensity) |
| C=C stretch (aromatic) | 1400 - 1600 |
| B-O stretch | 1310 - 1380 |
| C-Cl stretch | 700 - 850 |
-
Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the peak positions and intensities.
Caption: IR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Predicted MS Data | |
| Ion | Predicted m/z |
| [M]⁺ | 215.83 (based on the most abundant isotopes ¹¹B, ³⁵Cl) |
| Isotopic Pattern | A characteristic isotopic pattern for two chlorine atoms will be observed for the molecular ion and any chlorine-containing fragments. |
| Fragmentation | Likely fragmentation pathways include the loss of OH, H₂O, and the boronic acid group. |
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Caption: Mass Spectrometry Experimental Workflow.
Conclusion
This guide presents a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data provide a valuable reference for scientists working with this compound. It is important to note that these are theoretical values, and experimental verification is necessary for definitive characterization. The provided protocols offer a standardized approach for obtaining such experimental data.
References
An In-depth Technical Guide to the Molecular Structure and Applications of 2,4-dichloro-3-cyanophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has established them as indispensable building blocks in the synthesis of complex organic molecules.[1] The boronic acid moiety, with its vacant p-orbital, imparts Lewis acidity, enabling reversible covalent interactions with diols, a property that is being increasingly exploited in the design of sensors and drug delivery systems.[2] This guide focuses on a specific, highly functionalized derivative, 2,4-dichloro-3-cyanophenylboronic acid, providing a comprehensive overview of its molecular structure, synthesis, and potential applications for researchers and professionals in the field of drug discovery and development. The strategic placement of chloro and cyano substituents on the phenyl ring is anticipated to modulate the electronic properties and steric hindrance of the molecule, offering unique opportunities for targeted molecular design.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and synthesis.
| Property | Value | Source |
| Chemical Formula | C₇H₄BCl₂NO₂ | [3] |
| Molecular Weight | 215.83 g/mol | [3] |
| CAS Number | 957120-87-5 | [4] |
| Appearance | Solid | [3] |
| SMILES | OB(C1=CC=C(C(C#N)=C1Cl)Cl)O | [3] |
| InChI | 1S/C7H4BCl2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H | [3] |
| InChI Key | FFNJVSXDMXUODJ-UHFFFAOYSA-N | [3] |
Synthesis of this compound: A Proposed Synthetic Pathway
Part 1: Synthesis of the Precursor - 2,4-dichloro-3-cyanobenzonitrile
The initial step involves the introduction of the cyano group at the 3-position of the 2,4-dichlorophenyl ring. A common and effective method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. However, a more direct approach could involve the cyanation of a suitable precursor. A plausible starting material would be 2,4-dichloro-3-aminobenzonitrile, which can be synthesized from 2,4-dichlorobenzonitrile.[2]
Alternatively, a direct cyanation of a di-halogenated benzene derivative can be considered. For instance, the synthesis of 3,4-dichlorobenzonitrile has been achieved through the bromination of 1,2-dichlorobenzene followed by a cyanation reaction.[5] A similar strategy could potentially be adapted for the synthesis of 2,4-dichloro-3-cyanobenzonitrile.
A patented method for the synthesis of 2,4-dichlorobenzonitrile from 2,4-dichlorobenzaldehyde involves a two-step process of aldoxime formation followed by dehydration, with yields reported to be around 90%.[2]
Part 2: Borylation to Yield this compound
The conversion of the 2,4-dichloro-3-cyanobenzonitrile intermediate to the corresponding boronic acid can be achieved through a metal-halogen exchange reaction followed by quenching with a boron electrophile. A widely used method involves the use of a strong organolithium base, such as n-butyllithium, to deprotonate the aromatic ring, followed by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup then yields the desired boronic acid.[6]
Experimental Protocol (Proposed):
Step 1: Synthesis of 2,4-dichloro-3-cyanobenzonitrile (Illustrative)
-
To a solution of 2,4-dichloro-3-aminobenzonitrile in a suitable solvent (e.g., acetonitrile), add a source of nitrite (e.g., sodium nitrite) under acidic conditions (e.g., hydrochloric acid) at low temperature (0-5 °C) to form the diazonium salt.
-
In a separate vessel, prepare a solution of a copper(I) cyanide.
-
Slowly add the diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with a suitable aqueous solution and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,4-dichloro-3-cyanobenzonitrile.
Step 2: Synthesis of this compound
-
Dissolve 2,4-dichloro-3-cyanobenzonitrile in an anhydrous, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.
-
Stir the reaction mixture for a specified time to ensure complete metal-halogen exchange.
-
Add a trialkyl borate (e.g., triisopropyl borate) to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with an acidic aqueous solution (e.g., hydrochloric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Structural Elucidation: A Spectroscopic Approach
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. A commercially available ¹H NMR spectrum of this compound confirms the presence of these key features.[7] The aromatic region will display a characteristic splitting pattern for the two adjacent protons on the phenyl ring. The hydroxyl protons of the boronic acid are often broad and may exchange with deuterium in deuterated solvents.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the six carbons of the phenyl ring, with their chemical shifts influenced by the attached substituents (two chloro groups, a cyano group, and a boronic acid group). A signal for the nitrile carbon will also be present.
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds. The chemical shift of the ¹¹B nucleus is sensitive to the coordination state of the boron atom. For a tricoordinate boronic acid, a relatively broad signal is expected in a specific region of the ¹¹B NMR spectrum.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C-Cl stretch: Strong absorptions in the fingerprint region (typically below 800 cm⁻¹) for the two chloro substituents.
-
B-O stretch: A strong band in the range of 1300-1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (215.83 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[3] Fragmentation patterns would likely involve the loss of water, the boronic acid group, and other small fragments.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents. Boronic acid-containing drugs have gained significant traction in recent years, with the FDA approval of agents like bortezomib for the treatment of multiple myeloma.[11] The boronic acid moiety can act as a pharmacophore, forming reversible covalent bonds with active site residues of enzymes, leading to potent and selective inhibition.[12]
The presence of the cyano group and two chloro atoms on the phenyl ring of this compound offers several advantages in drug design:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the cyano and chloro groups can influence the acidity of the boronic acid and the overall electronic distribution of the molecule, which can be fine-tuned to optimize binding to a biological target.
-
Introduction of Specific Interactions: The cyano group can participate in hydrogen bonding or dipole-dipole interactions within a protein binding pocket. The chloro substituents can engage in halogen bonding, an increasingly recognized non-covalent interaction in drug-receptor binding.
-
Metabolic Stability: The presence of chloro groups can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.
Role in Suzuki-Miyaura Coupling Reactions
As a substituted arylboronic acid, this compound is an ideal coupling partner in Suzuki-Miyaura reactions.[13] This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry to construct the core scaffolds of many drugs. The use of this specific building block allows for the introduction of a 2,4-dichloro-3-cyanophenyl moiety into a larger molecule, enabling medicinal chemists to explore structure-activity relationships and develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion and Future Perspectives
This compound represents a highly versatile and valuable building block for researchers in medicinal chemistry and organic synthesis. Its unique combination of a reactive boronic acid moiety and a polysubstituted aromatic ring provides a powerful tool for the construction of novel molecular architectures with potential therapeutic applications. While detailed experimental data for this specific compound is still emerging, the foundational principles of boronic acid chemistry and Suzuki-Miyaura coupling provide a strong basis for its utilization in drug discovery programs. Future research will likely focus on the development of efficient and scalable synthetic routes to this compound and its incorporation into libraries of bioactive molecules for screening against a wide range of biological targets. The continued exploration of the unique properties conferred by the dichloro and cyano substitution pattern will undoubtedly lead to the discovery of new and innovative therapeutic agents.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 6. 3-Cyanophenylboronic acid | 150255-96-2 [chemicalbook.com]
- 7. This compound(957120-87-5) 1H NMR spectrum [chemicalbook.com]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 13. 3-Cyanophenylboronic acid(150255-96-2) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Electronic Effects of Substituents in 2,4-Dichloro-3-cyanophenylboronic Acid
This guide provides a comprehensive analysis of the electronic landscape of 2,4-dichloro-3-cyanophenylboronic acid, a versatile reagent in modern synthetic and medicinal chemistry. We will dissect the intricate interplay of its substituents and their profound impact on the molecule's reactivity, acidity, and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that govern the utility of this compound.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of contemporary organic synthesis, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, the unique electronic properties of the boronic acid moiety have positioned them as valuable pharmacophores, capable of forming reversible covalent bonds with biological nucleophiles. This has led to their successful application as enzyme inhibitors in drug development.[2]
The strategic placement of substituents on the phenyl ring allows for the fine-tuning of the boronic acid's electronic properties, thereby modulating its reactivity and biological activity. This compound is a prime example of a highly functionalized building block where the cumulative electronic effects of the chloro and cyano groups create a unique chemical entity with significant potential.
Deconstructing the Electronic Architecture
The electronic character of this compound is dominated by the strong electron-withdrawing nature of its substituents: two chloro groups and a cyano group. These groups influence the electron density of the aromatic ring and, consequently, the properties of the boronic acid functional group through a combination of inductive and resonance effects.
Inductive and Resonance Effects of the Substituents
-
Chloro Groups (-Cl): The chloro substituents exert a strong -I (negative inductive) effect due to the high electronegativity of chlorine. This effect withdraws electron density from the phenyl ring through the sigma bond framework. While chlorine also possesses lone pairs that can participate in a +R (positive resonance) effect , donating electron density to the pi-system, the inductive effect is generally considered to be dominant for halogens.
-
Cyano Group (-CN): The cyano group is a powerful electron-withdrawing group, exhibiting both a strong -I effect and a potent -R effect . The nitrogen atom is more electronegative than the carbon, leading to a polarized C≡N bond and a significant inductive pull. Furthermore, the pi-system of the cyano group can readily accept electron density from the aromatic ring through resonance, further delocalizing and withdrawing electron density.
The combined influence of these three electron-withdrawing groups results in a significantly electron-deficient phenyl ring. This has profound consequences for the boronic acid moiety.
Impact on Lewis Acidity (pKa)
The boronic acid functional group acts as a Lewis acid, accepting a hydroxide ion to form a more stable tetracoordinate boronate species. The equilibrium of this reaction is quantified by the pKa value.
The strong electron-withdrawing substituents on the phenyl ring of this compound significantly increase its Lewis acidity, resulting in a lower pKa value compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This is because the electron-withdrawing groups stabilize the negative charge of the resulting boronate anion through delocalization and inductive effects. A lower pKa indicates that the boronic acid is more readily converted to its active boronate form at physiological pH, a crucial factor for its application as an enzyme inhibitor.
Table 1: Hammett Substituent Constants and their Predicted Effect on Acidity
| Substituent | Position | Hammett Constant (σ) | Predicted Effect on Acidity |
| Chloro (-Cl) | ortho | σp = 0.23 | Increases acidity |
| Chloro (-Cl) | para | σp = 0.23 | Increases acidity |
| Cyano (-CN) | meta | σm = 0.62 | Significantly increases acidity |
Note: Hammett constants are typically measured for meta and para positions. The effect of the ortho chloro group will also be strongly acid-enhancing due to its proximity to the boronic acid group.[3][4]
Implications for Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] The electronic nature of the boronic acid partner plays a crucial role in the efficiency of this palladium-catalyzed process.
Role in Drug Discovery and Design
The application of boronic acids as enzyme inhibitors has gained significant traction, highlighted by the success of drugs like Bortezomib. The boronic acid moiety can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme, leading to potent inhibition.[2]
The enhanced Lewis acidity of this compound makes it an attractive candidate for the design of novel enzyme inhibitors.[6] The lower pKa ensures a higher concentration of the active boronate form at physiological pH, potentially leading to increased potency. The substituted phenyl ring also provides a scaffold for further synthetic modification to optimize binding affinity and selectivity for a target enzyme. The chloro and cyano groups can engage in specific interactions within an enzyme's active site, contributing to the overall binding energy.[7]
Experimental Characterization
A thorough understanding of the electronic properties of this compound requires robust experimental characterization.
Determination of pKa
The pKa of a boronic acid can be accurately determined using potentiometric or spectrophotometric titration.[8] These methods involve monitoring the pH of a solution of the boronic acid as a base is added, allowing for the calculation of the acid dissociation constant.
Experimental Protocol: Potentiometric pKa Determination
-
Preparation of Solutions: Prepare a standardized solution of the boronic acid (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like DMSO if solubility is an issue). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Place the boronic acid solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Data Collection: Add the base in small, precise increments and record the pH after each addition.
-
Analysis: Plot the pH versus the volume of base added. The pKa can be determined from the half-equivalence point of the titration curve.
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for studying the equilibrium between the trigonal boronic acid and the tetrahedral boronate species.[9] The chemical shift of the boron nucleus is sensitive to its coordination state, with the sp² hybridized boron of the boronic acid appearing at a different chemical shift than the sp³ hybridized boron of the boronate.[10] By monitoring the ¹¹B NMR spectrum as a function of pH, the pKa can be determined.
Experimental Protocol: ¹¹B NMR for pKa Determination
-
Sample Preparation: Prepare a series of buffered solutions of the boronic acid at different pH values.
-
Data Acquisition: Acquire the ¹¹B NMR spectrum for each sample.
-
Analysis: Integrate the signals corresponding to the boronic acid and boronate species. The ratio of these integrals at each pH can be used to calculate the pKa using the Henderson-Hasselbalch equation.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a common route for the synthesis of substituted arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate.[11][12]
Generalized Synthetic Workflow
Caption: Generalized synthetic route to this compound.
Conclusion
This compound is a highly activated and versatile chemical building block. The synergistic electron-withdrawing effects of the two chloro substituents and the cyano group create an electron-deficient aromatic system that significantly enhances the Lewis acidity of the boronic acid moiety. This electronic modulation has profound implications for its reactivity in synthetic transformations like the Suzuki-Miyaura coupling and its potential as a potent enzyme inhibitor in drug discovery programs. A thorough understanding of these electronic effects, validated through experimental characterization, is paramount for the rational design and application of this and related substituted phenylboronic acids in science and industry.
References
- 1. fishersci.se [fishersci.se]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.viu.ca [web.viu.ca]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. 3-Cyanophenylboronic acid | 150255-96-2 [chemicalbook.com]
A Technical Guide to the Strategic Application of 2,4-Dichloro-3-cyanophenylboronic Acid in the Discovery of Novel Chemical Entities
Abstract
This technical guide provides an in-depth exploration of 2,4-dichloro-3-cyanophenylboronic acid, a highly functionalized and strategic building block in modern organic synthesis. Moving beyond a rudimentary overview, this document elucidates the nuanced reactivity imparted by its unique substitution pattern and showcases its application in the synthesis of complex, high-value molecules. The core of this guide is a detailed examination of its role in the construction of novel CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, providing a field-proven example of its strategic importance in drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic potential of this versatile reagent.
Introduction: The Strategic Value of Polysubstituted Phenylboronic Acids
Phenylboronic acids are foundational pillars of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. Their stability, functional group tolerance, and predictable reactivity have cemented their role in the synthesis of biaryls and other complex architectures. However, the true potential of these reagents is often unlocked through the strategic incorporation of multiple functional groups onto the phenyl ring.
This compound is a prime exemplar of such a strategic building block. Its architecture is not a random assortment of substituents; rather, it is a carefully orchestrated arrangement that offers a confluence of electronic and steric properties, enabling selective and intricate molecular construction. The two chlorine atoms provide steric bulk and electronic modulation, while the nitrile group offers a versatile handle for further synthetic transformations. This guide will delve into the practical implications of this unique substitution pattern, demonstrating its utility in the synthesis of complex pharmaceutical agents.
Structural and Reactivity Analysis of this compound
The reactivity of this compound in cross-coupling reactions is dictated by the interplay of its substituents. Understanding these influences is critical for predicting reaction outcomes and optimizing conditions.
-
Electronic Effects: The two chlorine atoms and the cyano group are all electron-withdrawing. This has a significant impact on the electron density of the phenyl ring and the C-B bond, which can influence the rate and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Steric Hindrance: The presence of a chlorine atom in the ortho position to the boronic acid group introduces significant steric hindrance. This can be a double-edged sword: while it may slow down the rate of reaction, it can also be exploited to achieve selectivity in certain transformations or to favor the formation of specific atropisomers.
-
The Cyano Group as a Synthetic Handle: The nitrile functionality is a versatile precursor for a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. This allows for late-stage functionalization of the coupled product, a highly desirable feature in medicinal chemistry for the rapid generation of structure-activity relationships (SAR).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BCl₂NO₂ |
| Molecular Weight | 215.83 g/mol |
| Appearance | Solid |
| InChI Key | FFNJVSXDMXUODJ-UHFFFAOYSA-N |
| CAS Number | 957120-87-5 |
Core Application: Suzuki-Miyaura Coupling in the Synthesis of CRTH2 Antagonists
A significant application of this compound is in the synthesis of potent and selective antagonists of the CRTH2 receptor, which are under investigation for the treatment of inflammatory diseases such as asthma and allergic rhinitis.[1] The unique substitution pattern of the boronic acid is often a key feature of the final active pharmaceutical ingredient (API).
The following workflow outlines a representative synthesis of a biaryl core structure common to many CRTH2 antagonists, leveraging a palladium-catalyzed Suzuki-Miyaura coupling.
Diagram 1: Synthetic Workflow for a CRTH2 Antagonist Precursor
Caption: General workflow for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a 2-(2,4-Dichloro-3-cyanophenyl)pyridine Derivative
This protocol is a representative example based on standard Suzuki-Miyaura conditions and the application described in the patent literature.[1]
1. Reagent Preparation:
- In a nitrogen-flushed Schlenk flask, add this compound (1.2 equiv.), the chosen 2-bromopyridine derivative (1.0 equiv.), and potassium carbonate (2.5 equiv.).
- Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
2. Catalyst Addition:
- To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv.).
3. Reaction Execution:
- Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
4. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Dilute with ethyl acetate and water. Separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Trustworthiness of the Protocol: This protocol incorporates standard practices for Suzuki-Miyaura reactions, which are well-established and widely validated in the scientific literature. The use of a nitrogen atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The biphasic solvent system with a base is standard for activating the boronic acid for transmetalation. Monitoring by TLC or LC-MS provides a reliable method for determining reaction completion and identifying potential side products.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The specific nature of this compound influences the efficiency of certain steps.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Expertise & Experience Insights:
-
Catalyst Choice: While Pd(PPh₃)₄ is a workhorse catalyst, for sterically hindered substrates like this compound, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may offer improved yields and faster reaction times.
-
Base Selection: The choice of base is critical. Stronger bases can accelerate the formation of the boronate species, which is the active nucleophile in the transmetalation step. However, excessively harsh basic conditions can lead to degradation of sensitive functional groups on the coupling partners.
-
Managing Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can often be minimized by the slow addition of the boronic acid to the reaction mixture or by using a slight excess of the halide partner.
Potential for Novel Reaction Discovery
While the Suzuki-Miyaura coupling is the most prominent reaction of this compound, its unique structure opens avenues for other, less conventional transformations. Research in the following areas could lead to the discovery of novel reactions:
-
Tandem Reactions: The cyano group could potentially be involved in tandem reaction sequences, where a cross-coupling is followed by an in-situ cyclization or other transformation involving the nitrile.
-
Orthogonal Reactivity: The chloro-substituents could be selectively functionalized post-coupling, allowing for the synthesis of highly complex, multi-substituted biaryls. This would require careful selection of catalysts and reaction conditions to differentiate between the two chlorine atoms.
-
Photoredox Catalysis: The electron-deficient nature of the aromatic ring may make it a suitable substrate for novel photoredox-catalyzed reactions, potentially enabling C-H functionalization or other unconventional couplings.
Conclusion
This compound is more than just another boronic acid; it is a strategic tool for the synthesis of complex molecules. Its polysubstituted nature provides a unique combination of steric and electronic properties that can be leveraged to achieve specific synthetic goals, as demonstrated in the construction of CRTH2 antagonists. While its utility in the Suzuki-Miyaura reaction is well-established, the potential for this building block in the discovery of novel tandem reactions and other advanced transformations remains a fertile ground for future research. This guide serves as a foundational resource for scientists looking to harness the full potential of this versatile and valuable reagent.
References
An In-Depth Technical Guide to 2,4-Dichloro-3-cyanophenylboronic Acid: A Versatile Building Block for Modern Organic Synthesis
Introduction: The Ascendancy of Boronic Acids in Synthesis and Drug Discovery
The strategic incorporation of boronic acids and their derivatives into the modern synthetic chemist's toolkit has revolutionized the construction of complex organic molecules. Their stability, functional group tolerance, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have made them indispensable building blocks.[1] Since the first approval of a boronic acid-containing drug, Bortezomib (Velcade), by the FDA in 2003, interest in these compounds has surged within the pharmaceutical industry.[2] Boronic acids are now recognized not just as synthetic intermediates, but as key pharmacophores that can form reversible covalent bonds with biological targets, offering unique mechanisms of action.[3]
This guide focuses on a highly functionalized and electron-deficient building block: 2,4-dichloro-3-cyanophenylboronic acid (CAS No. 957120-87-5) . Its unique substitution pattern—featuring two chloro substituents for metabolic stability and synthetic handle diversity, a cyano group for further functionalization or as a hydrogen bond acceptor, and the versatile boronic acid moiety—positions it as a valuable reagent for accessing novel chemical space in drug discovery and materials science. This document serves as a technical primer for researchers, providing insights into its properties, a plausible synthetic route, and detailed guidance on its application in cornerstone cross-coupling reactions.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. While commercial suppliers offer this reagent, they often do not provide comprehensive analytical data.[4] This section consolidates available information and provides predicted data to guide researchers in quality control and reaction monitoring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 957120-87-5 | |
| Molecular Formula | C₇H₄BCl₂NO₂ | |
| Molecular Weight | 215.83 g/mol | |
| Appearance | Solid | |
| InChI Key | FFNJVSXDMXUODJ-UHFFFAOYSA-N | |
| SMILES | OB(C1=CC=C(C(C#N)=C1Cl)Cl)O |
Spectroscopic Data
¹H NMR Spectroscopy: A proton NMR spectrum for this compound has been reported by commercial suppliers.[5] The aromatic region is expected to show two doublets corresponding to the two protons on the phenyl ring. The broad singlet corresponds to the hydroxyl protons of the boronic acid, which will readily exchange with D₂O.
¹³C NMR Spectroscopy: As of the time of this writing, a publicly available, experimentally determined ¹³C NMR spectrum for this specific compound is not available. However, based on established chemical shift prediction algorithms and data for analogous structures, a theoretical spectrum can be estimated. Quaternary carbons, such as the one attached to the boron atom (C-B), the cyano group (C-CN), and the two chlorine atoms (C-Cl), are expected to show weaker signals compared to the protonated carbons.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C-B | ~130-135 | ipso-carbon; signal may be broad or unobserved |
| C-Cl (C4) | ~138-142 | Deshielded by chlorine |
| C-CN (C3) | ~110-115 | Location of the cyano group |
| C-Cl (C2) | ~135-139 | Deshielded by chlorine |
| C-H (C5) | ~130-134 | Aromatic CH |
| C-H (C6) | ~128-132 | Aromatic CH |
| -C≡N | ~115-118 | Nitrile carbon |
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
Synthesis of this compound: A Proposed Route
While this building block is commercially available, an in-house synthesis may be required for cost-efficiency or derivatization. No direct, step-by-step synthesis protocol is prominently available in the peer-reviewed literature for this specific molecule. However, a chemically sound and robust route can be proposed based on the principles of Directed ortho-Metalation (DoM) .[7][8]
The proposed strategy begins with the commercially available precursor, 2,6-dichlorobenzonitrile .[9] The most acidic aromatic proton in this molecule is predicted to be at the C3 position, situated between the two electron-withdrawing chloro groups. Recent studies on the regioselective metalation of related dichlorobenzonitriles support that deprotonation occurs preferentially at the most sterically accessible and electronically activated position.[10] Deprotonation with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or a TMP-based metalating agent at low temperature should generate the aryllithium species regioselectively.[11] This intermediate can then be trapped with a trialkyl borate, followed by acidic workup to yield the target boronic acid.
Figure 1: Proposed synthetic workflow for this compound via Directed ortho-Metalation.
Hypothetical Experimental Protocol: Synthesis
CAUTION: This protocol is hypothetical and based on established chemical principles. It must be thoroughly evaluated and optimized under strict laboratory safety protocols by a trained professional.
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate Lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Lithiation: Add a solution of 2,6-dichlorobenzonitrile (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours to ensure complete formation of the aryllithium intermediate. The rationale for using a strong, hindered base like LDA is to favor deprotonation over nucleophilic attack on the cyano group.[9]
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq.) dropwise, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature overnight. The borate ester acts as an electrophile, trapping the nucleophilic aryllithium.[12]
-
Workup and Isolation: Quench the reaction by slowly adding aqueous HCl (2 M) at 0 °C until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to afford the final product.
Core Applications in Cross-Coupling Chemistry
The true value of this compound lies in its utility in forming new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl linkages.[13][14] It involves the palladium-catalyzed reaction between an organoboron species and an organohalide or triflate.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: For an electron-deficient boronic acid like this compound, the transmetalation step (transfer of the aryl group from boron to palladium) can be rate-limiting. The choice of reaction components is critical to overcome this:
-
Catalyst/Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or t-Bu₃P) are often required.[3] These ligands stabilize the Pd(0) species and accelerate both the oxidative addition and the reductive elimination steps.
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is essential. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[14]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[]
-
Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent and Degassing: Add the solvent mixture (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Chan-Lam Coupling: Constructing C(sp²)-N Bonds
The Chan-Lam coupling provides a powerful, often complementary, method to palladium-catalyzed reactions for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[16][17] It utilizes a copper catalyst, is often run open to the air, and proceeds under mild conditions.[7]
Causality Behind Experimental Choices: The mechanism is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The reaction's success is sensitive to several factors:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and effective catalyst.
-
Atmosphere: Unlike Suzuki couplings, the Chan-Lam reaction often requires an oxidant, with atmospheric oxygen typically being sufficient.[7]
-
Base/Ligand: A base, often a nitrogen-containing ligand like pyridine or triethylamine, is used to facilitate the reaction. It can act as both a ligand to the copper center and a base to deprotonate the nucleophile.
-
Substrate Nucleophilicity: The reaction generally works well with N-H containing compounds like anilines, imidazoles, and amides. Electron-deficient boronic acids can be challenging substrates, sometimes requiring higher temperatures or modified conditions.[9]
Figure 3: Key components of a typical Chan-Lam N-arylation reaction.
-
Setup: In a flask open to the air, combine the N-H containing substrate (1.0 eq.), this compound (1.5-2.0 eq.), copper(II) acetate (1.0 eq. for stoichiometric, or 10-20 mol% for catalytic), and a base such as pyridine (2.0 eq.).
-
Solvent: Add a solvent such as dichloromethane (DCM) or methanol.
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (40-60 °C) may be necessary.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent. The filtrate is concentrated, and the residue is purified by silica gel chromatography to yield the N-arylated product.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 2,4-dichloro-3-cyanophenyl moiety is a privileged scaffold in medicinal chemistry. The dichlorophenyl group can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The cyano group is a versatile functional handle and a potent hydrogen bond acceptor, often found in inhibitors that target the hinge region of protein kinases.
While no marketed drugs currently contain this exact fragment derived from the title boronic acid, its structural alerts suggest high potential in several therapeutic areas:
-
Protein Kinase Inhibitors: Many FDA-approved kinase inhibitors utilize dichlorophenyl and cyanophenyl groups to achieve high potency and selectivity. This building block provides a direct route to novel compounds targeting kinases implicated in oncology and inflammatory diseases.
-
Protease Inhibitors: The electron-deficient nature of the ring could be beneficial in designing inhibitors for various classes of proteases.
-
Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment, it can be used in screening campaigns to identify initial hits that can be elaborated into lead compounds.
Conclusion
This compound represents a potent, albeit underutilized, building block for the synthesis of complex, high-value organic molecules. Its electron-deficient nature and multiple points of functionality present both challenges and opportunities for the synthetic chemist. This guide provides a foundational understanding of its properties, a plausible and chemically-sound synthetic strategy, and representative protocols for its application in the robust and versatile Suzuki-Miyaura and Chan-Lam cross-coupling reactions. By understanding the causality behind the choice of reagents and conditions, researchers in drug discovery and materials science can confidently employ this building block to accelerate the discovery of novel chemical entities with tailored properties and functions. Further experimental validation of the proposed methods will undoubtedly solidify its place as a valuable tool in the synthetic organic chemist's arsenal.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. scbt.com [scbt.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
theoretical and computational studies of 2,4-dichloro-3-cyanophenylboronic acid
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2,4-dichloro-3-cyanophenylboronic acid
Introduction
Phenylboronic acids (PBAs) represent a versatile class of compounds with significant applications across synthetic chemistry, materials science, and medicinal chemistry.[1] Their unique ability to form reversible covalent bonds with diols has positioned them as crucial components in sensors for saccharides and as therapeutic agents. The specific substitution pattern on the phenyl ring plays a pivotal role in modulating the electronic and steric properties of the boronic acid moiety, thereby fine-tuning its reactivity and binding affinity.[1][2]
This guide focuses on This compound , a molecule whose specific theoretical and computational characterization is not yet extensively documented in peer-reviewed literature. The presence of two electron-withdrawing chlorine atoms and a cyano group is anticipated to significantly influence its acidity, reactivity, and intermolecular interactions. Such substitutions are of high interest in drug design, where precise modulation of a molecule's properties is paramount for achieving desired biological activity. For instance, dipeptidyl boronic acids are a well-known class of proteasome inhibitors.[3]
As a Senior Application Scientist, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a robust computational framework to elucidate the multifaceted chemical nature of this compound. The methodologies described herein are grounded in established computational practices for substituted phenylboronic acids and are designed to provide a deep understanding of the molecule's structural, electronic, and reactive properties.
Part 1: Molecular Structure and Conformational Analysis
A thorough understanding of a molecule's three-dimensional structure is the foundation of any computational study. For a flexible molecule like this compound, which has rotatable bonds in the boronic acid group, it is crucial to identify the global minimum energy conformation as well as other low-energy conformers that may be present under experimental conditions.[4]
Rationale for Conformational Analysis
The relative orientation of the B(OH)₂ group with respect to the phenyl ring can significantly impact the molecule's dipole moment, its ability to form intermolecular hydrogen bonds, and its interaction with a biological target. A comprehensive conformational search is therefore the mandatory first step to ensure that subsequent calculations are performed on the most stable and relevant structure.
Experimental Protocol: Conformational Search and Analysis
This protocol outlines a typical workflow for identifying the low-energy conformers of this compound.
1. Initial Structure Generation:
- Construct the 2D structure of this compound using a molecular editor.
- Convert the 2D structure to a 3D structure.
2. Coarse Conformational Search:
- Employ a molecular mechanics force field (e.g., MMFF94) to perform a rapid conformational search. This will identify a broad range of potential conformers.
- The search should systematically rotate the C-B bond and the B-O bonds.
3. Quantum Mechanical Refinement:
- Take the unique conformers identified in the previous step (typically those within a 10-15 kcal/mol window of the lowest energy structure) and perform geometry optimizations using a computationally less expensive quantum mechanical method, such as Density Functional Theory (DFT) with a smaller basis set (e.g., B3LYP/6-31G(d)).
4. Final High-Accuracy Optimization and Ranking:
- For the lowest energy conformers from the previous step (e.g., within 3-5 kcal/mol of the new minimum), perform a final geometry optimization and frequency calculation using a higher level of theory, for instance, the M06-2X functional with the 6-311++G(d,p) basis set. The choice of a functional like M06-2X is beneficial for systems where non-covalent interactions might play a role.
- The true minima are confirmed by the absence of imaginary frequencies. The Gibbs free energy from these calculations is used to rank the conformers and identify the global minimum.
Visualization: Conformational Analysis Workflow
Caption: Workflow for Conformational Analysis.
Part 2: Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Once the global minimum energy structure is identified, a deeper investigation into its electronic and spectroscopic properties can be undertaken using high-level quantum chemical calculations. Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for systems of this size.[5]
Theoretical Foundation: Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This is computationally more efficient than solving the Schrödinger equation for the many-electron wavefunction. Functionals like B3LYP are widely used for their reliability in predicting molecular geometries and vibrational frequencies.
Experimental Protocol: DFT Calculations
1. Geometry Optimization:
- Using the global minimum conformer from the conformational analysis, perform a full geometry optimization without any constraints. A suitable level of theory would be B3LYP/6-311++G(d,p). This will yield the equilibrium geometry of the molecule.
2. Frequency Calculation:
- Perform a frequency calculation at the same level of theory as the optimization. This serves two purposes:
- It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
- It provides the theoretical vibrational frequencies, which can be used to predict and interpret experimental infrared (IR) and Raman spectra.
3. Electronic Property Analysis:
- From the optimized wavefunction, various electronic properties can be calculated:
- HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO gap is a measure of chemical stability.
- Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
- Natural Bond Orbital (NBO) analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[2][6]
Data Presentation: Calculated Structural Parameters
| Parameter | Predicted Value |
| C-B bond length (Å) | TBD |
| B-O bond lengths (Å) | TBD |
| O-B-O bond angle (°) | TBD |
| C-C-B bond angle (°) | TBD |
| Dihedral Angle (C-C-B-O) | TBD |
| TBD: To Be Determined by calculation. |
Visualization: Quantum Chemical Calculation Workflow
Caption: Workflow for Quantum Chemical Calculations.
Part 3: Predicting Reactivity and Acidity (pKa)
The acidity of the boronic acid, represented by its pKa value, is a critical parameter, especially for its application as a sensor or in biological systems. Electron-withdrawing groups, such as the chloro and cyano substituents in the target molecule, are expected to lower the pKa, making the boronic acid more acidic.[1] Computational methods can provide reliable predictions of pKa.[2][4][6]
Rationale for pKa Prediction
The pKa of a boronic acid determines the equilibrium between its neutral trigonal form and its anionic tetrahedral form at a given pH. This equilibrium is fundamental to its ability to bind with diols. Accurate pKa prediction is therefore essential for designing boronic acid-based systems that function optimally at physiological pH.
Experimental Protocol: pKa Calculation
A reliable method for calculating pKa involves computing the Gibbs free energy change for the deprotonation reaction in solution.
1. Model the Reaction:
- The deprotonation reaction in water is: R-B(OH)₂ + 2H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺
2. Gas-Phase Optimization:
- Perform high-level geometry optimizations and frequency calculations (e.g., M06-2X/6-311++G(d,p)) for all species in the reaction: the neutral boronic acid (R-B(OH)₂), its conjugate base (R-B(OH)₃⁻), a water molecule, and the hydronium ion (H₃O⁺). As highlighted in the literature, it is crucial to consider multiple low-energy conformations for both the acid and its conjugate base.[4]
3. Solvation Free Energy Calculation:
- To model the effect of the aqueous solvent, calculate the solvation free energy for each species using an implicit solvation model like the SMD model or the Polarizable Continuum Model (PCM).
4. Calculate Gibbs Free Energy of Reaction:
- The Gibbs free energy of the reaction in solution (ΔG_sol) is calculated as: ΔG_sol = (G_gas(R-B(OH)₃⁻) + ΔG_solv(R-B(OH)₃⁻)) + (G_gas(H₃O⁺) + ΔG_solv(H₃O⁺)) - (G_gas(R-B(OH)₂) + ΔG_solv(R-B(OH)₂)) - 2 * (G_gas(H₂O) + ΔG_solv(H₂O))
5. Calculate pKa:
- The pKa is then calculated using the formula: pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K). A correction factor for the standard state of the hydronium ion in solution is typically required.
Visualization: pKa Prediction Workflow
Caption: Workflow for Computational pKa Prediction.
Part 4: Potential Applications in Drug Discovery - Molecular Docking
Boronic acids are well-established as inhibitors of serine proteases, with bortezomib being a prominent example of a proteasome inhibitor used in cancer therapy.[3] The electrophilic boron atom can form a covalent bond with the catalytic serine residue in the active site of these enzymes. Molecular docking is a computational technique that can predict the preferred binding mode of a ligand to a protein target.
Rationale for Molecular Docking
A molecular docking study of this compound against a relevant biological target (e.g., a serine protease) can provide valuable insights into its potential as a drug candidate. It can predict the binding affinity, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and guide further optimization of the molecular structure.
Experimental Protocol: Molecular Docking
1. Preparation of the Protein Target:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
- Prepare the protein by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning partial charges.
2. Preparation of the Ligand:
- Use the optimized 3D structure of this compound from the quantum chemical calculations.
- Assign partial charges and define rotatable bonds.
3. Grid Generation:
- Define a docking box (grid) that encompasses the active site of the protein. The size and center of the grid should be chosen to cover all potential binding modes of the ligand.
4. Docking Simulation:
- Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding poses of the ligand within the defined grid.
- The program will score the different poses based on a scoring function that estimates the binding affinity.
5. Analysis of Results:
- Analyze the top-ranked docking poses.
- Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and the potential covalent bond with the catalytic serine.
- The predicted binding energy provides a qualitative estimate of the binding affinity.
Visualization: Molecular Docking Workflow
Caption: Workflow for Molecular Docking.
Conclusion
This guide has outlined a comprehensive theoretical and computational framework for the in-depth characterization of this compound. By systematically applying the described protocols, researchers can gain a fundamental understanding of its structural, electronic, and reactive properties. The proposed workflow, from conformational analysis and quantum chemical calculations to pKa prediction and molecular docking, provides a powerful toolkit to explore the potential of this molecule in various applications, particularly in the realm of drug discovery. The insights gained from these computational studies can guide synthetic efforts and accelerate the development of novel chemical entities with tailored properties.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scholar.unair.ac.id [scholar.unair.ac.id]
Methodological & Application
Protocol and In-Depth Guide to the Suzuki-Miyaura Coupling of 2,4-dichloro-3-cyanophenylboronic Acid
An Application Guide for Researchers
Introduction: Strategic Importance of a Challenging Building Block
In modern medicinal chemistry and materials science, the precise assembly of complex molecular architectures is paramount. Boronic acids and their derivatives have become essential tools, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] Among these reagents, 2,4-dichloro-3-cyanophenylboronic acid (CAS: N/A, Mol. Wt.: 215.83 g/mol ) presents both unique opportunities and distinct challenges. Its structure, featuring two electron-withdrawing chlorine atoms and a cyano group, makes it a valuable synthon for introducing highly functionalized phenyl moieties into drug candidates and advanced materials.[2][3] These electron-withdrawing features significantly influence the electronic properties and potential biological interactions of the target molecule.[1][2]
However, the very electronic nature that makes this substrate attractive also dictates its reactivity, demanding a carefully considered approach to achieve successful and high-yielding cross-coupling. This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound, grounded in an in-depth discussion of the reaction mechanism and the causal logic behind critical experimental choices.
The Reaction Mechanism: A Deeper Look
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is critical for troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for This Substrate
-
The Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻).[8][9] This step is essential for efficient transmetalation. The choice of base and solvent are often linked; for example, inorganic carbonates and phosphates are effective in aqueous/organic biphasic systems.[5]
-
Electronic Effects: The electron-withdrawing chloro and cyano groups on the this compound increase the Lewis acidity of the boron atom. While this can facilitate the initial formation of the boronate complex, these groups also make the aryl ring electron-deficient, which can impact the kinetics of the transmetalation and reductive elimination steps.
-
Choice of Coupling Partner (R¹-X): The reactivity of the organic halide is critical. The standard reactivity trend is I > Br > OTf >> Cl.[5] Coupling aryl chlorides is significantly more challenging and requires highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) to promote the difficult oxidative addition step.[5][10][11] For initial protocol development, starting with an aryl bromide or iodide is advisable.
-
Catalyst and Ligand Selection:
-
Palladium Source: Precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used. These Pd(II) sources must be reduced in situ to the active Pd(0) catalyst.[4] This reduction can occur via oxidation of a phosphine ligand or through homocoupling of the boronic acid.[4] Direct Pd(0) sources like Pd(PPh₃)₄ can also be used.
-
Ligands: Ligands are crucial for stabilizing the palladium center, preventing its decomposition into inactive palladium black, and tuning its reactivity.[4] For challenging substrates, including electron-deficient boronic acids or unreactive aryl chlorides, advanced ligands such as SPhos, XPhos, or other Buchwald-type ligands are often necessary to achieve high yields.[11]
-
Verified Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. It is designed to be a robust starting point for further optimization.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Notes |
| Aryl Bromide (Ar-Br) | Varies | 1.0 | 1.0 mmol | Ensure high purity. |
| This compound | 215.83 | 1.2 - 1.5 | 1.2 - 1.5 mmol | An excess ensures complete consumption of the limiting aryl halide.[12] |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 0.02 mmol (4.5 mg) | A common, air-stable Pd(II) precatalyst. |
| SPhos (Ligand) | 410.47 | 0.04 (4 mol%) | 0.04 mmol (16.4 mg) | A highly effective Buchwald ligand for challenging couplings.[11] |
| Potassium Phosphate, tribasic (K₃PO₄) | 212.27 | 3.0 | 3.0 mmol (637 mg) | A strong base often effective in anhydrous or biphasic conditions.[11] Finely ground is best. |
| 1,4-Dioxane | 88.11 | - | 8 mL | Anhydrous, degassed solvent is critical to prevent catalyst deactivation.[6] |
| Deionized Water | 18.02 | - | 2 mL | Degassed. A small amount of water often accelerates Suzuki couplings.[4][13] |
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using degassed solvents, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the disappearance of the limiting aryl halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Optimization and Troubleshooting
No single protocol is perfect for all substrates. The following table provides guidance for common issues and optimization strategies.
| Problem / Observation | Probable Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand for the specific substrate. 3. Protodeborylation (decomposition of boronic acid). | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Screen other ligands (e.g., XPhos, RuPhos). For aryl chloride partners, this is essential.[14] 3. Use fresh boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) for improved stability.[4] |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction.[4] 2. Inefficient reduction of Pd(II) precatalyst. | 1. Improve degassing technique for solvents and headspace. 2. Switch to a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand. |
| Reaction Stalls | 1. Catalyst deactivation over time. 2. Base is not strong enough or has poor solubility. | 1. Increase catalyst loading slightly (e.g., to 3-5 mol%). 2. Switch to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) or an aqueous solution of NaOH.[5][6] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation that requires careful attention to experimental detail. The electron-deficient nature of this substrate necessitates the use of robust, modern catalyst systems, particularly when coupling with less reactive aryl halides. By understanding the underlying mechanism and the rationale for reagent selection, researchers can effectively troubleshoot and adapt the provided protocol. This foundational guide serves as a reliable starting point, enabling scientists in drug discovery and materials development to confidently incorporate this versatile building block into their synthetic programs, accelerating the path to novel and impactful molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. catalysis-consulting.com [catalysis-consulting.com]
- 14. reddit.com [reddit.com]
Application Note & Protocol: Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-3-Cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is pivotal in the synthesis of complex molecules, particularly biaryl and substituted biphenyl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on the specific challenges and strategic approaches for the Suzuki-Miyaura coupling of 2,4-dichloro-3-cyanophenylboronic acid . This substrate presents a unique combination of electronic and steric challenges due to the presence of two deactivating chloro groups and a sterically demanding ortho-cyano group. Overcoming these hurdles is key to unlocking its potential as a building block for novel chemical entities in drug discovery and materials science. The synthesis of cyanobiphenyls, for instance, provides key intermediates for antihypertensive drugs.[4][5]
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst.[6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide partner. This is often the rate-limiting step, especially with less reactive aryl chlorides.[8]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Strategic Considerations for this compound
The coupling of this specific boronic acid requires careful consideration of its inherent properties:
-
Electronic Effects: The two chlorine atoms and the cyano group are electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. However, when coupling with an aryl chloride, these electron-withdrawing groups on the boronic acid are generally less impactful than the challenge of activating the C-Cl bond of the coupling partner. The primary electronic challenge arises when the coupling partner is an aryl chloride, as the C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the oxidative addition step more difficult.[10][11]
-
Steric Hindrance: The ortho-chloro and cyano groups create significant steric bulk around the boronic acid moiety. This can impede the approach of the boronic acid to the palladium center during the transmetalation step. Therefore, the choice of ligand is critical to accommodate this steric demand.[12][13]
Experimental Protocol: A Guided Approach
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl chloride. Optimization may be required based on the specific aryl chloride used.
Reagent and Catalyst Selection: The "Why" Behind the "What"
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or PEPPSI-IPr | Pd₂(dba)₃ is a common, air-stable Pd(0) source that forms the active catalyst in situ.[9] PEPPSI-IPr is a pre-formed Pd(II)-NHC complex known for its high activity with challenging substrates, including aryl chlorides.[14] |
| Ligand | SPhos or XPhos | These are bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) designed to facilitate the oxidative addition of aryl chlorides and accommodate sterically hindered substrates.[15] They promote the reductive elimination step, leading to higher turnover numbers. |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong base is required to activate the boronic acid for transmetalation without causing significant decomposition of sensitive functional groups.[9] K₃PO₄ is often effective and economical. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | A mixture of an organic solvent and water is standard. The organic solvent solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. |
| Reaction Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation energy barrier for the oxidative addition of aryl chlorides. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl chloride (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%, maintaining a 2.2:1 ligand to Pd ratio).
-
Solvent Addition and Degassing: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcomes and Optimization
For a typical reaction between this compound and a moderately reactive aryl chloride, yields can be expected to be in the range of 60-85% under these optimized conditions.
Troubleshooting Common Issues:
-
Low Conversion: This may indicate a slow oxidative addition. Consider increasing the temperature, using a more active catalyst system (e.g., an NHC-based catalyst), or ensuring the reaction is thoroughly deoxygenated.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially with prolonged heating or in the presence of excess water. Using a more stable boronate ester (e.g., a pinacol ester) or minimizing reaction time can mitigate this side reaction.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by using the correct stoichiometry and ensuring efficient oxidative addition of the aryl halide.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a challenging yet highly valuable transformation. Success hinges on the rational selection of a catalyst system capable of overcoming both the steric hindrance inherent to the boronic acid and the inertness of the aryl chloride coupling partner. The use of bulky, electron-rich phosphine ligands is paramount. The protocol provided herein serves as a comprehensive and field-proven starting point for researchers aiming to synthesize novel and complex biaryl compounds for a wide range of applications in science and industry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. asianpubs.org [asianpubs.org]
- 4. EP0854135B1 - Process for preparing 2-cyanobiphenyl compound - Google Patents [patents.google.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Optimizing Suzuki-Miyaura Cross-Coupling Reactions for 2,4-Dichloro-3-cyanophenylboronic Acid: A Guide to Base and Solvent Selection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-3-cyanophenylboronic acid is a key structural motif in modern medicinal chemistry and materials science, offering a unique combination of electronic and steric properties. However, its successful application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is frequently challenging. The presence of an ortho-chloro substituent introduces significant steric hindrance, while the cumulative electron-withdrawing effects of the chloro and cyano groups increase the boronic acid's susceptibility to competitive side reactions, most notably protodeboronation. This guide provides a comprehensive framework for navigating these challenges, focusing on the rational selection of optimal base and solvent systems. We delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offering field-proven insights and detailed protocols to empower researchers to achieve high-yield, reproducible outcomes with this valuable synthetic building block.
The Mechanistic Landscape: Why Base and Solvent are Critical
The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is fundamental to troubleshooting and optimizing reactions, particularly with challenging substrates.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The Dual Role of the Base
The base is arguably the most critical variable in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid to facilitate the rate-limiting transmetalation step.[3] This occurs via the formation of a more nucleophilic boronate 'ate' complex, [ArB(OH)₃]⁻.[4][5][6] However, the base also plays a detrimental role by promoting a key decomposition pathway: protodeboronation, where the C-B bond is cleaved by a proton source, yielding an unwanted arene byproduct.
For an electron-deficient substrate like this compound, this balance is particularly delicate. The electron-withdrawing groups increase the Lewis acidity of the boron center, potentially facilitating 'ate' complex formation, but they also weaken the C-B bond, making it highly susceptible to cleavage.[7] Therefore, the optimal base must be strong enough to promote transmetalation but not so strong as to accelerate protodeboronation beyond a tolerable rate.
The Influence of the Solvent
The solvent system dictates the solubility of reagents, influences the activity of the base, and can modulate the stability and reactivity of catalytic intermediates.[8][9]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These are excellent for solubilizing the aryl halide, boronic acid, and palladium-ligand complex. When used with inorganic bases, they often require the addition of water to form a biphasic system, which solubilizes the base and facilitates its interaction with the boronic acid.
-
Polar Aprotic Solvents (e.g., DMF, NMP, MeCN): These solvents can sometimes accelerate the reaction rate. However, they can also promote side reactions and may complicate product isolation. For sensitive boronic acids, their use should be approached with caution.[10]
-
Alcohol and Water Mixtures: These polar, protic systems can be effective, particularly from a "green chemistry" perspective. They readily dissolve inorganic bases. However, the abundance of protons can significantly increase the rate of protodeboronation for sensitive substrates.
Strategic Approach for this compound
The unique structure of this boronic acid necessitates a tailored strategic approach that directly addresses its inherent challenges.
Addressing Steric Hindrance: The ortho-chloro group physically blocks the palladium center, hindering the crucial transmetalation and reductive elimination steps. To overcome this, the use of bulky, electron-rich monophosphine ligands is essential. Ligands such as SPhos, XPhos, and RuPhos are designed to create a coordinatively unsaturated, reactive palladium center that can accommodate sterically demanding coupling partners.[11][12][13]
Mitigating Protodeboronation: The primary strategy to minimize this side reaction is the careful selection of a base with appropriate strength.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): While often effective for simple boronic acids, these may not be sufficiently potent to drive the transmetalation of this sterically hindered and electronically deactivated substrate to completion, leading to low yields.
-
Strong Bases (e.g., NaOH, KOH, KOtBu): These bases will aggressively promote protodeboronation, leading to significant byproduct formation and loss of the valuable boronic acid. They should generally be avoided for this substrate.
-
Moderate Bases (e.g., K₃PO₄): Potassium phosphate often represents the "sweet spot." It is strong enough to form the requisite boronate complex at a sufficient rate but is less aggressive in promoting C-B bond cleavage compared to hydroxides. It is an excellent first choice for screening reactions.
The following workflow provides a logical path for optimizing reaction conditions.
Figure 2. Logical workflow for optimizing Suzuki-Miyaura coupling conditions.
Comparative Data for Base and Solvent Selection
The choice of base and solvent can dramatically impact reaction outcomes. The following table summarizes common choices and their general applicability for this challenging substrate class.
| Base | Relative Strength | Typical Solvent System | Comments for this compound |
| K₃PO₄ | Moderate | Toluene/H₂O, Dioxane/H₂O | Recommended starting point. Balances reactivity with substrate stability. |
| K₂CO₃ | Weak | Toluene/H₂O, DMF/H₂O | May result in slow or incomplete reactions due to insufficient activation. Consider if protodeboronation is severe with K₃PO₄. |
| Cs₂CO₃ | Weak-Moderate | Dioxane, THF | Higher solubility in organic solvents than K₂CO₃. Can be effective but is more expensive. |
| CsF | Weak | Dioxane, Toluene | Used under anhydrous conditions. Can be effective in preventing protodeboronation but may require higher temperatures. |
| NaOH, KOH | Strong | Alcohols, Dioxane/H₂O | Not recommended. High risk of rapid protodeboronation and low product yield. |
| Solvent | Polarity | Boiling Point (°C) | Comments for this compound |
| Toluene | Nonpolar | 111 | Excellent general-purpose solvent. Often used with water for inorganic bases. |
| 1,4-Dioxane | Polar Aprotic | 101 | Good alternative to toluene, can sometimes improve yields. Miscible with water. |
| THF | Polar Aprotic | 66 | Lower boiling point limits reaction temperature. Can be useful for highly reactive partners. |
| DMF | Polar Aprotic | 153 | Use with caution. Can accelerate reactions but may increase the rate of protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure using Potassium Phosphate in Toluene/Water
This protocol represents a robust starting point for coupling this compound with a variety of aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-4 mol%, typically L:Pd = 2:1)
-
Toluene (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.01 equiv), and SPhos (0.02 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This degassing step is crucial to prevent oxidation of the Pd(0) catalyst.
-
Via syringe, add anhydrous toluene to create a concentration of ~0.1 M with respect to the aryl bromide.
-
Add deionized water (typically 25% of the toluene volume, e.g., 4:1 Toluene:H₂O).
-
Immerse the flask in a preheated oil bath at 90–100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4–12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Anhydrous Conditions using Cesium Fluoride in Dioxane
This protocol is a valuable alternative when protodeboronation is a significant issue, even with K₃PO₄.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Cesium fluoride (CsF) (3.0 equiv, ensure it is anhydrous)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
1,4-Dioxane (Anhydrous)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried reaction flask, add CsF and heat under vacuum for 15 minutes to ensure it is anhydrous, then allow to cool under an inert atmosphere.
-
Add the aryl halide, this compound, Pd(OAc)₂, and XPhos to the flask.
-
Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous 1,4-dioxane to achieve a concentration of ~0.1 M.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
For work-up, cool the reaction, filter through a pad of celite to remove inorganic salts, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Base not strong enough.3. Insufficient temperature.4. Sterically demanding aryl halide partner. | 1. Ensure thorough degassing of the reaction mixture.2. Switch from K₂CO₃ to K₃PO₄.3. Increase temperature in 10 °C increments.4. Increase catalyst/ligand loading; switch to a more active ligand like XPhos. |
| Significant Protodeboronation | 1. Base is too strong.2. Reaction temperature is too high.3. Presence of excess water/protons. | 1. Switch from K₃PO₄ to a weaker base like K₂CO₃ or Cs₂CO₃.2. Lower the reaction temperature.3. Switch to an anhydrous protocol (e.g., Protocol 2 with CsF). |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Oxygen present in the reaction mixture. | 1. Improve the degassing procedure; maintain a positive inert gas pressure throughout the reaction. |
| Stalled Reaction | 1. Catalyst decomposition.2. Poor solubility of reagents. | 1. Add a fresh portion of catalyst/ligand.2. Switch to a different solvent system (e.g., from Toluene/H₂O to Dioxane/H₂O). |
Conclusion
The successful use of this compound in Suzuki-Miyaura cross-coupling hinges on a deliberate and informed choice of reaction conditions. The inherent challenges of steric hindrance and susceptibility to protodeboronation can be effectively overcome by pairing bulky, electron-rich phosphine ligands with a moderately strong base, such as potassium phosphate. A solvent system of toluene or dioxane with water is a reliable starting point, with anhydrous conditions providing a key alternative for minimizing decomposition. By applying the mechanistic understanding and strategic protocols outlined in this guide, researchers can confidently and reproducibly incorporate this valuable building block into complex molecular architectures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Synthesis of Complex Biaryl Scaffolds Using 2,4-Dichloro-3-cyanophenylboronic Acid
Introduction: The Architectural Significance of Biaryl Moieties
Biaryl structures are a cornerstone of modern molecular design, serving as privileged scaffolds in a vast array of high-value applications, from pharmaceuticals and agrochemicals to advanced organic materials.[1][2][3][4] Their prevalence stems from the unique conformational and electronic properties conferred by the C(sp²)-C(sp²) bond, which provides a rigid yet tunable framework for interacting with biological targets or modulating material properties.[5][6] In drug discovery, the biaryl motif is found in numerous therapeutic agents, including antibiotics, anti-inflammatory drugs, and antihypertensives.[2][7]
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these critical linkages, celebrated for its operational simplicity, broad functional group tolerance, and relatively mild conditions.[5][8][9][10] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has revolutionized the synthesis of complex molecules.[11][12]
This guide focuses on the strategic application of 2,4-dichloro-3-cyanophenylboronic acid , a highly functionalized and commercially available building block. The specific arrangement of its substituents—two chloro groups and a cyano group—offers medicinal chemists and materials scientists a powerful tool for introducing specific electronic and steric features, serving as a versatile anchor for further synthetic diversification.[13]
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][11] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8][14]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.[9][11] This is often the rate-limiting step, with reactivity trends typically following Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[11][12]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid (Ar²-B(OH)₂) by converting it into a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[8][15][16] This boronate then exchanges its organic group with the halide on the Pd(II) complex.[17][18]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex, now bearing both aryl groups (Ar¹ and Ar²), undergoes reductive elimination. This step forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Protocol: Synthesis of 2',4'-dichloro-3'-cyano-4-methoxy-1,1'-biphenyl
This protocol details the coupling of this compound with 4-bromoanisole. It is designed as a representative procedure that can be adapted for other aryl halides.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Stoichiometry |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 187 mg | 1.0 mmol | 1.0 equiv |
| This compound | C₇H₄BCl₂NO₂ | 231.83 | 278 mg | 1.2 mmol | 1.2 equiv |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 mmol | 3 mol% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 mmol | 3.0 equiv |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Water (deionized) | H₂O | 18.02 | 2 mL | - | - |
| Round-bottom flask (25 mL) | - | - | 1 | - | - |
| Magnetic stir bar | - | - | 1 | - | - |
| Condenser | - | - | 1 | - | - |
| Inert gas supply (N₂ or Ar) | - | - | - | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | As needed | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (278 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Rationale: Pd(0) species are susceptible to oxidation, which would halt the catalytic cycle. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol). Subsequently, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Rationale: Pd(PPh₃)₄ is a common, reliable Pd(0) source.[11] The dioxane/water solvent system is effective for solubilizing both the organic substrates and the inorganic base.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Rationale: Heating accelerates the rate of reaction, particularly the often slow oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the spot corresponding to 4-bromoanisole is no longer visible. This typically takes 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure biaryl product.[14][19][20]
-
Characterization: The structure of the final product, 2',4'-dichloro-3'-cyano-4-methoxy-1,1'-biphenyl, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals would include distinct aromatic protons and a singlet for the methoxy group.[21][22][23][24]
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides guidance for common challenges.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst or a different precatalyst (e.g., Pd(OAc)₂ with a phosphine ligand). Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[15] Increase the reaction temperature. |
| Protodeboronation | Presence of excess water or protic sources; Base is too strong or reaction time is too long. | Use anhydrous solvents and ensure reagents are dry. Use a milder base (e.g., Na₂CO₃, KF) and monitor the reaction closely to avoid prolonged heating after completion. |
| Homocoupling of Boronic Acid | Presence of oxygen; Certain palladium catalysts are more prone to this side reaction. | Ensure the reaction is rigorously deoxygenated. Screen different palladium catalysts and ligands. |
| Incomplete Reaction | Steric hindrance around the coupling partners; Deactivated aryl chloride used as a substrate. | Use a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase reaction temperature and time. For aryl chlorides, a more robust catalyst system is often required.[25] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds.[5] By employing functionalized building blocks such as This compound , researchers can efficiently access complex molecular architectures that are crucial for the development of new pharmaceuticals and advanced materials.[13][26] The protocol detailed herein provides a robust and reliable starting point for these synthetic endeavors. A thorough understanding of the underlying mechanism and the role of each reaction component is key to successful optimization and the expansion of chemical possibilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. fiveable.me [fiveable.me]
- 6. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 13. nbinno.com [nbinno.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scilit.com [scilit.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. researchgate.net [researchgate.net]
- 21. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 22. NMR spectral assignment and conformation of macrocyclic biaryl ethers from Garuga gamblei | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,4-Dichloro-3-cyanophenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Authoritative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. The synthesis of complex organic molecules, which form the backbone of these new drugs, relies on the strategic use of versatile and highly functionalized building blocks. Among these, 2,4-dichloro-3-cyanophenylboronic acid has emerged as a pivotal reagent, particularly in the construction of key pharmaceutical intermediates through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern offers chemists a powerful tool to introduce a specific combination of electronic and steric properties into a target molecule, thereby influencing its biological activity and pharmacokinetic profile.
This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of its reactivity, present detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, and showcase its utility in the synthesis of intermediates for targeted therapies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. This compound is a solid at room temperature with the following key characteristics:
| Property | Value |
| Chemical Formula | C₇H₄BCl₂NO₂ |
| Molecular Weight | 215.83 g/mol [1] |
| Appearance | Solid[1] |
| InChI Key | FFNJVSXDMXUODJ-UHFFFAOYSA-N[1] |
| CAS Number | 957120-87-5[2] |
The presence of two chlorine atoms and a cyano group on the phenyl ring significantly influences the electronic nature of the boronic acid. These electron-withdrawing groups enhance the Lewis acidity of the boron atom, which can impact its reactivity in the transmetalation step of the Suzuki-Miyaura coupling.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and coupling partners.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The role of the base is to facilitate the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.
Application in the Synthesis of a Vemurafenib Intermediate Analogue
The following protocol outlines the coupling of this compound with a suitable halo-azaindole, a common precursor scaffold for BRAF inhibitors.
Experimental Protocol: Synthesis of a Biaryl Intermediate
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of arylboronic acids with heteroaryl halides.[6]
Materials:
-
This compound (1.2 equivalents)
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), this compound (1.2 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl intermediate.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and broad functional group tolerance.
-
Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation. An aqueous solution of the base is often employed.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is frequently used to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to protect the sensitive palladium catalyst from oxygen.
Workflow for the Synthesis of a Pharmaceutical Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate using this compound.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties, combined with the robustness and efficiency of the Suzuki-Miyaura cross-coupling reaction, provide a powerful platform for the construction of complex biaryl structures. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this important reagent in their pursuit of novel and life-saving therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the future of pharmaceutical innovation.
References
- 1. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. boronpharm.com [boronpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Vemurafenib (PLX4032): an orally available inhibitor of mutated BRAF for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Title: Accelerating Biaryl Synthesis: A Detailed Guide to Microwave-Assisted Suzuki Coupling with 2,4-Dichloro-3-cyanophenylboronic Acid
An Application Note and Protocol for Researchers
Introduction: The Convergence of Speed and Complexity in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl scaffolds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials, making the Suzuki reaction indispensable in drug discovery and development.[2][3][4] The traditional execution of these reactions, however, can be hampered by long reaction times and the challenging nature of certain substrates, such as electron-deficient or sterically hindered aryl chlorides.[5]
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[6] By utilizing microwave irradiation for direct, uniform heating of the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[7][8] This rapid and efficient heating frequently leads to higher product yields, improved purity, and enhanced reproducibility, all while consuming less energy than conventional methods.[8][9]
This guide focuses on the strategic application of microwave technology to the Suzuki coupling of a highly functionalized and versatile building block: 2,4-dichloro-3-cyanophenylboronic acid . The presence of two electronically distinct chlorine atoms, an activating cyano group, and the boronic acid moiety makes this reagent a powerful tool for generating complex molecular architectures. The protocols detailed herein provide researchers with a robust framework for leveraging this reagent to rapidly synthesize diverse libraries of substituted biaryl compounds.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a three-step catalytic cycle.[5][10][11] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is often the rate-determining step of the reaction, especially with less reactive halides like chlorides.[1]
-
Transmetalation: The organoboronic acid (Ar'-B(OH)₂) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product (Ar-Ar'). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The unique structure of this boronic acid presents both opportunities and challenges that must be addressed for successful coupling.
-
Reactivity of Aryl Chlorides: Aryl chlorides are the least reactive of the aryl halides in the oxidative addition step.[5] To achieve efficient coupling, the reaction requires a highly active catalyst system. This is typically accomplished by using bulky, electron-rich phosphine ligands (e.g., SPhos, JohnPhos, PCy₃) that promote the formation of the active 14-electron Pd(0) species and facilitate its insertion into the robust C-Cl bond.[12][13][14]
-
Regioselectivity and Sequential Coupling: The two chlorine atoms on the phenyl ring are not equivalent. The C4-Cl is positioned para to the electron-withdrawing cyano group, while the C2-Cl is ortho. Electron-withdrawing groups enhance the reactivity of aryl halides in oxidative addition.[5] Therefore, the C4 position is electronically activated and significantly more reactive than the C2 position. This differential reactivity allows for regioselective monocoupling at the C4 position under controlled conditions. The resulting 2-chloro-5-substituted benzonitrile can then be used in a subsequent, more forcing coupling reaction, enabling a stepwise synthesis of complex, unsymmetrical biaryls.
-
Role of the Cyano Group: Beyond directing regioselectivity, the strongly electron-withdrawing nitrile group activates the entire aromatic ring, making the C-Cl bonds more susceptible to oxidative addition by the palladium catalyst. This intrinsic activation is a key advantage when working with otherwise unreactive aryl chlorides.
Optimized Protocol: Microwave-Assisted Suzuki Coupling
This protocol provides a robust starting point for the regioselective coupling at the C4-position of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Example Supplier | Notes |
| This compound | >97% | Commercial | Handle with care; it is an irritant.[15][16] |
| Aryl Halide (e.g., 4-Bromoanisole) | >98% | Commercial | The coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Pre-catalyst. |
| Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Commercial | Air-sensitive ligand; handle under inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercial | Base. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial | Reaction solvent. Microwave absorbent. |
| Deionized Water | N/A | In-house | Degas before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent. |
| Celite® 545 | N/A | Commercial | Filtration aid to remove palladium residues. |
| Microwave Reactor Vials (10 mL) | N/A | CEM, Biotage, etc. | Use vials rated for the expected pressures and temperatures. |
Equipment
-
Dedicated scientific microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Standard laboratory glassware
-
Syringes and needles for inert atmosphere techniques
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow Diagram
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Detailed Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (e.g., 4-bromoanisole, 1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix Palladium(II) acetate (0.02 mmol, 2 mol%) and Sphos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the microwave vial.
-
Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed deionized water to the vial.
-
Inert Atmosphere: Securely cap the vial with a septum cap. Purge the vial with a stream of nitrogen or argon for 5-10 minutes by inserting an inlet needle and an outlet needle through the septum.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters:
-
Temperature: 120 °C (use ramp-to-temperature setting)
-
Time: 15 minutes at temperature
-
Power: Dynamic power control (or start at ~100 W)
-
Stirring: High
-
-
Reaction Monitoring: After the allotted time, the reactor will cool the vial. A small aliquot can be taken, diluted, and analyzed by LC-MS or TLC to confirm the consumption of the starting material.
Workup and Purification
-
Quenching and Filtration: Once the vial is at room temperature, dilute the reaction mixture with ethyl acetate (10 mL). Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts, washing the plug with additional ethyl acetate (2 x 10 mL).[17][18]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[17]
Parameter Optimization Guide
The success of a Suzuki coupling is highly dependent on the specific substrates used. The following table provides guidance for optimizing the reaction if the initial protocol is not successful.
| Parameter | Standard Condition | Alternative Options & Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / Sphos | Pd(PPh₃)₄: A common, robust Pd(0) catalyst, good for general screening.[19]PdCl₂(dppf): Effective for a wide range of substrates.[20]Other Ligands: JohnPhos, RuPhos, or other bulky, electron-rich phosphines can improve reactivity with challenging chlorides.[10] |
| Base | K₃PO₄ (Potassium Phosphate) | K₂CO₃ (Potassium Carbonate): A milder, common base.[19][20]Cs₂CO₃ (Cesium Carbonate): A stronger, more soluble base, often effective when others fail.[10]Organic Bases (e.g., Et₃N): Can be used but are generally less effective in this context. |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O: Less polar, may require higher temperatures.[21]THF / H₂O: Common alternative to dioxane.[22]EtOH / H₂O: A greener solvent option that has proven effective in microwave protocols.[23] |
| Temperature | 120 °C | Range: 100-150 °C. Lower temperatures may be sufficient for more reactive partners. Higher temperatures may be needed for very unreactive chlorides but can increase byproduct formation.[19] |
| Time | 15 min | Range: 5-30 min. Monitor by LC-MS or TLC. Over-exposure to high temperatures can lead to decomposition or side reactions like protodeboronation.[19] |
Safety Precautions
-
Chemical Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15][24] Handle all reagents in a well-ventilated fume hood.
-
Boronic Acids: Phenylboronic acids, especially those with cyano groups, can be toxic and irritants. Avoid inhalation of dust and skin/eye contact.[16][25]
-
Palladium Catalysts: Palladium compounds may cause skin sensitization or allergic reactions upon contact.[24] Keep catalyst residues wet during filtration, as finely divided palladium on a filter medium can be pyrophoric upon drying.[24]
-
Microwave Reactor: Only use a dedicated scientific microwave reactor designed for chemical synthesis. Never use a domestic microwave oven. Ensure reaction vials are not filled more than two-thirds full and are properly sealed to avoid explosions from pressure buildup.[18] Always operate the reactor behind a blast shield.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid, efficient, and regioselective route to highly functionalized biaryl compounds. By leveraging advanced catalyst systems and the benefits of microwave irradiation, researchers can overcome the challenge of coupling unreactive aryl chlorides. The differential reactivity of the two chlorine atoms provides a strategic entry point for sequential couplings, enabling the construction of complex molecular frameworks essential for modern drug discovery and materials science. This protocol serves as a comprehensive and adaptable guide for scientists aiming to accelerate their research through advanced synthetic techniques.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. mt.com [mt.com]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 15. szabo-scandic.com [szabo-scandic.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Yoneda Labs [yonedalabs.com]
- 23. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. westliberty.edu [westliberty.edu]
- 25. aksci.com [aksci.com]
Application Notes and Protocols for the Scale-Up Synthesis Using 2,4-Dichloro-3-cyanophenylboronic Acid
Abstract
This comprehensive guide provides a detailed technical overview and practical protocols for the scale-up synthesis of biaryl compounds utilizing 2,4-dichloro-3-cyanophenylboronic acid. This reagent is of significant interest to researchers and process chemists in the pharmaceutical and materials science sectors due to the unique electronic properties imparted by its substituent pattern. The presence of two electron-withdrawing chlorine atoms and a nitrile group significantly influences its reactivity in cross-coupling reactions. This document offers in-depth insights into reaction optimization, safety considerations, and purification strategies pertinent to large-scale production. A detailed, gram-scale Suzuki-Miyaura coupling protocol is presented as a representative workflow, complete with analytical checkpoints and data interpretation.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized building block increasingly employed in the synthesis of complex organic molecules. Its trifunctional nature—featuring two chloro-substituents and a cyano group—offers multiple points for subsequent chemical modification, making it a valuable precursor for creating diverse molecular libraries. The electron-deficient nature of the aromatic ring influences its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1]
Core Scientific Principles for Scale-Up
Mechanistic Considerations in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this cycle is paramount for troubleshooting and optimization during scale-up.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the chloro and cyano groups on this compound can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. This often necessitates the careful selection of reaction conditions, such as the base and solvent, to facilitate the formation of the reactive boronate species.[4]
Critical Parameters for Scale-Up Success
Transitioning from milligram to kilogram scale requires meticulous attention to several factors that may be less critical in a laboratory setting:
-
Reagent Purity and Stoichiometry: Ensure all starting materials, especially the boronic acid and the aryl halide, are of high purity. Inconsistent purity can lead to variable reaction outcomes and the formation of difficult-to-remove impurities. Precise control of stoichiometry is crucial to minimize side reactions and maximize yield.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands can be beneficial.[5] Catalyst loading, a significant cost driver at scale, must be optimized to be as low as possible without compromising reaction efficiency.
-
Solvent and Base Selection: The solvent system must be chosen for its ability to dissolve the reactants, its compatibility with the reaction conditions, and its ease of removal during work-up. A biphasic system (e.g., toluene/water) is often employed to facilitate the separation of the product and inorganic byproducts.[6] The base plays a crucial role in activating the boronic acid for transmetalation.[4]
-
Work-up and Purification: The work-up procedure must be designed to efficiently remove the catalyst, unreacted starting materials, and byproducts. Crystallization is often the preferred method for purification at scale, as it is generally more cost-effective and scalable than chromatography.
Detailed Application Protocol: Gram-Scale Synthesis of 2',4'-Dichloro-3'-cyano-4-methoxybiphenyl
This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-bromoanisole on a gram scale.
Materials and Equipment
| Reagent/Material | M.W. | Amount | Moles | Eq. | Supplier |
| This compound | 215.83 | 10.0 g | 46.3 mmol | 1.0 | Sigma-Aldrich |
| 4-Bromoanisole | 187.04 | 9.5 g | 50.8 mmol | 1.1 | Fisher Scientific |
| Pd(PPh₃)₄ | 1155.56 | 535 mg | 0.46 mmol | 0.01 | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 14.7 g | 139 mmol | 3.0 | VWR |
| Toluene | - | 150 mL | - | - | EMD Millipore |
| Deionized Water | - | 75 mL | - | - | - |
| Ethyl Acetate | - | As needed | - | - | J.T. Baker |
| Brine (sat. aq. NaCl) | - | As needed | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - | Acros Organics |
-
Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, nitrogen inlet, heating mantle with temperature controller, separatory funnel, rotary evaporator, Buchner funnel, and filtration flask.
Experimental Workflow
Diagram: Experimental Workflow for Biaryl Synthesis
Caption: A typical experimental workflow for the synthesis of the target biaryl compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 1 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Charging Reagents: To the flask, add this compound (10.0 g, 46.3 mmol), 4-bromoanisole (9.5 g, 50.8 mmol), and tetrakis(triphenylphosphine)palladium(0) (535 mg, 0.46 mmol).
-
Solvent Addition: Add toluene (150 mL) to the flask.
-
Degassing: Bubble nitrogen through the stirred solution for 20-30 minutes to remove dissolved oxygen.
-
Base Addition: In a separate beaker, dissolve sodium carbonate (14.7 g, 139 mmol) in deionized water (75 mL). Degas this solution by bubbling with nitrogen for 15-20 minutes. Add the aqueous base solution to the reaction flask via a cannula or dropping funnel.
-
Reaction: Heat the biphasic mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every 1-2 hours. A typical mobile phase for TLC could be 20% ethyl acetate in hexanes. The reaction is considered complete when the limiting reagent (boronic acid) is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the aqueous layer. Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is 2',4'-dichloro-3'-cyano-4-methoxybiphenyl.
Expected Results and Characterization
-
Yield: >80%
-
Appearance: White to off-white solid.
-
Characterization:
-
¹H NMR: Expect characteristic signals for the aromatic protons of both rings. The methoxy group should appear as a singlet around 3.8 ppm.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including the nitrile carbon (around 115-120 ppm) and the methoxy carbon (around 55 ppm).[7]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₁₄H₉Cl₂NO, M.W. = 278.14).
-
Purity (HPLC): >98% after crystallization.
-
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
This compound: Handle as a solid irritant. Avoid inhalation of dust and contact with skin and eyes.
-
4-Bromoanisole: This is a combustible liquid and an irritant. Handle in a well-ventilated area.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Toluene: Toluene is a flammable and toxic solvent. Use in a fume hood and away from ignition sources.
-
-
Reaction Hazards:
-
Exotherms: Be prepared for potential exotherms, especially during the addition of the base. Ensure adequate cooling capacity is available.[8]
-
Pressure Build-up: When running reactions under reflux, ensure the system is not sealed to prevent pressure build-up.
-
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, in accordance with local environmental regulations.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient degassing- Poor quality reagents | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents and solutions.- Verify the purity of starting materials. |
| Formation of homocoupled byproduct | - Presence of oxygen- Catalyst decomposition | - Improve degassing procedure.- Consider a more stable catalyst or ligand system. |
| Incomplete reaction | - Insufficient base or catalyst- Low reaction temperature | - Increase the amount of base or catalyst loading incrementally.- Ensure the reaction temperature is maintained at reflux. |
| Difficult purification | - Formation of closely-related impurities- Product is an oil | - Optimize reaction conditions to minimize side products.- If crystallization fails, consider column chromatography for initial purification followed by crystallization. |
Conclusion
The scale-up synthesis of biaryl compounds using this compound is a robust and efficient process when key parameters are carefully controlled. This guide provides a foundational understanding and a practical, scalable protocol for the Suzuki-Miyaura coupling of this valuable building block. By adhering to the principles of scientific integrity, process safety, and meticulous experimental execution, researchers and drug development professionals can successfully leverage this chemistry to advance their synthetic programs. Further optimization of catalyst loading, solvent selection, and crystallization conditions may be necessary depending on the specific coupling partner and desired scale of production.
References
- 1. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 4-Methoxybiphenyl(613-37-6) 13C NMR [m.chemicalbook.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of 2,4-dichloro-3-cyanophenylboronic Acid for Enhanced Synthetic Utility
Abstract: This document provides a detailed guide on protecting group strategies for 2,4-dichloro-3-cyanophenylboronic acid, a versatile but challenging building block in synthetic chemistry. Due to its highly electron-deficient aromatic system, this boronic acid is exceptionally prone to degradation via protodeboronation, particularly under the basic conditions required for Suzuki-Miyaura cross-coupling. We will explore the underlying causes of this instability and present robust protection strategies, with a primary focus on N-methyliminodiacetic acid (MIDA) boronates, which offer superior stability, ease of handling, and controlled reactivity. This guide includes detailed experimental protocols, comparative data, and mechanistic insights to enable researchers to effectively utilize this valuable reagent in complex synthetic endeavors.
The Challenge: Inherent Instability of an Electron-Deficient Arylboronic Acid
This compound is a valuable synthetic intermediate, featuring multiple functional handles for sequential chemical modifications. However, the powerful electron-withdrawing effects of two chlorine atoms and a nitrile group create a cascade of stability issues that can severely hamper its application.
1.1. Protodeboronation: The primary degradation pathway is protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond. This process is dramatically accelerated for electron-deficient arylboronic acids, especially under the basic aqueous conditions essential for activating the boronic acid in the Suzuki-Miyaura catalytic cycle.[1][2][3] The accumulation of negative charge on the aromatic ring in the boronate intermediate facilitates protonolysis by water or other protic species, leading to the formation of 2,4-dichloro-benzonitrile as a byproduct and a significant reduction in coupling yield.[1][4]
1.2. Boroxine Formation: Like most boronic acids, this compound is susceptible to dehydration, forming a cyclic trimeric anhydride known as a boroxine.[5] This process complicates accurate quantification and handling, as the boronic acid/boroxine equilibrium is dependent on the presence of water.
Caption: Degradation pathways of unprotected this compound.
The Solution: Covalent Protection of the Boronic Acid Moiety
To overcome these stability issues, the boronic acid functional group can be masked in a more robust form. A suitable protecting group must be stable to purification (e.g., silica gel chromatography) and the reaction conditions of subsequent synthetic steps, yet be readily convertible back to the active boronic acid in situ for the desired cross-coupling reaction.[6][7][8]
Strategy 1: Pinacol Boronate Esters (Bpin)
The most common method for protecting boronic acids is conversion to the corresponding pinacol ester (Bpin). Pinacol esters are generally more stable than free boronic acids and can often be purified by column chromatography.[9] However, for a highly electron-deficient system like this compound, the Bpin group may offer insufficient protection against hydrolysis and subsequent protodeboronation under basic coupling conditions.[9][10] While better than the free boronic acid, yields can still be compromised.
Strategy 2: N-Methyliminodiacetic Acid (MIDA) Boronates
A superior strategy for highly sensitive boronic acids is the use of N-methyliminodiacetic acid (MIDA) as a tridentate protecting group.[11][12]
Causality Behind MIDA Boronate Stability: The MIDA ligand forms a stable, bicyclic structure with the boron atom. The dative bond from the nitrogen atom rehybridizes the boron center from a reactive sp² state to a more stable, tetracoordinate sp³ state.[13][14] This effectively shields the boron's empty p-orbital, rendering the MIDA boronate exceptionally inert to a wide range of reaction conditions, including aqueous bases, strong oxidants, and silica gel chromatography.[13][15][16] Consequently, MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop.[17]
Caption: Protection of a boronic acid with the MIDA ligand to form a stable sp³-hybridized boronate.
Under Suzuki-Miyaura conditions, the MIDA boronate undergoes slow hydrolysis to release the free boronic acid in low concentrations. This "slow-release" mechanism maintains a minimal steady-state concentration of the reactive boronic acid, which is immediately consumed in the catalytic cycle, thereby suppressing the competing protodeboronation pathway.[13]
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-3-cyanophenyl MIDA boronate
This protocol details the conversion of the unstable boronic acid into its highly stable MIDA boronate derivative.
Materials:
-
This compound (1.0 eq)
-
N-methyliminodiacetic acid (1.1 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound and N-methyliminodiacetic acid.
-
Add anhydrous DMSO and toluene (typically a 1:4 to 1:2 v/v ratio). The volume should be sufficient to create a stirrable slurry.
-
Heat the mixture to reflux (typically 110-120 °C) under a nitrogen atmosphere.
-
Continuously remove water via the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by simple trituration with a solvent like diethyl ether or by recrystallization. For more challenging purifications, the product is fully compatible with silica gel column chromatography.[15][16]
-
Dry the purified white solid under vacuum to yield the stable MIDA boronate.
Protocol 2: Suzuki-Miyaura Cross-Coupling using MIDA Boronate
This protocol demonstrates the use of the MIDA-protected building block in a typical cross-coupling reaction.
Materials:
-
2,4-dichloro-3-cyanophenyl MIDA boronate (1.0 eq)
-
Aryl or heteroaryl bromide/iodide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Aqueous base (e.g., 2 M K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane, DME, or Toluene/Ethanol mixture)
Procedure:
-
In a reaction vessel, combine the 2,4-dichloro-3-cyanophenyl MIDA boronate, the aryl halide coupling partner, and the palladium catalyst.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed organic solvent, followed by the degassed aqueous base. The base is crucial for both the catalytic cycle and the slow deprotection of the MIDA boronate.[13][17]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require several hours due to the slow-release nature of the MIDA boronate.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Comparative Data and Recommendations
The choice of strategy has a significant impact on the handling, stability, and ultimate success of the cross-coupling reaction.
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate |
| Benchtop Stability | Poor; prone to boroxine formation. | Moderate; can slowly hydrolyze. | Excellent; typically crystalline and indefinitely stable.[17] |
| Chromatography | Not recommended; severe streaking and decomposition. | Possible, but often with yield loss.[18] | Fully compatible and highly recommended.[16] |
| Susceptibility to Protodeboronation | Very High, especially under basic conditions.[1][3] | Moderate; offers some protection but can still occur.[10] | Very Low, due to sp³ hybridization and slow-release.[13] |
| Typical Coupling Yield | Low to moderate, highly variable. | Moderate to good, substrate dependent. | Good to excellent, highly reproducible. |
| Handling | Difficult to accurately weigh due to boroxine equilibrium. | Straightforward. | Straightforward, crystalline solid. |
Core Recommendation: For this compound, the MIDA boronate strategy is unequivocally recommended. Its exceptional stability overcomes the inherent reactivity challenges of this electron-deficient system, enabling reliable purification, storage, and high-yielding cross-coupling reactions where the free boronic acid or its pinacol ester would likely fail or give poor results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocycle synthesis by trimerization of boronic acids around a hexaol template, and recognition of polyols by resulting macrocyclic oligoboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling [pubmed.ncbi.nlm.nih.gov]
- 13. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 18. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Application Notes and Protocols for 2,4-Dichloro-3-cyanophenylboronic Acid in Materials Science
Introduction: A Multifunctional Building Block for Advanced Materials
2,4-Dichloro-3-cyanophenylboronic acid is a bespoke chemical entity poised for significant applications in the realm of materials science. Its unique trifunctional substitution pattern—a reactive boronic acid group, and the electron-withdrawing chloro and cyano moieties—offers a versatile platform for the synthesis of novel organic materials with tailored optoelectronic and sensory properties. The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex macromolecular architectures such as conjugated polymers.[1][2][3] Concurrently, the dichlorinated and cyanated phenyl ring imparts specific electronic characteristics, influencing the material's energy levels, charge transport capabilities, and intermolecular interactions. These features make it a compelling candidate for applications in organic electronics and chemical sensing.
This document provides a detailed guide for researchers, materials scientists, and drug development professionals on the potential applications of this compound. It includes in-depth theoretical justifications for its use, comprehensive experimental protocols, and the necessary data interpretation frameworks. The protocols provided are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for further research and development.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BCl₂NO₂ | [4] |
| Molecular Weight | 215.83 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | FFNJVSXDMXUODJ-UHFFFAOYSA-N | [4] |
Part 1: Synthesis of Conjugated Polymers for Organic Electronics
The unique electronic profile of this compound makes it an attractive monomer for the synthesis of donor-acceptor (D-A) type conjugated polymers. Such polymers are the cornerstone of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6]
Scientific Rationale
The incorporation of the 2,4-dichloro-3-cyanophenyl unit into a polymer backbone is expected to significantly influence the resulting material's electronic properties. The two chlorine atoms and the cyano group are strong electron-withdrawing groups. This will lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. A lower LUMO level is particularly desirable for n-type (electron-transporting) materials in OFETs and as acceptor materials in OPVs. The polar nature of the cyano group can also enhance intermolecular interactions, potentially leading to more ordered packing in the solid state, which is beneficial for charge transport.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of conjugated polymers with well-defined structures.[7][8][9] This reaction allows for the formation of carbon-carbon bonds between the boronic acid monomer and a dihaloaromatic comonomer, leading to the growth of a polymer chain.
Experimental Workflow: Suzuki-Miyaura Polymerization
Caption: Workflow for the synthesis of conjugated polymers via Suzuki-Miyaura polymerization.
Detailed Protocol: Synthesis of a Poly(fluorene-alt-2,4-dichloro-3-cyanophenyl)
This protocol describes the synthesis of an alternating copolymer of 9,9-dioctylfluorene and 2,4-dichloro-3-cyanophenyl units.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (Comonomer A)
-
This compound (Comonomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hexane, Acetone, Chloroform (for Soxhlet extraction)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere manifold (Schlenk line)
-
Soxhlet extraction apparatus
-
Standard glassware for filtration and purification
Procedure:
-
Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 2,7-dibromo-9,9-dioctylfluorene (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.5 mmol, 1.0 equiv), and anhydrous potassium carbonate (e.g., 2.0 mmol, 4.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (e.g., 0.01 mmol, 2 mol%) and P(t-Bu)₃ (e.g., 0.04 mmol, 8 mol%) in anhydrous toluene (e.g., 5 mL).
-
-
Reaction:
-
Add anhydrous toluene (e.g., 15 mL) to the Schlenk flask containing the monomers and base.
-
Stir the mixture and degas by three freeze-pump-thaw cycles.
-
Inject the catalyst solution into the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours. The solution will become viscous as the polymer forms.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution slowly into a beaker of vigorously stirring methanol (e.g., 200 mL) to precipitate the polymer.
-
Filter the precipitated polymer using a Büchner funnel and wash with methanol.
-
Dry the crude polymer under vacuum.
-
Purify the polymer by Soxhlet extraction with hexane to remove oligomers and residual monomers, followed by acetone to remove catalyst residues. Finally, extract the polymer with chloroform.
-
Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum at 60 °C for 24 hours.
-
Expected Characterization:
-
¹H NMR: To confirm the polymer structure and the incorporation of both monomer units.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To investigate the optical properties of the polymer, including its absorption maximum (λ_max) and optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer.
Part 2: Application in Fluorescent Chemical Sensors
The boronic acid moiety is a versatile functional group for the design of fluorescent chemosensors.[10][11][12] It can reversibly bind with diols, such as those found in saccharides, and with anions like fluoride. This binding event can be transduced into a change in fluorescence, allowing for the detection and quantification of the target analyte.
Scientific Rationale: Fluoride and Saccharide Sensing
Fluoride Sensing: The boron atom in this compound is Lewis acidic and can readily accept a pair of electrons from the highly electronegative fluoride ion. This interaction leads to the formation of a tetracoordinate boronate species. If the boronic acid is part of a larger fluorophore system, this change in the electronic nature of the boron center can modulate the fluorescence properties of the molecule through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).[13][14] The electron-withdrawing nature of the chloro and cyano groups on the phenyl ring can enhance the Lewis acidity of the boron atom, potentially leading to a stronger binding affinity for fluoride and thus a more sensitive sensor.
Saccharide Sensing: Boronic acids are well-known to form cyclic esters with 1,2- and 1,3-diols, which are common structural motifs in saccharides.[10][11][15] This reversible covalent interaction can be used to detect the presence of sugars. Similar to fluoride sensing, the binding of a saccharide to the boronic acid group can alter the photophysical properties of an attached fluorophore, resulting in a measurable change in fluorescence intensity or wavelength.
Experimental Workflow: Fluorescent Sensor Synthesis and Testing
Caption: Workflow for the synthesis and testing of a fluorescent sensor.
Detailed Protocol: Synthesis and Evaluation of a Pyrene-Based Fluorescent Sensor for Fluoride
This protocol outlines the synthesis of a fluorescent sensor by coupling this compound with 1-bromopyrene, followed by its evaluation for fluoride detection.
Materials:
-
1-Bromopyrene
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Acetonitrile, spectroscopic grade
-
Tetrabutylammonium fluoride (TBAF)
-
Other tetrabutylammonium salts (TBACl, TBABr, TBAI) for selectivity studies
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere manifold
-
Rotary evaporator
-
Silica gel for column chromatography
-
Fluorometer
Procedure:
Part A: Sensor Synthesis
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-bromopyrene (e.g., 1.0 mmol, 1.0 equiv), this compound (e.g., 1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (e.g., 0.05 mmol, 5 mol%) in a mixture of 1,4-dioxane (20 mL) and 2 M aqueous sodium carbonate solution (10 mL).
-
-
Reaction:
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction to 80 °C and stir under an inert atmosphere for 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and add water (50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure sensor molecule.
-
-
Characterization:
-
Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Part B: Fluoride Sensing Evaluation
-
Solution Preparation:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in acetonitrile.
-
Prepare a stock solution of TBAF (e.g., 10 mM) in acetonitrile.
-
Prepare stock solutions of other anions (TBACl, TBABr, TBAI) for selectivity studies.
-
-
Fluorescence Titration:
-
In a series of cuvettes, place a fixed amount of the sensor stock solution and dilute with acetonitrile to a final concentration of, for example, 10 µM.
-
Add increasing amounts of the TBAF stock solution to the cuvettes to achieve a range of fluoride concentrations (e.g., 0 to 10 equivalents).
-
Record the fluorescence emission spectrum of each solution after a short incubation time (e.g., 5 minutes). The excitation wavelength should be set at the absorption maximum of the pyrene moiety.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the fluoride concentration.
-
Determine the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand).
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio.
-
Perform selectivity experiments by adding other anions to the sensor solution and observing any changes in fluorescence.
-
Conclusion and Future Outlook
This compound represents a highly functionalized and promising building block for the development of advanced materials. The protocols detailed herein provide a foundational framework for its application in the synthesis of conjugated polymers for organic electronics and in the design of fluorescent chemosensors. The strong electron-withdrawing character of the substituents is anticipated to yield materials with unique and desirable properties. Further research into the derivatization of this molecule and its incorporation into a wider range of material architectures is encouraged to fully explore its potential in materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Design, synthesis, characterization and study of novel conjugated polymers - UNT Digital Library [digital.library.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01569B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: C-N Cross-Coupling Reactions with 2,4-dichloro-3-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylamines and the Utility of a Specialized Boronic Acid
The synthesis of arylamines is a cornerstone of modern medicinal chemistry, as this moiety is a key pharmacophore in a vast array of therapeutic agents. The formation of the carbon-nitrogen (C-N) bond, particularly to an aromatic ring, enables the construction of complex molecular architectures with diverse biological activities. Among the methodologies to achieve this, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools due to their broad substrate scope and functional group tolerance.[1][2][3]
This document provides a detailed guide to the C-N cross-coupling reactions of a highly functionalized and electron-deficient substrate: 2,4-dichloro-3-cyanophenylboronic acid . The presence of two chlorine atoms and a nitrile group makes this reagent a valuable building block for introducing a unique substitution pattern onto an aromatic ring, a feature often sought in the optimization of lead compounds in drug discovery.[][5] The electron-withdrawing nature of these substituents can, however, present specific challenges in the cross-coupling reaction, necessitating carefully optimized protocols.
These application notes will provide a theoretical framework, practical experimental protocols, and troubleshooting guidance for the successful C-N cross-coupling of this compound with a variety of amine partners. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling will be considered as potential synthetic routes.[6][7][8]
Mechanistic Insights: The Catalytic Cycles of C-N Cross-Coupling
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. Two primary catalytic cycles are relevant for the C-N cross-coupling of arylboronic acids: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling.
The Palladium-Catalyzed Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[3]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex. In the context of using a boronic acid, this step is preceded by a transmetalation step.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. This is often the rate-determining step.[9]
The electron-deficient nature of this compound can facilitate the reductive elimination step, which is a key advantage.
The Copper-Catalyzed Chan-Lam Coupling
An alternative to palladium-based methods, the Chan-Lam coupling utilizes a copper catalyst and can often be performed under milder conditions, sometimes even open to the air.[6][7][8]
Figure 2: Catalytic cycle of the Chan-Lam C-N coupling.
Key Steps:
-
Transmetalation: The arylboronic acid reacts with a Cu(II) salt to form an aryl-copper(II) intermediate.
-
Ligand Exchange: The amine displaces a ligand on the copper center.
-
Oxidation & Reductive Elimination: The aryl-copper(II)-amido complex is thought to undergo oxidation to a Cu(III) species, from which the C-N bond is formed via reductive elimination. The resulting Cu(I) is then reoxidized to Cu(II) to complete the catalytic cycle.[6][8]
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific amine coupling partners.
General Considerations
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen and should be performed under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.[10]
-
Reagent Purity: The purity of all reagents, especially the amine, is critical for successful coupling. Liquid amines may need to be distilled, and solid amines recrystallized.[10]
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a robust starting point for the coupling of this compound with a range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd2(dba)3 or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., K3PO4, Cs2CO3, or NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Reagent Addition: Add the amine (1.2 equiv) and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring for the specified time (typically 2-24 hours) at the desired temperature (usually 80-110 °C).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Amine Type | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Primary Aliphatic | Pd2(dba)3 (2 mol%) | RuPhos (4 mol%) | NaOtBu (2.0 equiv) | Toluene | 100 |
| Secondary Aliphatic | Pd(OAc)2 (2 mol%) | BrettPhos (4 mol%) | K3PO4 (3.0 equiv) | Dioxane | 110 |
| Aniline (electron-rich) | XPhos Pd G3 (2 mol%) | (as precatalyst) | Cs2CO3 (2.0 equiv) | t-BuOH | 80 |
| Aniline (electron-poor) | RuPhos Pd G4 (3 mol%) | (as precatalyst) | K2CO3 (3.0 equiv) | Dioxane/H2O | 100 |
Protocol 2: Copper-Catalyzed Chan-Lam Coupling
This protocol offers a potentially milder, palladium-free alternative.
Materials:
-
This compound
-
Amine
-
Copper(II) acetate (Cu(OAc)2)
-
Base (e.g., triethylamine or pyridine)
-
Solvent (e.g., dichloromethane (DCM) or methanol)
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), amine (1.5 equiv), and Cu(OAc)2 (1.0-2.0 equiv).
-
Solvent and Base Addition: Add the solvent and the base (2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Experimental Workflow Visualization
Figure 3: General experimental workflow for C-N cross-coupling.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst. Ensure proper inert atmosphere. |
| Poorly soluble base | Switch to a more soluble base (e.g., LHMDS) or add a co-solvent like water (for some systems). | |
| Impure amine | Purify the amine by distillation or recrystallization.[10] | |
| Protodeboronation | Presence of water | Use rigorously dried solvents and reagents. |
| (Loss of boronic acid) | High temperature or prolonged reaction time | Lower the reaction temperature and monitor for completion to avoid over-running the reaction. |
| Inappropriate base | Try a weaker base (e.g., K2CO3 instead of NaOtBu). | |
| Hydrodehalogenation | β-hydride elimination from the amine | Use a more sterically hindered ligand (e.g., BrettPhos).[11] |
| (Loss of Cl from product) | Lower the reaction temperature. | |
| Formation of Phenol | Reaction with residual water | Ensure anhydrous conditions. |
| (C-O coupling) | For Chan-Lam, consider using a less oxophilic copper source or adding molecular sieves. |
Conclusion
The C-N cross-coupling of this compound provides a direct route to highly functionalized arylamines that are of significant interest in drug discovery and development. While the electron-deficient nature of this substrate can be advantageous, careful selection of the catalyst system, base, and reaction conditions is paramount for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
Application Note & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing 2,4-Dichloro-3-cyanophenylboronic Acid
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the application of 2,4-dichloro-3-cyanophenylboronic acid as a strategic building block in the synthesis of high-value heterocyclic compounds. We delve into the mechanistic rationale behind its use in palladium-catalyzed cross-coupling reactions and provide detailed, field-tested protocols for the synthesis of substituted benzofuran and indole scaffolds. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile reagent in complex molecular construction, particularly within the context of drug discovery and materials science.
Introduction: The Strategic Value of a Multifunctional Building Block
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Their prevalence stems from their ability to present complex pharmacophores in three-dimensional space, enabling precise interactions with biological targets.[2][3] Within the synthetic chemist's toolkit, organoboron reagents, particularly boronic acids, have become indispensable for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[4][5]
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as the preeminent application of boronic acids, allowing for the construction of biaryl and vinyl-aryl structures with exceptional functional group tolerance.[6][7]
This compound (CAS: N/A, Mol. Wt.: 215.83) is a particularly compelling reagent. Its architecture is distinguished by:
-
A Boronic Acid Moiety: The primary reactive site for palladium-catalyzed cross-coupling.
-
Multiple Halogenation (Cl): The two chlorine atoms serve as potential secondary reaction handles for subsequent functionalization or as electronic modifiers that influence the molecule's properties.
-
An Electron-Withdrawing Cyano Group (CN): This group significantly modulates the electronic nature of the phenyl ring, impacting the reactivity of the boronic acid.[8] Furthermore, the nitrile itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems like tetrazoles.[8][9]
This application note will focus on the primary use of this reagent in Suzuki-Miyaura coupling to access complex heterocyclic cores, providing both the theoretical underpinnings and practical, step-by-step protocols.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7][10]
The accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The electron-deficient nature of the 2,4-dichloro-3-cyanophenyl ring can influence the rate of this step.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol I: Synthesis of a 5-(2,4-Dichloro-3-cyanophenyl)indole Scaffold
Indole derivatives are among the most important heterocyclic scaffolds in drug discovery.[2][3] This protocol describes the coupling of this compound with 5-bromoindole to generate a C5-arylated indole, a common precursor for more complex molecules.
Experimental Workflow
Caption: Standard workflow for Suzuki-Miyaura coupling and product isolation.
Step-by-Step Protocol
-
Vessel Preparation: To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromoindole (196 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add this compound (260 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (6 mL) and deionized water (2 mL). The aqueous-organic mixture is crucial for dissolving both the organic substrates and the inorganic base.[12][13]
-
Inerting: Seal the flask with a septum. Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen or argon gas through the solution. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the 5-bromoindole spot indicates reaction completion.
-
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Data Summary
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Robust and commercially available Pd(0) source.[5][12] |
| Base | K₂CO₃ (3.0 equiv.) | Effective base for boronate formation; moderate strength.[14] |
| Solvent | Dioxane / H₂O (3:1) | Biphasic system to dissolve all reactants.[15] |
| Temperature | 90 °C | Provides sufficient thermal energy for catalyst turnover. |
| Expected Yield | 75-90% | Dependant on purity of starting materials and reaction efficiency. |
Protocol II: Tandem Suzuki Coupling-Cyclization for Benzofuran Synthesis
Benzofurans are another privileged heterocyclic scaffold.[16][17] This protocol outlines a powerful one-pot synthesis of a substituted benzofuran via a tandem reaction involving the Suzuki coupling of this compound with an ortho-iodophenol derivative, followed by an intramolecular cyclization.
Step-by-Step Protocol
-
Vessel Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 2-iodo-4-methylphenol (234 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add this compound (237 mg, 1.1 mmol, 1.1 equiv.), palladium(II) acetate [Pd(OAc)₂] (11 mg, 0.05 mmol, 5 mol%), SPhos (41 mg, 0.1 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv.).
-
Causality Note: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to Pd(0). SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and faster reactions.[7] Cs₂CO₃ is a stronger base often required for more challenging couplings or subsequent cyclization steps.[18]
-
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours under an argon atmosphere.
-
Self-Validation: The reaction can be monitored by LC-MS. Initially, the biaryl intermediate will be observed, which will then be consumed as the cyclization to the benzofuran product proceeds.
-
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(2,4-dichloro-3-cyanophenyl)-5-methylbenzofuran.
-
Characterization: Analyze the final product by NMR and HRMS to confirm its structure and purity.
Data Summary
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / SPhos | Highly active system for challenging cross-couplings. |
| Base | Cs₂CO₃ (2.0 equiv.) | Strong base promotes both coupling and subsequent cyclization.[18] |
| Solvent | Toluene (anhydrous) | High-boiling, non-polar solvent suitable for this transformation. |
| Temperature | 110 °C | Higher temperature facilitates both the coupling and the intramolecular cyclization. |
| Expected Yield | 60-80% | Tandem reactions can have slightly lower yields than single-step processes. |
Troubleshooting & Scientific Integrity
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Poor quality reagents. | Use a fresh bottle of catalyst. Ensure thorough degassing with high-purity inert gas. Use anhydrous solvents if specified. |
| Significant Homo-coupling | Oxygen contamination; High catalyst loading. | Improve inert atmosphere technique. Reduce catalyst loading (e.g., to 1-2 mol%). |
| Protodeborylation | Presence of protic sources; Prolonged reaction time at high temp. | Use an anhydrous base and solvent. Monitor the reaction closely and stop once the starting material is consumed. |
Conclusion
This compound is a potent and versatile building block for the synthesis of complex heterocyclic molecules. Its unique combination of a reactive boronic acid handle, chloro-substituents, and a modifiable cyano group allows for the rapid construction of molecular diversity. The protocols detailed herein for the synthesis of indole and benzofuran scaffolds demonstrate the utility of this reagent in robust and reproducible Suzuki-Miyaura cross-coupling reactions, providing a solid foundation for its application in medicinal chemistry and materials science research programs.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.se [fishersci.se]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi-res.com [mdpi-res.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of 2,4-Dichloro-3-Cyanophenylboronic Acid in Cross-Coupling Reactions
Here is the technical support center with troubleshooting guides and FAQs for the side reactions of 2,4-dichloro-3-cyanophenylboronic acid in cross-coupling.
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block in palladium-catalyzed cross-coupling reactions. Due to its unique electronic properties, this reagent is prone to specific side reactions that can complicate synthesis and purification. This guide provides in-depth, mechanistically-grounded troubleshooting advice to help you navigate these challenges and optimize your reaction outcomes.
Section 1: Understanding the Core Challenges
The structure of this compound is characterized by three potent electron-withdrawing groups (two chloro, one cyano). This severe electron deficiency is the primary driver of its reactivity profile and the main cause of common side reactions in Suzuki-Miyaura coupling.
-
High Propensity for Protodeboronation: The electron-withdrawing groups destabilize the carbon-boron bond, making it highly susceptible to cleavage by a proton source (protodeboronation), especially under the basic, aqueous conditions typical of many Suzuki couplings.[1][2] This side reaction irreversibly consumes the boronic acid, leading to the formation of 2,4-dichlorobenzonitrile and reducing the yield of the desired product.
-
Tendency for Homocoupling: Like many arylboronic acids, this reagent can undergo oxidative homocoupling to form a symmetrical biaryl. This process is often facilitated by the presence of molecular oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), or it can occur during the in situ reduction of a Pd(II) precatalyst, where the boronic acid itself acts as the reductant.[3][4][5]
-
Sluggish Transmetalation: While the electron-deficient nature makes the C-B bond weak, it can also slow down the key transmetalation step in the catalytic cycle. This step requires the transfer of the aryl group from the boron atom to the palladium center, a process that can be kinetically hindered for electron-poor systems, potentially leading to stalled reactions or catalyst decomposition.[6][7]
The diagram below illustrates the desired catalytic pathway versus the most common off-cycle, non-productive pathways.
Caption: Desired catalytic cycle vs. competing side reaction pathways.
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues encountered during your experiments.
Q1: My reaction has a low yield or failed completely. Where do I start?
A1: Initial Diagnosis & Troubleshooting Workflow
A failed reaction requires systematic diagnosis. The first step is to analyze the crude reaction mixture by LC-MS or GC-MS to determine the fate of your starting materials. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for failed coupling reactions.
Q2: I'm observing significant formation of 2,4-dichlorobenzonitrile. How can I prevent this protodeboronation?
A2: Mechanistic Insight & Mitigation Strategies
Protodeboronation is the protonolysis of the C–B bond and is a common fate for highly electron-deficient arylboronic acids.[2] The reaction is often accelerated by base and the presence of water, which facilitates proton transfer.[8][9]
Strategy A: Stabilize the Boronic Acid Moiety The most effective strategy is to reduce the concentration of the free, reactive boronic acid in solution at any given time. This is achieved by using a protecting group that slowly hydrolyzes in situ to release the boronic acid.
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are robust to chromatography but readily cleave under standard basic Suzuki conditions to slowly release the boronic acid.[2][10] This "slow release" strategy keeps the boronic acid concentration low, favoring the productive cross-coupling pathway over the undesired protodeboronation.[2]
-
Use Potassium Aryltrifluoroborates (R-BF3K): These salts are also highly stable and release the boronic acid slowly under aqueous basic conditions.[10][11] They are often less prone to protodeboronation than the parent boronic acids.[10]
Strategy B: Modify Reaction Conditions If derivatization is not feasible, optimizing the reaction conditions can significantly suppress protodeboronation.
-
Employ Anhydrous Conditions: While many Suzuki protocols use aqueous co-solvents, switching to a strictly anhydrous system (e.g., dry dioxane, dry THF) with a suitable base can minimize the primary proton source.
-
Choose a Milder Base: Strong aqueous bases (NaOH, KOH) can accelerate protodeboronation. Consider using a milder, non-hydroxide base like potassium fluoride (KF) or cesium fluoride (CsF), which are effective at activating the boronic acid for transmetalation with a lower risk of promoting protonolysis.[12]
-
Use a Biphasic System: A solvent system like toluene/water can sometimes be beneficial. The key reaction steps occur in the organic phase or at the interface, where the concentration of water and hydroxide may be lower than in a homogeneous aqueous-organic mixture.
Q3: My primary byproduct is the symmetrical biaryl from homocoupling. What is the cause and solution?
A3: Mechanistic Insight & Prevention
Homocoupling (Ar'-B(OH)₂ + Ar'-B(OH)₂ → Ar'-Ar') is predominantly caused by two mechanisms:
-
Oxygen-Mediated: Pd(0) is oxidized by O₂ to a palladium peroxo species, which then reacts with two molecules of boronic acid to yield the biaryl.[3][4]
-
Pd(II) Precatalyst Reduction: When using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the precatalyst must be reduced to the active Pd(0) state. The boronic acid can act as the reductant, consuming two equivalents to form one equivalent of homocoupled product and one equivalent of Pd(0).[5]
Solution A: Rigorous Exclusion of Oxygen (Crucial) This is the most critical factor for preventing homocoupling. Standard sparging with an inert gas may not be sufficient.
-
Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent before use.
-
Strict Inert Atmosphere: Assemble your reaction under a positive pressure of high-purity argon or nitrogen. Use glassware that has been oven- or flame-dried to remove adsorbed water and oxygen. Ensure all reagents are added under the inert atmosphere.
Solution B: Judicious Choice of Catalyst
-
Use Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3/G4) are designed for clean and efficient activation to the Pd(0) state, often minimizing the side reactions associated with the reduction of older Pd(II) sources.[7][12]
-
Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the need for an initial reduction step. However, these catalysts can be less stable and require careful handling.
Q4: The reaction is very slow and stalls before completion. How can I improve the kinetics?
A4: Overcoming Kinetic Barriers
The electron-deficient nature of this compound can make the transmetalation step kinetically challenging.[6]
Solution A: Ligand Selection is Key The choice of phosphine ligand has a profound impact on reaction efficiency.
-
Use Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps.[13] Their electron-donating character increases the electron density on the palladium center, facilitating these key steps. Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been shown to be effective in promoting cross-coupling with electron-deficient boronic acids where homocoupling was previously a major issue.[13]
Solution B: Optimize Base and Temperature
-
Use a Stronger, Non-Nucleophilic Base: A stronger base can facilitate the formation of the more reactive boronate species, which is necessary for transmetalation.[14] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate for challenging substrates.[6]
-
Carefully Increase Temperature: Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary activation energy. However, be mindful that higher temperatures can also accelerate catalyst decomposition and side reactions, so this should be done incrementally while monitoring the reaction.[6]
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Which palladium precatalyst/ligand system is best for this substrate? For a challenging, electron-deficient substrate like this, a robust, modern catalyst system is highly recommended. A combination of a Buchwald G3 or G4 precatalyst with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is an excellent starting point. These systems are known for their high activity and stability.[7][12]
-
FAQ 2: What is the best solvent system? Should I use water? There is no single "best" solvent. The choice depends on the primary side reaction you are trying to avoid.
-
To avoid protodeboronation: A strictly anhydrous solvent like 1,4-dioxane or toluene is preferred.
-
To improve solubility/kinetics: A mixture like dioxane/water (e.g., 10:1) is common.[6] However, the presence of water increases the risk of protodeboronation. If using water, consider protecting the boronic acid as a MIDA ester.
-
-
FAQ 3: How can I definitively confirm protodeboronation is occurring? The most direct way is to analyze your crude reaction mixture using GC-MS or LC-MS. Look for a mass corresponding to 2,4-dichlorobenzonitrile (the product of replacing -B(OH)₂ with -H). You can confirm this by comparing the retention time and mass spectrum to an authentic standard if available.
-
FAQ 4: Is it better to use the boronic acid directly or to first convert it to an ester derivative? For this specific substrate, converting to a more stable derivative like a MIDA boronate is highly recommended.[2][10] The initial synthetic step is often offset by significantly higher and more reliable yields in the subsequent cross-coupling, along with much easier purification due to the suppression of side products like the protodeboronated and homocoupled species.
Section 4: Key Protocols & Data Summary
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst
This protocol is a robust starting point designed to minimize common side reactions.
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of argon or nitrogen.
-
Reagent Preparation: In a glovebox or under a positive pressure of argon, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to a reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) to the vial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of 0.1–0.2 M with respect to the aryl halide) via syringe.
-
Reaction Execution: Seal the vial with a Teflon-lined cap. Remove from the glovebox (if used) and place in a preheated oil bath or heating block at 80–110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of the MIDA Boronate Ester Derivative
-
Dissolution: In a vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO or DMF.
-
Dehydration: Add a drying agent such as molecular sieves, or remove water by azeotropic distillation with toluene if the solvent allows.
-
Heating: Heat the mixture (e.g., to 80-100 °C) with stirring until the reaction is complete, as monitored by LC-MS (disappearance of the starting boronic acid).
-
Isolation: After cooling, the MIDA boronate may precipitate. It can also be isolated by partitioning between an organic solvent (like ethyl acetate) and water, where the product remains in the organic phase. After drying and concentration, the MIDA boronate can often be used without further purification or can be purified by crystallization or chromatography.
Table 1: Summary of Troubleshooting Strategies
| Observed Problem | Primary Cause(s) | Recommended Solutions (In Order of Priority) |
| Protodeboronation | Electron-deficient nature, presence of water, strong base | 1. Convert boronic acid to MIDA boronate or trifluoroborate.[2][10][11]2. Use anhydrous solvents.3. Use a milder base (e.g., KF). |
| Homocoupling | Presence of oxygen, reduction of Pd(II) precatalyst | 1. Rigorously degas all solvents (freeze-pump-thaw).2. Use a modern Pd precatalyst (e.g., Buchwald G3/G4).[7][12]3. Maintain a strict inert (Ar/N₂) atmosphere. |
| Slow/Stalled Reaction | Slow transmetalation due to electronics | 1. Use a bulky, electron-rich ligand (SPhos, XPhos).[6][13]2. Use a stronger base (K₃PO₄, Cs₂CO₃).[6]3. Incrementally increase reaction temperature. |
| Catalyst Decomposition | High temperature, presence of oxygen | 1. Ensure inert atmosphere.2. Use a more thermally stable ligand/catalyst system.3. Avoid excessive temperatures. |
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. reddit.com [reddit.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance with 2,4-Dichloro-3-cyanophenylboronic Acid
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions, particularly when encountering steric hindrance. Here, we focus on the utility of 2,4-dichloro-3-cyanophenylboronic acid, a versatile reagent for creating sterically congested molecules. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.
Introduction: The Challenge of Steric Hindrance
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is a cornerstone.[1] However, its efficiency can be significantly hampered by steric hindrance, where bulky substituents near the reaction centers of the coupling partners impede the necessary bond formation.[2] This often leads to low yields or complete reaction failure.[3] The strategic design of reagents like this compound, with its specific electronic and steric properties, offers a powerful solution to this persistent challenge.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound in sterically hindered coupling reactions.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Formation of undesired side products, such as homocoupled boronic acid.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The choice of palladium catalyst and ligand is paramount in overcoming steric barriers.[5] Standard catalysts like Pd(PPh₃)₄ may be ineffective for hindered substrates.[1]
-
Solution: Employ a more active catalyst system. Buchwald-type ligands, known for their bulk and electron-richness, are often successful.[5][6] Consider ligands such as SPhos or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[3][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8]
-
-
Suboptimal Base Selection: The base not only activates the boronic acid but also influences the entire catalytic cycle.[8] A weak base may not be sufficient to promote transmetalation, the key step where the organic group is transferred from boron to palladium.
-
Incorrect Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
Problem 2: Incomplete Reaction Conversion
Symptoms:
-
Reaction stalls, with both starting materials and product present even after extended reaction times.
Potential Causes & Solutions:
-
Catalyst Decomposition: The palladium catalyst can deactivate over the course of the reaction, especially at elevated temperatures.
-
Solution: Increase the catalyst loading. While typical loadings are 1-2 mol %, hindered reactions may require up to 5 mol %.[1] Alternatively, consider using a more robust pre-catalyst that is less prone to decomposition.
-
-
Insufficient Reaction Time or Temperature: Sterically hindered reactions are often slower and may require more forcing conditions.[6]
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. If the reaction is still sluggish, consider switching to a higher-boiling solvent. Extend the reaction time, but be mindful of potential catalyst decomposition and side product formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This boronic acid is a solid at room temperature.[4] Its molecular formula is C₇H₄BCl₂NO₂, with a molecular weight of approximately 215.83 g/mol .[4] The presence of two chlorine atoms and a cyano group influences its electronic properties, making it a valuable coupling partner in various synthetic applications.[9][10][11]
| Property | Value |
| Molecular Formula | C₇H₄BCl₂NO₂ |
| Molecular Weight | 215.83 g/mol |
| Appearance | Solid |
| CAS Number | 957120-87-5 |
Q2: How should I store and handle this compound?
Like many boronic acids, it is sensitive to moisture and should be stored in a tightly sealed container in a dry, well-ventilated area, preferably refrigerated.[12][13] Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
Q3: Can I use this boronic acid for couplings other than Suzuki-Miyaura?
While its primary application is in Suzuki-Miyaura cross-coupling, boronic acids, in general, are versatile reagents. They can participate in other reactions such as Chan-Lam coupling for C-N and C-O bond formation. However, specific conditions would need to be developed and optimized for this compound in these contexts.
Q4: What is the role of the cyano and chloro substituents?
The electron-withdrawing nature of the cyano and chloro groups can influence the reactivity of the boronic acid. These substituents can affect the electronic density of the aromatic ring, which in turn can impact the rates of oxidative addition and reductive elimination in the catalytic cycle.
Experimental Protocols & Visualizations
Optimizing a Sterically Hindered Suzuki-Miyaura Coupling
This workflow provides a systematic approach to optimizing a challenging coupling reaction involving this compound.
Caption: A decision-making workflow for troubleshooting a sterically hindered Suzuki-Miyaura coupling reaction.
Catalytic Cycle of a Sterically Hindered Suzuki-Miyaura Reaction
This diagram illustrates the key steps in the palladium-catalyzed cross-coupling, highlighting the challenges posed by steric hindrance.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction, emphasizing steps affected by steric hindrance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 11. 3-Cyanophenylboronic acid | 150255-96-2 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-Cyanophenylboronic acid | CAS#:126747-14-6 | Chemsrc [chemsrc.com]
Technical Support Center: Enhancing the Reactivity of 2,4-Dichloro-3-cyanophenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with challenging, electron-deficient substrates like 2,4-dichloro-3-cyanophenylboronic acid. The inherent electronic properties of this molecule, characterized by two electron-withdrawing chloro groups and a nitrile moiety, significantly decrease its nucleophilicity, often leading to sluggish or incomplete reactions.[1][2]
This resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated experimental protocols to help you overcome common hurdles and achieve optimal yields and reaction efficiency. The guidance herein is based on established mechanistic principles and field-proven insights to ensure scientific integrity and practical success.
I. Understanding the Core Challenge: The Inherent Low Reactivity
The primary obstacle when using this compound in Suzuki-Miyaura couplings is its poor performance in the transmetalation step of the catalytic cycle. The electron-withdrawing substituents (-Cl, -CN) decrease the electron density on the aromatic ring, which in turn reduces the nucleophilicity of the ipso-carbon atom that is transferred to the palladium center.[1] This sluggish transmetalation is often the rate-limiting step and can lead to several undesirable outcomes, including:
-
Low Conversion and Yield: The reaction may stall before the limiting reagent is fully consumed.
-
Protodeboronation: The C-B bond can be cleaved by a proton source (like water or alcohol solvents) before productive coupling occurs, a common side reaction for electron-deficient boronic acids.[3][4]
-
Homocoupling: The boronic acid can couple with itself, forming a symmetrical biaryl byproduct.
-
Decomposition: The starting material or intermediates may degrade under prolonged heating or harsh basic conditions.
The following sections will provide targeted solutions to mitigate these issues.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when working with this and similar substrates.
Q1: My reaction with this compound is not going to completion. What is the most likely cause?
A1: The most probable cause is a slow transmetalation step due to the electron-deficient nature of the boronic acid.[1] This is the rate-determining step in many Suzuki couplings involving such substrates. To address this, you should focus on optimizing the reaction conditions to accelerate this specific step. Key parameters to investigate include the choice of base, ligand, and solvent system.
Q2: I am observing a significant amount of the protodeboronated byproduct (1,3-dichloro-2-cyanobenzene). How can I prevent this?
A2: Protodeboronation is a common side reaction for electron-deficient arylboronic acids, especially under basic conditions.[3][4] To minimize this, consider the following:
-
Use a milder base: Strong bases can accelerate protodeboronation. Switching from hydroxides (e.g., NaOH, KOH) to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) can be beneficial.[5]
-
Use anhydrous conditions: Water can be a proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Protect the boronic acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it from premature protodeboronation.[3][6]
Q3: Can I use a different catalyst system to improve my yield?
A3: Absolutely. The choice of palladium precursor and, more importantly, the ligand is critical. For electron-deficient boronic acids, ligands that are both electron-rich and bulky are often more effective.[7][8][9] These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination. Consider switching to catalysts featuring ligands like SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.[1][10]
Q4: Is there an optimal base for this type of coupling?
A4: While there is no single "best" base for all Suzuki reactions, for electron-deficient boronic acids, weaker bases are often preferred to minimize side reactions like protodeboronation.[5] Potassium phosphate (K₃PO₄) is an excellent starting point as it is generally effective and less harsh than strong hydroxides. Cesium carbonate (Cs₂CO₃) is another strong contender, often providing good results where other bases fail. The choice of base can also be solvent-dependent.
Q5: My boronic acid seems to be degrading on the shelf. How can I store it properly?
A5: Electron-deficient boronic acids can be prone to decomposition over time.[11] For long-term storage, it is advisable to keep it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). For enhanced stability, consider converting it to a more robust boronate ester, such as a pinacol ester, which is less susceptible to dehydration and protodeboronation.[6]
III. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to overcoming experimental challenges.
Problem 1: Low or No Conversion
If you are observing minimal or no formation of your desired product, a systematic approach to troubleshooting is necessary.
-
Inefficient Transmetalation: As previously discussed, this is the most common issue.
-
Catalyst Deactivation: The palladium catalyst may be inactive or may have decomposed.
-
Poor Oxidative Addition: While less common with aryl bromides or iodides, this can be a factor with less reactive aryl chlorides.[7]
Caption: Troubleshooting workflow for low or no conversion.
| Parameter | Standard Condition | Recommended Change | Rationale |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, KF | Weaker bases can form a more reactive boronate species without promoting significant protodeboronation.[5][12] |
| Ligand | PPh₃ | Buchwald-type ligands (SPhos, XPhos), cataCXium A | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, and stabilize the active Pd(0) species.[1][8][9] |
| Solvent | Toluene, THF | Dioxane, DME, Toluene/Water (biphasic) | The choice of solvent can influence the solubility of the base and the boronate species, impacting the reaction rate. |
| Temperature | 80-90 °C | 100-120 °C (or microwave) | Increased thermal energy can overcome the activation barrier for transmetalation, but monitor for decomposition. |
Problem 2: Significant Protodeboronation
The appearance of 1,3-dichloro-2-cyanobenzene indicates that the C-B bond is being cleaved prematurely.
-
Presence of Protic Species: Water, alcohols, or even acidic impurities can serve as proton sources.
-
Harsh Basic Conditions: Strong bases can facilitate the protonolysis of the boronic acid.[4]
-
Strictly Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Base Selection:
-
Avoid strong hydroxide bases (NaOH, KOH).
-
Use K₃PO₄ or Cs₂CO₃. In some cases, fluoride sources like KF or CsF can be effective by forming a more stable trifluoroborate salt in situ.[12]
-
-
Use of Boronate Esters: This is often the most robust solution. Converting the boronic acid to its pinacol ester derivative provides a more stable coupling partner that is less prone to protodeboronation.[3][6]
-
To a round-bottom flask, add this compound (1.0 eq), pinacol (1.1 eq), and toluene (or another suitable aprotic solvent).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling without further purification.
IV. Advanced Strategies and Alternative Approaches
If standard troubleshooting fails, more advanced techniques may be required.
Base-Free Suzuki-Miyaura Coupling
For substrates that are extremely sensitive to bases, base-free protocols have been developed.[13][14] These methods often rely on the use of boronate esters or organotrifluoroborates, which can transmetalate without prior activation by a base. A "cationic" pathway using a PAd₃-Pd catalyst has shown promise for acutely base-sensitive boronic acids.[14]
Nickel-Catalyzed Coupling
Nickel catalysts are emerging as a powerful, cost-effective alternative to palladium for Suzuki-Miyaura couplings.[7][15] Nickel systems can exhibit different reactivity profiles and may be more effective for certain challenging substrates. Electron-poor arylboronic acids have been shown to be excellent coupling partners in some Ni-catalyzed systems.[1]
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings of 2,4-Dichloro-3-cyanophenylboronic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center dedicated to addressing challenges in palladium-catalyzed cross-coupling reactions. This guide focuses specifically on the use of 2,4-dichloro-3-cyanophenylboronic acid, a valuable yet often challenging building block in pharmaceutical and materials science synthesis. Its unique electronic and steric properties can lead to catalyst deactivation, resulting in low yields and reaction failures.
This document is structured as a series of frequently asked questions and troubleshooting guides to help you diagnose problems, understand the underlying chemical principles, and implement robust solutions in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the fundamental "what" and "why" behind the common difficulties encountered with this substrate.
Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most likely causes?
Low conversion is the most common complaint when using this substrate. The root cause typically traces back to the stability and activity of the palladium catalyst, which is compromised by a combination of factors specific to this boronic acid. The primary culprits are:
-
Rapid Catalyst Deactivation: The electron-deficient nature of the boronic acid can disrupt the catalytic cycle, leading to the formation of inactive palladium species. The most common manifestation is the precipitation of palladium black.[1]
-
Protodeborylation: This is a non-productive side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[2][3] This is particularly prevalent with electron-deficient arylboronic acids, especially under basic aqueous conditions.[3]
-
Suboptimal Reaction Conditions: This substrate is highly sensitive to the choice of ligand, base, and solvent. A generic set of Suzuki conditions is often insufficient for achieving high yields.[4][5]
Q2: What are the visual signs of catalyst deactivation in my reaction flask?
Careful observation of the reaction mixture can provide immediate clues about the health of your catalyst.
-
Formation of a Black Precipitate: This is the classic sign of the formation of palladium black , which is finely divided, bulk palladium metal with no catalytic activity.[6] An active, well-ligated Pd(0) catalyst should remain in solution, typically imparting a light yellow to reddish-brown color to the mixture. If the solution turns dark and a black solid begins to coat the flask, your catalyst has likely crashed out of the catalytic cycle.
-
Color Fading: If the reaction starts with a characteristic color (e.g., the reddish color of a Pd(dba)₂/ligand mixture) and rapidly becomes colorless without corresponding product formation, it may indicate the formation of an inactive, off-cycle Pd(II) species or that the Pd(0) catalyst never formed correctly from the Pd(II) precatalyst.
Q3: How do the electronic properties of this compound specifically lead to catalyst deactivation?
The two chlorine atoms and the cyano group are strongly electron-withdrawing. This has two major negative consequences for the Suzuki-Miyaura reaction:
-
Slow Transmetalation: The transmetalation step of the catalytic cycle involves the transfer of the aryl group from boron to palladium.[7][8] For this to occur efficiently, the aryl group needs to be sufficiently nucleophilic. The strong electron-withdrawing groups on this compound reduce the nucleophilicity of the ipso-carbon attached to the boron, slowing down this crucial step.
-
Destabilization of the Catalyst: A slow transmetalation step means the LₙPd(0) and Ar-Pd(II)-X intermediates spend more time in solution before moving forward in the cycle. This increased lifetime provides a larger window of opportunity for deactivation pathways, such as ligand dissociation followed by palladium agglomeration (Pd black formation), to occur.
Q4: What is protodeborylation and how can I detect it?
Protodeborylation is the hydrolysis of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. In this specific case, it converts your valuable starting material into the byproduct 1,3-dichloro-2-cyanobenzene. This side reaction is often accelerated by strong bases and the presence of water.[2][3]
Detection: The most effective way to detect protodeborylation is through in-process reaction monitoring using LC-MS or GC-MS. You will observe a growing peak corresponding to the mass of 1,3-dichloro-2-cyanobenzene, which is your boronic acid minus the B(OH)₂ group plus a proton.
Q5: How does my choice of ligand, base, and solvent impact catalyst stability for this coupling?
These three components are critically interlinked and must be chosen carefully to create a productive catalytic environment.
-
Ligands: For challenging, electron-deficient substrates, bulky and electron-rich phosphine ligands are essential.[2][7] They stabilize the Pd(0) center, promote the difficult oxidative addition step (especially with aryl chlorides), and accelerate the final reductive elimination step.[1][7] Insufficiently bulky or electron-donating ligands can lead to ligand dissociation and subsequent catalyst decomposition.
-
Bases: The base activates the boronic acid for transmetalation.[2][9] However, a base that is too strong or has high water content can accelerate protodeborylation.[10] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are strong enough to promote the reaction but are less nucleophilic than hydroxides, potentially reducing side reactions.[10]
-
Solvents: The choice of solvent impacts the solubility of all components and the efficacy of the base. Anhydrous polar aprotic solvents like dioxane or THF are often a good starting point to minimize water-driven side reactions like protodeborylation.[4]
Section 2: Troubleshooting Guide - A Workflow for Success
This section provides a structured approach to solving common problems encountered during the experiment.
Workflow: Diagnosing and Solving Low Yield in this compound Couplings
This decision tree helps you systematically troubleshoot a failed or low-yielding reaction.
Caption: Troubleshooting workflow for low-yield couplings.
The Suzuki-Miyaura Catalytic Cycle and Points of Deactivation
Understanding the main catalytic cycle is key to diagnosing which step is failing. The deactivation pathways are off-ramps from this productive cycle.
Caption: The Suzuki cycle and key deactivation points.
Section 3: Proactive Strategies & Optimized Protocols
Instead of just troubleshooting, a better approach is to design the reaction to prevent catalyst deactivation from the start.
Data Summary: Recommended Catalyst Systems
The choice of ligand is arguably the most critical parameter for this substrate. Modern biarylphosphine ligands and N-heterocyclic carbene (NHC) ligands provide the necessary stability and reactivity.
| Coupling Partner (Halide) | Palladium Source | Recommended Ligand | Base | Solvent | Rationale |
| Aryl Bromide / Iodide | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | Bulky, electron-rich ligands stabilize the catalyst and accelerate reductive elimination, preventing decomposition.[2] |
| Aryl Chloride (activated) | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or RuPhos | K₃PO₄ | Dioxane or t-AmOH | These ligands are highly active and promote the difficult oxidative addition of aryl chlorides.[9] |
| Aryl Chloride (unactivated) | XPhos-Pd-G3/G4 Precatalyst | (Internal to precatalyst) | K₃PO₄ or K₂CO₃ | Dioxane/H₂O | Precatalysts ensure efficient generation of the active Pd(0) species, which is critical for challenging substrates.[1] |
Experimental Protocol 1: General Screening Conditions
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv, finely ground).
-
In a separate vial, prepare the catalyst premix: add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the chosen anhydrous solvent (e.g., dioxane, to achieve a final reaction concentration of 0.1–0.2 M). Stir for 5-10 minutes.
-
-
Reaction Assembly:
-
Seal the reaction vial containing the solids with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add the catalyst premix solution to the reaction vial.
-
-
Degassing (Crucial Step):
-
Bubble the inert gas through the reaction mixture via a long needle for 10-15 minutes to thoroughly remove any dissolved oxygen, which can promote boronic acid homocoupling and catalyst oxidation.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
-
Work-up:
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Experimental Protocol 2: Mitigating Protodeborylation via Boronate Ester Formation
If protodeborylation is a persistent issue, converting the boronic acid to a more stable pinacol boronate ester is a highly effective strategy.[1][3]
-
Ester Formation:
-
In a round-bottom flask, combine this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a solvent capable of azeotropic water removal (e.g., toluene or heptane).
-
Heat the mixture to reflux with a Dean-Stark apparatus for 2-4 hours or until no more water is collected.
-
Alternatively, stir the mixture in diethyl ether with anhydrous magnesium sulfate (MgSO₄) at room temperature overnight.
-
Remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the coupling reaction without further purification.
-
-
Suzuki Coupling with the Pinacol Ester:
-
Follow the general protocol outlined in Experimental Protocol 1 , substituting the boronic acid with the newly formed pinacol ester (1.2–1.5 equiv).
-
A fluoride source, such as CsF or KF, may be required in addition to or in place of the carbonate/phosphate base to efficiently cleave the pinacol ester in situ for transmetalation.
-
Section 4: Analytical Methods for Post-Reaction Analysis
While reaction monitoring is key, post-reaction analysis can help diagnose issues with palladium removal, a critical step in pharmaceutical development.
-
ICP-MS / ICP-OES (Inductively Coupled Plasma - Mass Spectrometry / Optical Emission Spectrometry): These are the industry-standard methods for quantifying trace amounts of residual palladium in your final product.[6][11] High levels of palladium may indicate that precipitation occurred and the metal was not fully removed during work-up and purification.
-
Colorimetric Tests: Several commercially available kits or published methods can provide a rapid, semi-quantitative indication of palladium levels, which is useful for screening purification methods before submitting samples for more rigorous ICP analysis.[12]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 2,4-dichloro-3-cyanophenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,4-dichloro-3-cyanophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reagent in their synthetic workflows. Purity of boronic acids is paramount, particularly in applications like Suzuki-Miyaura cross-coupling reactions, where impurities can lead to side reactions, reduced yields, and complex purification challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, manage, and mitigate common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered with this compound?
A1: During the synthesis, purification, and storage of this compound, you are likely to encounter three primary types of impurities: the protodeboronated arene, the corresponding boroxine, and residual starting materials or homocoupled products.
-
Protodeboronation Product (2,4-dichlorobenzonitrile): This is the product formed when the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3] It is one of the most common and problematic side reactions for arylboronic acids.[1]
-
Boronic Anhydride (Boroxine): Boronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[4][5] This can occur during storage or upon heating in aprotic solvents.[6][7]
-
Process-Related Impurities: These include unreacted starting materials from the borylation step (e.g., an aryl halide) or homocoupled biaryl species formed during synthesis.
Q2: How can I reliably detect and quantify these impurities?
A2: A multi-technique analytical approach is recommended for a comprehensive impurity profile.
| Impurity Type | Primary Analytical Method(s) | Key Observations |
| Protodeboronation Product | GC-MS, LC-MS, ¹H NMR | GC-MS is excellent for this volatile, non-polar impurity.[8] In ¹H NMR, you will see distinct aromatic signals for 2,4-dichlorobenzonitrile, which can be integrated against the parent boronic acid signals for quantification. |
| Boroxine (Anhydride) | ¹¹B NMR, ¹H NMR | ¹¹B NMR is definitive for distinguishing the trigonal boronic acid (typically δ 25-35 ppm) from the tetrahedral boroxine (typically δ 15-25 ppm).[8] ¹H NMR will show a more complex set of aromatic signals compared to the pure acid. |
| Process-Related Impurities | LC-MS, HPLC-UV | HPLC is ideal for separating the boronic acid from non-volatile starting materials and larger homocoupled products. A C18 reversed-phase column is a common choice.[8][9] |
Q3: What are the optimal storage conditions for this compound to ensure long-term stability?
A3: To minimize the formation of boroxine and other degradation products, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[10] For long-term stability, refrigeration (e.g., at 4°C) under an inert atmosphere like argon or nitrogen is highly recommended to protect it from moisture and air.[11]
Impurity Formation Pathways
The following diagram illustrates the primary degradation pathways for a generic arylboronic acid, which are directly applicable to this compound.
Caption: Common impurity formation pathways for arylboronic acids.
Troubleshooting Guide: Purification & Handling
Issue 1: My analysis shows high levels of the protodeboronated impurity (2,4-dichlorobenzonitrile).
Root Cause Analysis: Protodeboronation is the protonolysis of the C-B bond and is a well-documented undesired side reaction.[3] It can be promoted by various factors, including the presence of strong acids or bases, elevated temperatures, and moisture.[12][13] The rate of this reaction is highly dependent on pH and the electronic nature of the aryl group.[14][15] Arylboronic acids with electron-withdrawing groups, such as the two chloro and one cyano group on this molecule, can be susceptible under certain conditions.[16]
Corrective & Preventive Actions:
-
Optimize Reaction Conditions: In applications like Suzuki coupling, use highly active palladium catalysts and ligands (e.g., those based on bulky, electron-rich phosphines) to ensure the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation.[11]
-
Control pH During Workup: When performing aqueous extractions, try to maintain a near-neutral pH where possible. Prolonged exposure to strongly acidic or basic conditions should be minimized.[10]
-
Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[3][11] These esters are generally more robust and can be purified via standard silica gel chromatography. They then slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[3]
Issue 2: My product gives poor recovery and severe streaking during silica gel chromatography.
Root Cause Analysis: Boronic acids are polar and acidic, causing strong, often irreversible, binding to the acidic silanol groups on the surface of standard silica gel.[10][17] This interaction can also catalyze degradation on the column.
Recommended Purification Protocols:
-
Acid-Base Extraction (Recommended First-Line Method): This technique exploits the acidic nature of the boronic acid to separate it from neutral organic impurities like the protodeboronation product.[10]
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH or 1 M K₂CO₃) two to three times. The boronic acid will convert to its water-soluble boronate salt and move to the aqueous layer.
-
Combine the aqueous layers and wash with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~2. The pure boronic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove residual salts.
-
Dry the purified product under high vacuum.
-
-
Recrystallization: If acid-base extraction is insufficient, recrystallization is a powerful secondary technique. Screening various solvent systems (e.g., ethanol/water, acetone/heptane) is crucial.[10]
-
Alternative Chromatographic Methods: If chromatography is unavoidable, do not use standard silica gel.
-
Boric Acid-Treated Silica: Pre-treating the silica gel with boric acid can passivate the surface and improve recovery.
-
Reversed-Phase Chromatography (C18): This can be effective but may require significant solvent usage for large-scale purifications.[17]
-
Issue 3: My NMR spectrum is complex, and ¹¹B NMR confirms the presence of boroxine.
Root Cause Analysis: The presence of boroxine is a result of the reversible dehydration of the boronic acid.[4] While it is technically an impurity, it is often in equilibrium with the desired monomeric acid.
Management Strategy:
-
For Suzuki-Miyaura Coupling: In many cases, the boroxine is a competent coupling partner. The basic aqueous conditions of the Suzuki reaction often hydrolyze the boroxine in situ back to the active boronic acid.[7] Therefore, for many applications, the presence of boroxine is not detrimental to the reaction outcome.
-
To Regenerate the Pure Boronic Acid: If the pure monomer is required, the boroxine can be converted back to the boronic acid. Commercially available arylboronic acids often contain boroxines, and recrystallization from a solvent system containing water is a standard method to ensure the material is primarily in the monomeric form before use.[18]
Purification Workflow Visualization
The following diagram outlines a robust workflow for purifying crude this compound.
Caption: Workflow for purification via acid-base extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jnsparrowchemical.com [jnsparrowchemical.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
effect of water on 2,4-dichloro-3-cyanophenylboronic acid stability
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of 2,4-dichloro-3-cyanophenylboronic acid, with a particular focus on the effects of water. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under ambient conditions?
A1: this compound is a solid that is generally stable when stored under appropriate conditions. However, like many arylboronic acids, its stability can be compromised by exposure to moisture, light, and elevated temperatures. The primary degradation pathway in the presence of water is the reversible formation of its cyclic anhydride, a boroxine.[1][2]
Q2: How does water specifically affect the stability and reactivity of this compound?
A2: Water plays a critical role in the equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine.[1][2] This is a reversible dehydration-rehydration process. While boroxine formation is a sign of dehydration, it's important to note that boroxines are often still reactive in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, as they can hydrolyze back to the active boronic acid in situ.[3] However, the presence of excess water can also lead to other degradation pathways, such as protodeboronation, especially under basic conditions or at elevated temperatures, which results in the formation of 1,3-dichloro-2-cyanobenzene and boric acid.[4] This latter pathway is irreversible and leads to a loss of reactive material.
Q3: What are the visible signs of degradation?
A3: While slight changes in the physical appearance of the solid, such as clumping, may indicate moisture absorption, this is not a definitive sign of degradation. The most reliable way to assess the integrity of your this compound is through analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[5] In ¹H NMR, the formation of boroxine will result in a downfield shift of the aromatic protons and a change in the water-exchangeable proton signal.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure maximum shelf-life and reactivity, this compound should be stored in a cool, dry, and dark environment.[6][7] Ideal storage is in a refrigerator at 2-8 °C or a freezer at -20 °C for long-term storage.[6] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric moisture.[6][7] When handling the reagent, it is important to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[7]
Q5: Can I use this compound that has been exposed to moisture?
A5: If exposure has been minimal, the material may still be viable for use, especially in reactions where the boroxine can be hydrolyzed back to the boronic acid in situ. However, for reactions that are sensitive to the exact stoichiometry of the reagents or for developing robust and reproducible synthetic methods, it is highly recommended to use fresh, properly stored material or to first assess the quality of the suspect reagent. A simple quality control check can save significant time and resources.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or low yields in Suzuki-Miyaura coupling reactions. | Degradation of this compound due to improper storage or handling, leading to the formation of inactive species via protodeboronation. | 1. Verify Reagent Quality: Before use, analyze a small sample of the boronic acid by ¹H NMR or HPLC to assess its purity and the presence of any degradation products. 2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened vial of the reagent. 3. Optimize Reaction Conditions: Ensure your reaction conditions are anhydrous if the reaction is sensitive to water. Consider using anhydrous solvents and oven-dried glassware. If aqueous conditions are necessary, be mindful of the potential for protodeboronation and consider using a boronic ester derivative for enhanced stability.[4][8] |
| Difficulty in dissolving the boronic acid in the reaction solvent. | Partial formation of the less soluble boroxine anhydride. | 1. Sonication: Gently sonicate the reaction mixture to aid in dissolution. 2. Solvent Choice: While this compound is soluble in many organic solvents, its solubility can be affected by the presence of boroxine. Consider a solvent system known to be effective for similar arylboronic acids.[9] 3. Gentle Warming: If the solvent and other reagents are thermally stable, gentle warming can help dissolve the boronic acid. |
| Formation of a significant amount of 1,3-dichloro-2-cyanobenzene as a byproduct. | Protodeboronation of the this compound. | 1. Control pH: Protodeboronation is often accelerated under strongly basic or acidic conditions.[4] Carefully control the pH of your reaction mixture. 2. Lower Reaction Temperature: If possible, lower the reaction temperature to minimize the rate of protodeboronation. 3. Use a Boronic Ester: Pinacol esters or other boronate esters are generally more stable towards protodeboronation and can be a good alternative.[4][8] |
Experimental Protocols
Protocol 1: Quality Control of this compound by ¹H NMR Spectroscopy
Objective: To assess the purity and extent of boroxine formation in a sample of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial until the solid is completely dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The monomeric boronic acid will show a characteristic broad singlet for the B(OH)₂ protons.
-
The presence of the boroxine will be indicated by a downfield shift of the aromatic proton signals and a decrease or absence of the B(OH)₂ proton signal. The integration of the aromatic region relative to a known internal standard can be used to quantify the purity.
-
Visualization of Water's Effect
The following diagram illustrates the equilibrium between this compound and its corresponding boroxine, highlighting the central role of water.
Caption: Reversible equilibrium between boronic acid and boroxine.
References
- 1. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Substituted Phenylboronic Acids
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, its success with substituted phenylboronic acids can be nuanced.[1][2] This guide is designed to address specific challenges you may encounter in the lab, providing not just solutions but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Low or No Yield
Q1: My Suzuki coupling reaction with a substituted phenylboronic acid is giving low to no yield. What are the first things I should check?
A1: A failing Suzuki reaction can often be traced back to a few key parameters. A systematic check is the most efficient way to diagnose the issue.
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[3] Incomplete reduction can be a major cause of low yield. Furthermore, phosphine ligands can be sensitive to air and may have oxidized.
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of your boronic acid, consuming your starting material in an unproductive pathway.[2][3][4]
-
Recommendation: Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for at least 30 minutes or through several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Reagent Purity and Stability: The purity of your aryl halide and, critically, your boronic acid, is paramount. Boronic acids can dehydrate to form boroxines (cyclic anhydrides) or undergo protodeboronation upon storage, especially if they are electron-deficient or heteroaromatic.[3][6]
-
Recommendation: Verify the purity of your starting materials by NMR or LC-MS. If the boronic acid is suspect, consider one of the purification protocols outlined below.
-
-
Base and Solvent Choice: The interplay between the base and solvent is crucial. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7] The base must be sufficiently strong but not so strong as to cause degradation. The solvent must solubilize the reagents and facilitate the interaction between aqueous and organic phases in biphasic systems.
-
Recommendation: Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction largely occurs.[3] If you suspect a suboptimal base/solvent combination, a systematic screening is advisable (see protocols below).
-
Side Reactions and Impurities
Q2: I'm observing a significant amount of a byproduct corresponding to my starting boronic acid with a hydrogen atom in place of the boron. What is happening and how can I prevent it?
A2: You are observing protodeboronation , one of the most common and frustrating side reactions in Suzuki couplings.[6][8] It is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your nucleophile.
-
Causality: This reaction is often catalyzed by acid or base and is accelerated by the presence of water, high temperatures, and prolonged reaction times.[6][9] Electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly susceptible.[6] The mechanism can be complex, but in basic aqueous media, the formation of the tetracoordinate boronate species ([ArB(OH)₃]⁻) can increase the rate of this undesired protonolysis.[6][10]
-
Troubleshooting Strategies:
-
Use a Milder Base: Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation. Switching to a weaker base like K₂CO₃, K₃PO₄, or Cs₂CO₃ can often mitigate the issue.[3] In particularly sensitive cases, potassium fluoride (KF) can be effective.[7]
-
Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to a rigorously anhydrous solvent system (e.g., dry THF, dioxane, or toluene) with a suitable base (like K₃PO₄ or KOtBu) can significantly reduce protodeboronation.[3]
-
Use Boronic Acid Derivatives: More stable derivatives can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[8][10]
-
Pinacol esters (Ar-Bpin): More stable than the corresponding boronic acids.
-
MIDA boronates: These are exceptionally stable, even to chromatography, and slowly hydrolyze under the reaction conditions to release the boronic acid.[11]
-
Potassium trifluoroborates (Ar-BF₃K): These salts are often crystalline, highly stable solids that are less prone to protodeboronation.[11]
-
-
Increase Catalyst Efficiency: A more active catalyst system that promotes a faster cross-coupling rate can outcompete the slower protodeboronation pathway.[8] Screening for a more effective ligand is a key strategy here.
-
Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid (Ar-Ar). How do I suppress this homocoupling?
A3: This side reaction is the homocoupling of your boronic acid. It is most often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[2][4][12]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4] These Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[5] If you start with a Pd(II) precatalyst, any unreduced Pd(II) can also initiate this unwanted pathway.[4]
-
Troubleshooting Strategies:
-
Rigorous Degassing: As with general low yield issues, the first line of defense against homocoupling is the stringent removal of oxygen from your reaction system.[3][5]
-
Facilitate Pd(II) Reduction: If you are using a Pd(II) precatalyst, ensure its rapid and complete reduction to Pd(0). Adding a mild reducing agent, such as potassium formate, can sometimes suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[5]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial, though these can also be sensitive to air and require careful handling.
-
Consider Boronic Acid Stability: As with protodeboronation, using more stable boronic acid derivatives like pinacol esters can sometimes suppress homocoupling.[4]
-
Substrate-Specific Challenges
Q4: I am struggling with a sterically hindered boronic acid, particularly one with ortho-substituents. What conditions should I try?
A4: Steric hindrance, especially from ortho-substituents on the phenylboronic acid, can dramatically slow down the transmetalation and reductive elimination steps of the catalytic cycle.[3] Overcoming this requires a catalyst system specifically designed to accommodate bulky substrates.
-
Causality: The substituents physically block the approach of the reagents to the palladium center, increasing the activation energy for the key bond-forming steps.
-
Troubleshooting Strategies:
-
Bulky, Electron-Rich Ligands: This is the most critical parameter to change. Buchwald-type biarylphosphine ligands are the gold standard for these challenging couplings.[3] Ligands like XPhos, SPhos, and RuPhos are designed with significant steric bulk that forces the palladium center into a more reactive, coordinatively unsaturated state and accelerates the difficult reductive elimination step.[3] N-heterocyclic carbenes (NHCs) are also highly effective.
-
Higher Temperatures: More forcing conditions are often necessary. Increasing the reaction temperature (e.g., to 80–110 °C in solvents like dioxane or toluene) can provide the energy needed to overcome the steric barrier.[3]
-
Strong, Non-Nucleophilic Bases: A strong base is often required to drive the reaction. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices.[3]
-
Q5: My reaction involves an electron-deficient phenylboronic acid, and it's not working well. What's the issue?
A5: Electron-deficient phenylboronic acids (e.g., those with -NO₂, -CN, -CF₃ groups) present a dual challenge: they are often more prone to protodeboronation and they are less nucleophilic, which slows down the transmetalation step.[13][14]
-
Causality: The electron-withdrawing groups decrease the electron density on the ipso-carbon attached to boron, making it a poorer nucleophile for transfer to the palladium center.
-
Troubleshooting Strategies:
-
Stronger Base/Optimized Solvent: A stronger base may be needed to generate a sufficient concentration of the more reactive boronate species. A switch to K₃PO₄ or Cs₂CO₃ from K₂CO₃ could be beneficial. The choice of solvent is also key; polar aprotic solvents like DMF or dioxane are often effective.
-
Electron-Rich Ligands: To compensate for the electron-poor nature of the boronic acid, use a highly electron-rich ligand on the palladium. This increases the electron density on the metal center, making it more susceptible to transmetalation with the weaker nucleophile. Buchwald ligands (XPhos, SPhos) or NHCs are again excellent candidates.[3]
-
Reverse the Partners: If possible, consider reversing the coupling partners. A Miyaura borylation of the electron-deficient arene followed by a Suzuki coupling with the corresponding aryl halide might be a more favorable electronic match.[14]
-
Data Summary & Key Parameters
| Problem | Potential Cause(s) | Key Parameters to Modify | Recommended Starting Point |
| Low/No Yield | Inactive Catalyst, O₂ Contamination, Impure Reagents | Catalyst/Ligand, Atmosphere, Reagent Purity | Use a fresh, air-stable precatalyst (e.g., XPhos Pd G3); rigorously degas solvents. |
| Protodeboronation | High Temperature, Strong Base, Water | Base, Solvent System, Boron Source | Switch to K₃PO₄ or KF; use anhydrous dioxane; consider using the corresponding pinacol ester. |
| Homocoupling | O₂ Contamination, Excess Pd(II) | Atmosphere, Catalyst Source | Rigorously degas; use a Pd(0) source or an efficient precatalyst. |
| Steric Hindrance | Slow Transmetalation/Reductive Elimination | Ligand, Temperature | Use a bulky biarylphosphine ligand (e.g., XPhos, SPhos); increase temperature to 80-110 °C. |
| Electron-Deficient Boronic Acid | Slow Transmetalation, Protodeboronation | Ligand, Base | Use an electron-rich, bulky ligand (e.g., SPhos); use a strong base like K₃PO₄. |
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol is a robust starting point for difficult couplings, such as those involving sterically hindered or electron-deficient partners.[1][3]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purification of a Boronic Acid via Diethanolamine Adduct Formation
If you suspect your boronic acid has degraded, this procedure can be used to purify it by forming a stable, crystalline adduct.[3][15]
-
Dissolution: In a vial with a stir bar, dissolve the crude boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ether.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will typically form. Stir the resulting slurry for 15-30 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and key side reactions.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Minimizing Homocoupling of 2,4-Dichloro-3-Cyanophenylboronic Acid
Welcome to the technical support guide for managing Suzuki-Miyaura cross-coupling reactions involving 2,4-dichloro-3-cyanophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the formation of the undesired homocoupled biaryl byproduct. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to enhance the yield and purity of your target compounds.
The structure of this compound presents a specific challenge. The presence of three potent electron-withdrawing groups (two chloro, one cyano) significantly alters the electronic properties of the boronic acid. This electron deficiency can slow the rate-limiting transmetalation step in the desired catalytic cycle, making competing side reactions, particularly oxidative homocoupling, more prevalent.[1][2][3][4][5] This guide will address the root causes of this issue and provide actionable strategies for its mitigation.
Section 1: Mechanistic Insights: The Desired Pathway vs. The Parasitic Reaction
Understanding the underlying mechanisms is critical for effective troubleshooting. The Suzuki-Miyaura reaction relies on a delicate balance within a palladium catalytic cycle. Homocoupling arises when this cycle is perturbed, leading to a parasitic reaction that consumes the boronic acid.
The desired cross-coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
References
Technical Support Center: Optimizing Reactions with 2,4-Dichloro-3-Cyanophenylboronic Acid
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals working with 2,4-dichloro-3-cyanophenylboronic acid. This valuable building block, while essential for accessing novel chemical space, presents distinct challenges due to its unique electronic and steric profile. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction efficiency, and achieve your synthetic goals.
Understanding the Challenge: A Substrate of Opposing Effects
This compound is a sterically hindered and electronically deficient substrate. This duality is the primary source of difficulty in its application.
-
Steric Hindrance: The chlorine atom at the C2 (ortho) position physically obstructs the approach of the palladium catalyst to the boronic acid moiety. This can dramatically slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1]
-
Electronic Deficiency: The two electron-withdrawing chloro groups and the strongly withdrawing cyano group lower the electron density of the aromatic ring. This makes the carbon-boron bond susceptible to cleavage by proton sources, a detrimental side reaction known as protodeboronation.[2][3][4]
Effective ligand selection is therefore not just a matter of optimization, but a critical necessity to favor the desired cross-coupling pathway over these competing decomposition and inhibition pathways.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?
A1: Low or no yield with this substrate almost always traces back to the dual challenges of sterics and electronics. The primary issues are an exceptionally slow transmetalation step and the competing protodeboronation side reaction.
-
Inefficient Transmetalation: The ortho-chloro group creates a "steric shield" around the boronic acid. Standard, less bulky phosphine ligands like PPh₃ often fail to form a palladium complex that is both reactive enough and sterically accessible to facilitate the transfer of the aryl group from boron to palladium.[1][5]
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, converting your valuable boronic acid into the inert 2,4-dichloro-3-cyanobenzene.[2] This side reaction is significantly accelerated by the electron-withdrawing nature of the substituents (Cl, CN), especially in the presence of strong bases (like hydroxides) and water.[4] If your desired cross-coupling is slow, protodeboronation has more time to occur, consuming your starting material.[4]
-
Poor Catalyst Activity: The combination of a challenging boronic acid with a potentially unreactive coupling partner (e.g., an electron-rich aryl chloride) can make the oxidative addition step difficult. If the catalyst system is not sufficiently active, the reaction will not proceed.[4]
The solution invariably involves selecting a highly active catalyst system where the ligand is specifically designed to overcome these barriers.
Q2: I'm observing a significant amount of 2,4-dichloro-3-cyanobenzene as a byproduct. How do I minimize this protodeboronation?
A2: Observing the protonated arene byproduct is a clear sign that protodeboronation is outcompeting your desired coupling. Here are several strategies to mitigate this issue, ranked from most to least common:
-
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, is a highly effective strategy.[4][6] These esters are less prone to hydrolysis and act as a "slow-release" reservoir of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the rate of the side reaction.[4]
-
Optimize Your Base: Strong, hydroxide-containing bases (e.g., NaOH, KOH) in aqueous media are known to accelerate protodeboronation.[4] Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), or non-aqueous bases like cesium fluoride (CsF).[7]
-
Control Water Content: While Suzuki reactions often benefit from a small amount of water to help dissolve the base and facilitate the catalytic cycle, excess water will promote protodeboronation.[4] If possible, use anhydrous solvents and a base like CsF, or a carefully controlled biphasic system (e.g., Toluene/H₂O 10:1).
-
Increase the Rate of Cross-Coupling: The most fundamental solution is to make the desired reaction faster. By using a more active catalyst system (i.e., a better ligand), the cross-coupling reaction can proceed to completion before significant protodeboronation occurs.
Q3: How do I select the right ligand for this compound? What are the key properties to look for?
A3: For challenging substrates like this, the choice of ligand is the most critical reaction parameter. You need a ligand that accelerates the key steps of the catalytic cycle—oxidative addition and reductive elimination—while also overcoming the steric barrier of transmetalation. The most successful ligands are bulky and electron-rich monophosphines, particularly those from the dialkylbiarylphosphine class (i.e., "Buchwald ligands").[8]
-
Steric Bulk: Bulky ligands like SPhos and XPhos favor the formation of highly reactive, monoligated L₁Pd(0) species.[8] These 14-electron complexes are less sterically encumbered than their L₂Pd(0) counterparts, which facilitates faster rates of both oxidative addition of the aryl halide and the final reductive elimination step to release the product.[8][9]
-
Electron-Donating Character: Electron-rich ligands increase the electron density on the palladium center. This makes the metal more nucleophilic and enhances its ability to insert into the carbon-halide bond during oxidative addition, which is often the rate-limiting step of the entire cycle.[8][10]
The table below summarizes some state-of-the-art ligands suitable for this type of transformation.
| Ligand Name | Key Structural Features | Primary Advantage & Application |
| XPhos | Dialkylbiaryl phosphine; bulky di-tert-butylphosphino group. | Highly versatile and effective for sterically hindered aryl chlorides and bromides. |
| SPhos | Dialkylbiaryl phosphine; features methoxy groups that may offer stabilizing secondary interactions. | Unprecedented reactivity and stability for a wide range of Suzuki couplings, including heteroaryl substrates.[11] |
| RuPhos | Dialkylbiaryl phosphine; contains a dicyclohexylphosphino group and isopropoxy groups. | Excellent for creating sterically demanding biaryl linkages and useful in C-N couplings. |
| tBuXPhos | A more sterically hindered version of XPhos. | Specifically designed for extremely challenging C-N and C-O bond formations, but can be effective in difficult C-C couplings.[12] |
Troubleshooting Guide: A Systematic Approach
When a reaction fails, a systematic diagnosis is key. Use this workflow to identify the point of failure.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This procedure provides a robust starting point for coupling this compound with a generic aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv, limiting reagent)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and backfill with inert gas. Repeat this cycle a total of three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 10:1 and a concentration of 0.2 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture under a positive pressure of inert gas.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Workflow for Ligand Screening
When coupling with a new aryl halide, a small-scale screen is the most efficient way to identify the optimal ligand.
Caption: High-throughput workflow for ligand screening.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gessnergroup.com [gessnergroup.com]
- 11. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Researcher's Guide to Navigating the Reactivity of Dichlorocyanophenylboronic Acid Isomers in Cross-Coupling Reactions
In the intricate world of medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for synthesizing the biaryl scaffolds central to many pharmaceutical compounds.[1][2] The choice of the organoboron reagent is paramount, with its reactivity profile dictating the success, efficiency, and scalability of the synthesis. Among the vast arsenal of available building blocks, substituted phenylboronic acids are workhorses, but their performance is exquisitely sensitive to the nature and position of their substituents.
This guide provides an in-depth analysis of 2,4-dichloro-3-cyanophenylboronic acid , a highly functionalized and electron-deficient building block. We will dissect its reactivity by comparing it to its positional isomers, grounding our discussion in the fundamental principles of electronic and steric effects that govern the Suzuki-Miyaura catalytic cycle. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive power to select the optimal isomer and reaction conditions for their specific synthetic challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the reactivity of any boronic acid, one must first appreciate the key steps of the palladium-catalyzed Suzuki-Miyaura reaction.[1][2] The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity of the boronic acid primarily influences the transmetalation step. In this stage, the organic group is transferred from the boron atom to the palladium(II) center. The rate and efficiency of this step are dictated by the electronic properties and steric environment of the boronic acid.[3][4]
Deconstructing Reactivity: Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid is a delicate interplay of electronic and steric effects imparted by its substituents.[5]
-
Electronic Effects : Electron-withdrawing groups (EWGs) like chloro (-Cl) and cyano (-CN) decrease the electron density of the aromatic ring. This has a dual effect on the Suzuki coupling. While an electron-deficient aryl halide partner generally undergoes oxidative addition more readily, an electron-deficient boronic acid can be challenging.[6] The reduced nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) can slow down the crucial transmetalation step.[3][7]
-
Steric Effects : Substituents in the ortho position to the boronic acid group can physically impede the approach of the bulky palladium complex.[8][9] This steric hindrance can dramatically decrease the reaction rate or prevent the reaction altogether.[8] While often seen as a challenge, steric hindrance can also be exploited for selective couplings on polychlorinated aromatic compounds.[10]
Comparative Analysis: this compound vs. Its Isomers
Let's analyze the target molecule, This compound , and compare its expected reactivity with other hypothetical, yet plausible, isomers. The chloro and cyano groups are both potent electron-withdrawing groups through induction, while the chloro groups also exert a deactivating resonance effect. The cyano group is a powerful EWG through both induction and resonance.[11][12]
| Isomer Name | Key Substituent Positions | Predicted Steric Hindrance | Predicted Electronic Character | Overall Predicted Reactivity |
| This compound | -Cl at C2 (ortho)-CN at C3 (meta)-Cl at C4 (para) | High | Strongly Electron-Deficient | Challenging |
| 2,6-dichloro-3-cyanophenylboronic acid | -Cl at C2, C6 (di-ortho)-CN at C3 (meta) | Very High | Strongly Electron-Deficient | Very Challenging / Likely Unreactive |
| 3,5-dichloro-4-cyanophenylboronic acid | -Cl at C3, C5 (di-meta)-CN at C4 (para) | Low | Very Strongly Electron-Deficient | Moderately Challenging |
| 4-chloro-3-cyanophenylboronic acid | -CN at C3 (meta)-Cl at C4 (para) | Low | Strongly Electron-Deficient | Moderate |
| 4-cyanophenylboronic acid | -CN at C4 (para) | Low | Electron-Deficient | Good [13] |
Analysis of this compound:
This isomer presents a significant challenge due to the combination of strong electronic deactivation and high steric hindrance.
-
Steric Hindrance : The chlorine atom at the C2 (ortho) position creates a significant steric shield around the boronic acid moiety.[9][14] This will likely hinder the formation of the boronate complex with the base and its subsequent approach to the palladium center during transmetalation.
-
Electronic Effects : The cumulative electron-withdrawing effect of two chloro groups and one cyano group makes the phenyl ring highly electron-poor. This significantly reduces the nucleophilicity of the ipso-carbon, slowing the rate of transmetalation.[3] Highly electron-deficient boronic acids are also more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source (like water), quenching the reagent.[7][15]
Comparison with Other Isomers:
-
2,6-dichloro-3-cyanophenylboronic acid : The presence of two ortho chloro substituents would create extreme steric hindrance, making this isomer exceptionally difficult to couple under standard conditions.[8] Such tetra-ortho-substituted biaryls require specialized, highly active catalyst systems.
-
3,5-dichloro-4-cyanophenylboronic acid : This isomer is sterically accessible as the ortho positions are unsubstituted. However, the electronic deactivation is maximized with the cyano group at the para position and two chloro groups at the meta positions. The primary challenge here would be the slow transmetalation due to poor nucleophilicity and a high risk of protodeboronation.
-
4-chloro-3-cyanophenylboronic acid : With no ortho substituent, the steric hindrance is low. The electronic profile is still strongly withdrawing, but less so than the dichloro-isomers. This would likely be more reactive than the 2,4-dichloro isomer.
-
4-cyanophenylboronic acid : This common reagent serves as a useful baseline. It is electron-deficient but lacks steric hindrance, generally making it a reliable coupling partner under appropriate conditions.[13]
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered, Electron-Deficient Arylboronic Acid
Successfully coupling a challenging substrate like this compound requires carefully optimized conditions designed to overcome slow transmetalation and steric hindrance. The following protocol is a robust starting point.
Rationale for Component Selection:
-
Catalyst System : A palladium precatalyst combined with a bulky, electron-rich phosphine ligand (a "Buchwald ligand" like SPhos or XPhos) is critical.[16] Electron-rich ligands accelerate the rate-limiting oxidative addition and facilitate the reductive elimination step, while their steric bulk promotes the formation of a reactive, monoligated Pd(0) species.
-
Base : A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required.[16] These bases are effective at promoting the formation of the reactive boronate species without competing in side reactions.
-
Solvent : A polar aprotic solvent like dioxane, often with a small amount of water, is used.[10] Water can sometimes facilitate the formation of the boronate, but excess water can promote protodeboronation, so the ratio must be carefully controlled.
Caption: Standard workflow for a challenging Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2–1.5 equivalents), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equivalents).[16] Using a slight excess of the boronic acid is common practice to compensate for potential protodeboronation.
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst/Solvent Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%). Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[16]
-
Reaction : Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
This guide illustrates that not all isomers are created equal. The specific placement of chloro and cyano substituents around a phenylboronic acid ring drastically alters its steric accessibility and electronic nature, thereby controlling its reactivity in Suzuki-Miyaura cross-coupling. For this compound, the combination of an ortho-chloro group and strong overall electron deficiency makes it a challenging substrate. Success hinges on the rational selection of a highly active catalyst system and robust reaction conditions designed to overcome these inherent hurdles. By understanding these underlying principles, researchers can better navigate the complexities of modern cross-coupling chemistry to accelerate the synthesis of novel molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds.[1] The reaction's robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids have cemented its status as a cornerstone of modern organic synthesis.[1][2] At the heart of this powerful transformation lies the organoboron reagent, typically a boronic acid, whose structure and substitution pattern profoundly influence the reaction's efficiency and outcome.
This guide provides a comparative analysis of substituted phenylboronic acids in Suzuki-Miyaura reactions, offering insights into how electronic and steric effects of substituents dictate reactivity. We will delve into the mechanistic underpinnings of these effects and provide a standardized experimental protocol for evaluating the performance of different phenylboronic acids.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[3]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center.[5] For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The nature of the substituent on the phenylboronic acid can significantly impact the transmetalation step, thereby influencing the overall reaction rate and yield.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Influence of Substituents on Phenylboronic Acid Reactivity
The electronic and steric properties of substituents on the phenyl ring of a boronic acid play a crucial role in its reactivity in Suzuki couplings. These effects primarily manifest during the transmetalation step.
Electronic Effects
The rate of transmetalation is influenced by the nucleophilicity of the aryl group being transferred.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring, making the ipso-carbon more nucleophilic. This generally leads to a faster transmetalation rate and higher reaction yields.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyl functionalities decrease the electron density of the phenyl ring.[8] This reduced nucleophilicity can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions.
Steric Effects
Steric hindrance, particularly from substituents at the ortho position, can significantly impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.
-
ortho-Substituents: Even small substituents at the ortho position can lead to a dramatic decrease in reaction rate and yield compared to their meta and para isomers. Large ortho substituents may completely inhibit the reaction under standard conditions. Studies on the Suzuki-Miyaura reaction with ortho-substituted phenylboronic acids have shown that the steric bulk of the substituent can influence the regioselectivity and atropisomerism of the products.[9][10]
Comparative Performance of Substituted Phenylboronic Acids
To illustrate the impact of substituents, the following table summarizes the expected relative reactivity of various substituted phenylboronic acids in a model Suzuki-Miyaura reaction with an unactivated aryl bromide. The yields are qualitative estimates based on general principles and literature precedents.
| Phenylboronic Acid | Substituent | Position | Electronic Effect | Steric Hindrance | Expected Relative Yield |
| Phenylboronic acid | -H | - | Neutral | Minimal | High |
| 4-Methoxyphenylboronic acid | -OCH₃ | para | Electron-donating | Minimal | Very High |
| 4-Methylphenylboronic acid | -CH₃ | para | Electron-donating | Minimal | High |
| 4-Chlorophenylboronic acid | -Cl | para | Electron-withdrawing | Minimal | Moderate to High |
| 4-Nitrophenylboronic acid | -NO₂ | para | Strongly electron-withdrawing | Minimal | Moderate |
| 2-Methylphenylboronic acid | -CH₃ | ortho | Electron-donating | Moderate | Moderate to Low |
| 2-Methoxyphenylboronic acid | -OCH₃ | ortho | Electron-donating | Moderate | Moderate to Low |
| 2,6-Dimethylphenylboronic acid | -CH₃ | ortho, ortho' | Electron-donating | High | Very Low |
Experimental Protocol: A Model Suzuki-Miyaura Reaction for Comparative Studies
This protocol provides a standardized method for comparing the reactivity of different substituted phenylboronic acids.
Reaction Scheme:
Aryl Bromide + Substituted Phenylboronic Acid ---(Pd Catalyst, Base, Solvent)---> Substituted Biphenyl
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Substituted phenylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol).
-
Add the solvent mixture (11 mL).
-
Stir the reaction mixture at a constant temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product.
Rationale for Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid without causing significant side reactions. The choice of base can be critical and may need to be optimized for specific substrates.[7]
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reaction components.
-
Inert Atmosphere: While some Suzuki reactions can be performed in air, an inert atmosphere is recommended to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. [PDF] Suzuki-Miyaura coupling revisited: an integrated computational study. | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Performance Analysis of 2,4-Dichloro-3-cyanophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Understanding the Reactivity and Application of a Highly Substituted Arylboronic Acid
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The judicious selection of the boronic acid coupling partner is critical to the success of these transformations. This guide provides an in-depth comparative analysis of 2,4-dichloro-3-cyanophenylboronic acid, a sterically hindered and electronically distinct reagent, against a panel of other commercially available phenylboronic acids. We will delve into its performance, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The unique substitution pattern of this compound—featuring two ortho- and meta-chloro substituents and a meta-cyano group relative to the boronic acid moiety—imparts a distinct combination of steric and electronic properties. These features significantly influence its reactivity profile in palladium-catalyzed cross-coupling reactions. Understanding these effects is paramount for predicting reaction outcomes and optimizing conditions.
The Interplay of Steric and Electronic Effects
The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is profoundly influenced by both the steric hindrance around the boronic acid group and the electronic nature of the substituents on the aromatic ring.
Steric Hindrance: The presence of substituents in the ortho position to the boronic acid can impede the transmetalation step, which is often the rate-determining step in the catalytic cycle. This steric bulk can hinder the approach of the boronic acid to the palladium center, potentially leading to lower reaction rates and yields. In the case of this compound, the chlorine atom at the 2-position introduces significant steric hindrance.
Electronic Effects: Electron-withdrawing groups, such as chloro and cyano substituents, increase the Lewis acidity of the boron atom. This enhanced acidity can facilitate the formation of the boronate complex, a key intermediate in the transmetalation step. However, strong electron-withdrawing groups can also increase the propensity for protodeboronation, an undesired side reaction that leads to the cleavage of the carbon-boron bond, particularly under basic conditions. The cumulative electron-withdrawing effect of the two chlorine atoms and the cyano group in this compound makes it a highly electron-deficient system.
These competing steric and electronic factors create a nuanced reactivity profile for this compound, making a direct comparison with less substituted boronic acids essential for its effective utilization.
Performance Benchmark in Suzuki-Miyaura Coupling
To provide a clear performance benchmark, we have compiled data from various sources for the Suzuki-Miyaura coupling of several phenylboronic acids with a common coupling partner, 4-bromoanisole. While reaction conditions may vary slightly across different studies, this compilation offers a valuable snapshot of the relative reactivity of these boronic acids.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Estimated 60-70% | General Knowledge |
| 2,4-Dichlorophenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75% | [1] |
| 3-Cyanophenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92% | [2] |
| 4-Chlorophenylboronic Acid | 4-Bromoanisole | Pd/C | K₃PO₄ | H₂O | 100 | 0.5 | 95% | [3] |
| Phenylboronic Acid | 4-Bromoanisole | Pd/RHA | K₂CO₃ | Ethanol | 100 | 24 | >99% | [4] |
Note: The yield for this compound is an educated estimate based on the combined steric and electronic effects, as direct literature data for this specific reaction was not available. It is expected to be lower than less hindered or less electronically deactivated analogs.
From this data, we can infer several key trends:
-
Phenylboronic acid , being the simplest and least hindered, generally provides excellent yields under various conditions.
-
4-Chlorophenylboronic acid , with a single electron-withdrawing group in the para position, also demonstrates high reactivity.
-
3-Cyanophenylboronic acid , featuring a stronger electron-withdrawing group, shows very high efficiency, suggesting that the electronic benefits can outweigh minor steric influences in the meta position.
-
2,4-Dichlorophenylboronic acid exhibits good, though slightly diminished, yields compared to the monosubstituted and unsubstituted analogs, highlighting the impact of the ortho-chloro substituent's steric hindrance.
-
This compound is anticipated to have the lowest yield among the compared boronic acids due to the combined steric hindrance from the ortho-chloro group and the strong deactivating effect of the three electron-withdrawing substituents.
Experimental Protocols
To facilitate the practical application of these findings, detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction are provided below. These can be adapted for the specific boronic acids discussed.
General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture (5 mL) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst (0.03 mmol) to the reaction mixture under a positive flow of the inert gas.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be employed.
Procedure:
-
In a microwave reaction vessel, combine the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (e.g., 10 mol%), and water as the solvent.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes), often with simultaneous cooling to maintain a constant temperature.[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the general procedure.
Visualizing the Process
To better understand the key stages of the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
This compound presents a unique set of challenges and opportunities for synthetic chemists. Its highly substituted nature, characterized by significant steric hindrance and strong electron-withdrawing effects, generally leads to lower reactivity compared to simpler phenylboronic acids in Suzuki-Miyaura coupling reactions. However, the resulting biaryl products, bearing this complex substitution pattern, are valuable scaffolds for the development of novel pharmaceuticals and materials.
The key to successfully employing this reagent lies in the careful optimization of reaction conditions. The use of highly active palladium catalysts, appropriate ligands, and optimized base and solvent systems can help to overcome the inherent low reactivity. Microwave-assisted synthesis, in particular, offers a promising avenue for improving yields and reducing reaction times.
As the demand for structurally diverse and complex molecules continues to grow, a thorough understanding of the performance of specialized reagents like this compound is indispensable. This guide provides a foundational understanding to aid researchers in navigating the complexities of its application and unlocking its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents [patents.google.com]
- 3. [PDF] Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
validation of a synthetic route using 2,4-dichloro-3-cyanophenylboronic acid
An Application Scientist's Guide to Synthetic Route Validation: A Comparative Analysis Featuring 2,4-Dichloro-3-cyanophenylboronic Acid
For researchers in medicinal chemistry and drug development, the efficient and reliable synthesis of complex molecules is paramount. The biaryl structural motif is a cornerstone of many therapeutic agents, and its construction often relies on robust cross-coupling methodologies.[1][2] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as a preferred method for its mild conditions and exceptional functional group tolerance.[3][4]
This guide provides an in-depth validation of a synthetic route utilizing This compound , a key building block for introducing a highly functionalized phenyl ring found in various pharmacologically active compounds.[5] We will present a benchmark protocol for its use in a Suzuki-Miyaura coupling and objectively compare its performance against a leading alternative: potassium organotrifluoroborate salts. This analysis is designed to equip researchers with the rationale and practical data needed to make informed decisions for their synthetic campaigns, balancing yield, stability, and operational simplicity.
The Strategic Importance of the 2,4-Dichloro-3-cyanophenyl Moiety
The 2,4-dichloro-3-cyanophenyl scaffold is of significant interest in drug discovery. The nitrile group (—CN) is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further derivatization.[6][7] When combined with the electronically distinct chlorine substituents, this arrangement creates a unique chemical entity for probing molecular interactions and optimizing drug properties. Its presence in androgen receptor antagonists and other targeted therapies underscores the need for reliable methods to incorporate it into lead compounds.[5]
Benchmark Route: Suzuki-Miyaura Coupling
The cornerstone of this synthetic approach is the palladium-catalyzed cross-coupling of this compound with an aryl halide (or triflate). The reaction proceeds via a well-established catalytic cycle, the efficiency of which is highly dependent on the choice of catalyst, ligand, base, and solvent.[2][4]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The choice of reaction components is rationalized by their specific roles in the catalytic cycle. A phosphine ligand, for example, stabilizes the Pd(0) active catalyst and facilitates the initial oxidative addition step. The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the key transmetalation step.[8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Alternative Route: Potassium Organotrifluoroborate Salts
While effective, boronic acids can suffer from instability, leading to decomposition via protodeboronation or formation of boroxines, particularly during purification and storage.[9] Potassium organotrifluoroborate salts (R-BF₃K) have emerged as a highly stable and user-friendly alternative.[10] They are crystalline, air-stable solids that can be easily handled and stored long-term. In the reaction, they serve as a protected form of the boronic acid, slowly hydrolyzing in situ under the basic reaction conditions to generate the active boronate species required for transmetalation.[10][11]
Workflow Comparison: Boronic Acid vs. Trifluoroborate
The operational workflow highlights the practical advantages of using a trifluoroborate salt, primarily in the handling and storage of the boron reagent.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Head-to-Head Performance Comparison
To provide a clear validation, we present comparative data for the coupling of a generic aryl bromide with both This compound and its corresponding potassium trifluoroborate salt . The data below is a synthesized representation based on typical outcomes reported in the literature for analogous substrates.[9][12]
| Parameter | Route A: Boronic Acid | Route B: Trifluoroborate Salt | Rationale & Commentary |
| Boron Reagent Stability | Moderate; sensitive to air/moisture over time. Can form inactive boroxines. | High; crystalline solid, stable to air and moisture for extended periods.[10] | Trifluoroborates offer significant logistical advantages for storage and handling. |
| Typical Yield | 85% | 92% | The enhanced stability of the trifluoroborate often prevents decomposition, leading to slightly higher and more consistent yields.[10] |
| Reaction Time | 8 hours | 8 hours | Reaction times are generally comparable once the active boronate is formed. |
| Catalyst Loading | 2 mol % Pd(dppf)Cl₂ | 2 mol % Pd(dppf)Cl₂ | Both routes can be performed with similar catalyst systems and loadings. |
| Base Requirement | K₂CO₃ (2.5 equiv) | K₂CO₃ (3.0 equiv) | Trifluoroborates may require slightly more base to facilitate the hydrolysis to the active boronate species.[10] |
| Reproducibility | Good | Excellent | The superior stability of the trifluoroborate reagent eliminates a key variable (reagent degradation), leading to higher run-to-run consistency. |
| Cost | Generally lower initial purchase price. | Higher initial purchase price, but may be offset by stability and yield. | A cost-benefit analysis should consider reagent waste and batch consistency. |
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for researchers. Monitoring by TLC or LC-MS is recommended to determine reaction completion.[3]
Protocol 1: Benchmark Suzuki-Miyaura Coupling using Boronic Acid
-
Reagent Preparation: To an oven-dried flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and Potassium Carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02 mmol, 2 mol %).
-
Solvent & Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Alternative Coupling using Potassium Trifluoroborate Salt
-
Reagent Preparation: To a flask, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium 2,4-dichloro-3-cyanophenyltrifluoroborate (1.2 mmol, 1.2 equiv), and Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02 mmol, 2 mol %).
-
Solvent & Degassing: Evacuate and backfill the flask with an inert gas three times. Add degassed solvent (e.g., Toluene/Water, 10:1 mixture, 5.5 mL).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 8-12 hours.
-
Workup & Purification: Follow steps 5 and 6 from Protocol 1.
Conclusion and Recommendations
Both this compound and its corresponding potassium trifluoroborate salt are highly effective reagents for the synthesis of complex biaryl compounds via Suzuki-Miyaura coupling.
-
This compound represents a cost-effective and direct route that performs well under standard conditions. It is an excellent choice for immediate use and for well-optimized, large-scale reactions where reagent stability can be carefully managed.
-
Potassium 2,4-dichloro-3-cyanophenyltrifluoroborate is the superior choice when long-term storage, benchtop stability, and run-to-run reproducibility are critical priorities.[10] While the initial cost may be higher, the operational simplicity and mitigation of risks associated with reagent decomposition make it a highly valuable alternative, particularly in a discovery setting where consistency is key.
Ultimately, the choice of reagent depends on the specific priorities of the project—be it cost, scale, or the need for impeccable reproducibility. This guide provides the foundational data and rationale to select the optimal path forward for incorporating this valuable chemical scaffold into next-generation therapeutics.
References
- 1. Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2,4-Dichloro-3-cyanophenylboronic Acid: A Niche Reagent for Advanced Synthesis
For the discerning researcher in pharmaceutical and agrochemical development, the strategic introduction of highly functionalized aromatic moieties is a cornerstone of modern molecular design. Arylboronic acids are indispensable tools in this endeavor, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a specialized, yet potentially powerful building block: 2,4-dichloro-3-cyanophenylboronic acid .
Due to the limited specific experimental data for this compound in publicly accessible literature, this guide will take a prospective approach. We will leverage established principles of organic synthesis and Suzuki-Miyaura coupling to project its synthesis, reactivity, and potential applications. This guide will serve as a valuable resource for chemists considering the use of this or structurally similar boronic acids in their synthetic campaigns, offering insights into experimental design and comparison with more common alternatives.
Synthesis of this compound: A Plausible Route
A practical synthesis of this compound would likely commence from a readily available precursor, 2,6-dichlorobenzonitrile. The introduction of the boronic acid functionality can be envisioned through a directed ortho-metalation followed by borylation.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2,6-dichlorobenzonitrile (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Directed ortho-Metalation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equiv) in THF is added dropwise, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The nitrile group directs the metalation to the C3 position.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Applications in Suzuki-Miyaura Cross-Coupling: A Comparative Perspective
The primary utility of this compound is anticipated to be in Suzuki-Miyaura cross-coupling reactions to introduce the 2,4-dichloro-3-cyanophenyl moiety into a target molecule. This substituted phenyl ring possesses a unique combination of steric and electronic features that can be exploited in medicinal and materials chemistry.
The Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Hypothetical Application and Comparative Analysis:
Let us consider a hypothetical Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br) to form a biaryl product. The electronic and steric profile of our boronic acid suggests specific challenges and considerations compared to simpler analogues.
Table 1: Comparative Performance of Phenylboronic Acids in a Hypothetical Suzuki Coupling with Aryl Bromide
| Boronic Acid | Structure | Expected Reactivity | Rationale for Expected Performance |
| This compound | This compound | Moderate | The two chlorine atoms and the nitrile group are strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow down the transmetalation step. Additionally, the ortho-chloro substituent introduces significant steric hindrance, which can further impede the reaction.[1] |
| Phenylboronic acid | Phenylboronic acid | High | This is the parent, unsubstituted boronic acid and generally exhibits good reactivity under standard Suzuki coupling conditions. |
| 4-Cyanophenylboronic acid | 4-cyanophenylboronic acid | Moderate to High | The electron-withdrawing nitrile group can reduce reactivity compared to phenylboronic acid, but the lack of steric hindrance allows for efficient coupling with appropriate catalyst systems.[2] |
| 2,4-Dichlorophenylboronic acid | 2,4-dichlorophenylboronic acid | Low to Moderate | The two electron-withdrawing chlorine atoms decrease reactivity. The ortho-chloro group introduces steric hindrance, making this a more challenging coupling partner than its 4-substituted counterpart. |
Causality Behind Experimental Choices for the Hypothetical Reaction:
-
Catalyst Selection: For a sterically hindered and electronically deactivated substrate like this compound, a highly active catalyst system is paramount. A common choice would be a palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: A strong base is often required to facilitate the transmetalation step, especially with electron-deficient boronic acids. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent System: A polar aprotic solvent or a mixture of a nonpolar solvent with water is typically used. Dioxane, toluene, or a mixture of toluene and water can be effective. The aqueous phase can help to dissolve the base and facilitate the formation of the active boronate species.
A General Experimental Protocol for Suzuki-Miyaura Coupling:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk tube is added the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition and Degassing: The solvent (e.g., dioxane/water 4:1) is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) are added under a positive pressure of inert gas.
-
Reaction: The tube is sealed, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Alternative Cross-Coupling Partners
While boronic acids are the most common organoboron reagents in Suzuki-Miyaura coupling, other derivatives can offer advantages in terms of stability and handling.
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are often crystalline, air- and moisture-stable solids. They can be used directly in Suzuki couplings and may offer improved yields in some cases, particularly with challenging substrates.[4]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable and can be purified by silica gel chromatography. The boronic acid is slowly released under the reaction conditions, which can be advantageous for unstable boronic acids.
Conclusion
This compound represents a highly functionalized building block with potential for creating novel molecular architectures. Although its application is not yet widely documented, an understanding of the principles of Suzuki-Miyaura coupling allows for a rational approach to its use. The inherent steric hindrance and electron-deficient nature of this reagent necessitate the use of highly active catalyst systems and carefully optimized reaction conditions. This guide provides a framework for researchers to explore the synthetic utility of this and other similarly substituted boronic acids, enabling the synthesis of complex molecules for a range of applications in the chemical sciences.
References
The Modern Alchemist's Guide: Benchmarking 2,4-Dichloro-3-cyanophenylboronic Acid in Biaryl Synthesis
A Senior Application Scientist's Perspective on Navigating Cross-Coupling Methodologies for Accelerated Drug Discovery
In the intricate world of medicinal chemistry, the rapid and efficient synthesis of complex biaryl scaffolds is a cornerstone of drug discovery. These structural motifs are prevalent in a vast array of pharmacologically active compounds. The choice of synthetic methodology can significantly impact yield, purity, scalability, and, ultimately, the timeline for bringing a potential therapeutic to fruition. This guide provides an in-depth, objective comparison of a modern, highly functionalized building block, 2,4-dichloro-3-cyanophenylboronic acid , against a traditional and robust alternative, the Stille coupling, for the synthesis of a key biaryl intermediate.
The Contenders: A Tale of Two Reagents
The Suzuki-Miyaura coupling, utilizing boronic acids, has become a workhorse in carbon-carbon bond formation due to its generally mild conditions and the low toxicity of boron-based reagents.[1][2] Our focus, this compound, is a prime example of a contemporary building block designed for late-stage functionalization, incorporating both electron-withdrawing (cyano) and sterically demanding (dichloro) features.
On the other hand, the Stille coupling, which employs organostannanes, is renowned for its exceptional functional group tolerance and often proceeds under neutral conditions.[3][4] However, the high toxicity of organotin compounds presents significant handling and purification challenges, a critical consideration in pharmaceutical development.[5]
This guide will dissect the practical application of both methodologies in the synthesis of a model biaryl compound, providing a head-to-head comparison of their performance, and offering insights into the causal factors that should guide a researcher's choice.
Experimental Benchmark: Synthesis of 2',4'-Dichloro-3'-cyano-4-methoxybiphenyl
To provide a tangible comparison, we will examine the synthesis of 2',4'-Dichloro-3'-cyano-4-methoxybiphenyl, a scaffold that could serve as a precursor for various biologically active molecules. We will compare the Suzuki-Miyaura coupling of this compound with 4-bromoanisole against the Stille coupling of a hypothetical, yet synthetically accessible, 2,4-dichloro-3-cyanophenylstannane with the same aryl bromide.
Table 1: Quantitative Performance Comparison
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Reaction | This compound + 4-bromoanisole | 2,4-dichloro-3-cyanophenylstannane + 4-bromoanisole |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base/Additive | K₂CO₃ | None (optional LiCl) |
| Solvent | Toluene/EtOH/H₂O | Anhydrous Toluene |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 12 hours | 8 hours |
| Isolated Yield | 85% | 92% |
| Purity | High | High (with potential tin residues) |
| Safety | Low toxicity boron byproducts | High toxicity organotin reagent and byproducts |
| Workup | Simple aqueous extraction | Careful chromatography to remove tin byproducts |
This comparative data, while illustrative, is based on established trends in cross-coupling reactions. The Stille coupling often exhibits slightly higher yields and faster reaction times with sterically hindered and electronically complex substrates due to the nature of the transmetalation step.[6] However, the trade-off lies in the significant safety and environmental concerns associated with organotin reagents.[5]
The "Why": Deconstructing the Methodologies
The choice between these two powerful reactions extends beyond mere yield and reaction time. A deeper understanding of the underlying mechanisms and reagent properties is crucial for troubleshooting and optimization.
The Suzuki-Miyaura Coupling: A Green Contender with Nuances
The Suzuki-Miyaura reaction's popularity stems from its use of generally stable and low-toxicity boronic acids.[1] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
A key mechanistic feature is the requirement of a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] This necessity, however, can be a limitation when substrates contain base-sensitive functional groups. For a substrate like this compound, the electron-withdrawing nature of the chloro and cyano groups can increase the Lewis acidity of the boron center, potentially influencing the choice and strength of the base required for efficient transmetalation. While advantageous from a safety and environmental perspective, challenges with boronic acids can include protodeboronation, especially with electron-deficient or sterically hindered substrates.[8][9]
The Stille Coupling: Robustness at a Price
The Stille coupling offers a broader functional group tolerance, often proceeding under neutral conditions, which is a significant advantage.[3] The organostannane reagents are typically stable to air and moisture.
The primary drawback of the Stille coupling is the high toxicity of organotin compounds.[5] This necessitates stringent safety protocols for handling and disposal. Furthermore, the removal of tin-containing byproducts from the final product can be challenging, often requiring multiple chromatographic purifications, which can be undesirable in a pharmaceutical manufacturing setting.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene, ethanol, and deionized water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of 2,4-Dichloro-3-cyanophenylstannane with 4-Bromoanisole
Materials:
-
2,4-dichloro-3-cyanophenylstannane (1.1 mmol)
-
4-bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, 4-bromoanisole, and 2,4-dichloro-3-cyanophenylstannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, potentially requiring multiple columns to ensure complete removal of tin byproducts.
Visualization of the Decision-Making Workflow
The selection of a cross-coupling method is a multi-faceted decision. The following diagram illustrates the logical flow a researcher might follow.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Performance of 2,4-Dichloro-3-Cyanophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Kinetics of a Highly Substituted Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is a critical determinant of reaction success, influencing not only the final yield but also the reaction rate and overall process efficiency. This guide provides a deep dive into the kinetic profile of 2,4-dichloro-3-cyanophenylboronic acid, a highly substituted and electronically distinct building block of significant interest in medicinal chemistry and materials science.
Due to the presence of three electron-withdrawing groups (two chlorine atoms and a nitrile group), this compound presents a unique electronic landscape that significantly impacts its reactivity in the Suzuki-Miyaura catalytic cycle. This guide will objectively compare its expected kinetic performance with other commonly used phenylboronic acid derivatives, supported by established mechanistic principles and comparative data from related systems. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to conduct their own kinetic analyses, ensuring a data-driven approach to reaction optimization and scale-up.
The Decisive Role of Substituents: A Comparative Look at Phenylboronic Acid Reactivity
The kinetics of the Suzuki-Miyaura reaction are intricately linked to the electronic and steric properties of the substituents on the phenylboronic acid. The catalytic cycle, broadly consisting of oxidative addition, transmetalation, and reductive elimination, is influenced at different stages by these properties. For the boronic acid, the most critical step it participates in is transmetalation, where the aryl group is transferred from the boron atom to the palladium center.
The electron-withdrawing nature of the two chlorine atoms and the cyano group in this compound has a pronounced effect on its reactivity. Generally, electron-withdrawing groups on the boronic acid can influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] The increased electrophilicity of the boron atom in this compound can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step. However, the reduced nucleophilicity of the aryl ring can potentially slow down the transfer to the palladium center.
To contextualize the kinetic behavior of this compound, we will compare it with two archetypal substituted phenylboronic acids: the electron-rich 4-methoxyphenylboronic acid and the electron-neutral phenylboronic acid.
| Boronic Acid | Substituent(s) | Electronic Effect | Expected Impact on Transmetalation Rate |
| This compound | -Cl (x2), -CN | Strongly Electron-Withdrawing | Complex effects: Faster boronate formation, potentially slower aryl transfer.[2] |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | Generally accelerates transmetalation due to increased nucleophilicity of the aryl ring. |
| Phenylboronic acid | None | Neutral | Baseline for comparison. |
It is important to note that while general trends can be predicted, the interplay of electronic and steric effects, as well as the specific reaction conditions (catalyst, ligand, base, and solvent), will ultimately determine the observed reaction kinetics. Therefore, direct experimental measurement is paramount for accurate characterization.
Experimental Protocols for Kinetic Analysis
To facilitate a rigorous comparison, we present a detailed protocol for monitoring the kinetics of Suzuki-Miyaura reactions involving this compound and its analogues. The following methods are designed to be self-validating and provide high-quality, reproducible data.
In-Situ Reaction Monitoring by ¹H NMR Spectroscopy
This protocol allows for real-time tracking of reactant consumption and product formation without the need for sampling and quenching.[3][4]
Materials:
-
This compound
-
Alternative boronic acids (e.g., 4-methoxyphenylboronic acid, phenylboronic acid)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., D₈-Toluene)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.02 equiv), the base (2.0 equiv), and the internal standard into an NMR tube.
-
Initiation: At time t=0, inject the deuterated solvent into the NMR tube, ensuring rapid and thorough mixing.
-
Data Acquisition: Immediately insert the NMR tube into the pre-shimmed and temperature-controlled NMR spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a unique proton on the starting aryl halide and the biaryl product relative to the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.
Visualizing the Process: Experimental Workflow
Caption: Workflow for in-situ NMR kinetic analysis of Suzuki-Miyaura reactions.
Kinetic Analysis by HPLC
This method is suitable for reactions that are slower or when in-situ monitoring is not feasible.
Materials:
-
Same reactants as the NMR protocol
-
Non-deuterated solvent (e.g., Toluene)
-
Quenching solution (e.g., cold diethyl ether)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the aryl halide, boronic acid, palladium catalyst, base, and solvent.
-
Sampling: At specified time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a cold quenching solution.
-
Sample Preparation for HPLC: Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Determine the concentration of the product in each sample by comparing its peak area to a pre-established calibration curve. Plot the product concentration versus time to determine the reaction rate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Kinetic Data (Hypothetical)
| Boronic Acid | Relative Initial Rate (Normalized) | Qualitative Observations |
| Phenylboronic acid | 1.00 | Baseline reaction rate. |
| 4-Methoxyphenylboronic acid | > 1.00 | Faster reaction, likely due to enhanced transmetalation. |
| This compound | < 1.00 | Slower overall reaction, potentially limited by the nucleophilicity of the aryl ring during transmetalation. |
Note: The values presented in this table are for illustrative purposes and should be experimentally determined.
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of multiple electron-withdrawing groups, present both challenges and opportunities in the context of Suzuki-Miyaura cross-coupling reactions. While a decrease in the overall reaction rate compared to electron-rich or neutral boronic acids can be anticipated, a thorough kinetic analysis is essential to optimize reaction conditions and maximize efficiency.
The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative kinetic studies. By generating high-quality, in-house data, scientists and drug development professionals can make informed decisions about catalyst selection, reaction time, and temperature, ultimately accelerating the discovery and development of new chemical entities. The continued investigation into the reactivity of highly substituted boronic acids will undoubtedly lead to a deeper understanding of the subtleties of the Suzuki-Miyaura reaction and pave the way for the development of even more efficient and selective catalytic systems.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr-kiehl.net [dr-kiehl.net]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Green Synthesis of 2,4-Dichloro-3-cyanophenylboronic Acid: An Assessment of Key Green Chemistry Metrics
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of potential synthetic routes for 2,4-dichloro-3-cyanophenylboronic acid, a valuable intermediate in pharmaceutical development. Our focus extends beyond mere synthetic feasibility to a critical evaluation of each pathway through the lens of green chemistry. By assessing key metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), we aim to provide actionable insights for developing more sustainable and efficient manufacturing processes.
The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly recognizing the need to integrate green chemistry principles into drug development and manufacturing.[1][2] This shift is driven by a combination of environmental regulations, economic pressures to reduce waste and improve efficiency, and a growing corporate responsibility to minimize environmental impact. The synthesis of complex molecules like this compound often involves multi-step processes that can generate significant waste. Therefore, a proactive assessment of green chemistry metrics from the early stages of process development is crucial.
This guide will explore three plausible synthetic strategies for this compound:
-
Route A: Palladium-Catalyzed Miyaura Borylation
-
Route B: Directed Ortho-Metalation (DoM) followed by Borylation
-
Route C: Sandmeyer-Type Borylation
For each route, we will provide a detailed (though, where necessary, hypothetical) experimental protocol, analyze the underlying chemistry, and critically evaluate its green credentials.
Route A: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and widely used method for the synthesis of arylboronates from aryl halides.[3][4] This reaction, typically catalyzed by palladium complexes, offers high functional group tolerance and generally proceeds under relatively mild conditions.
Reaction Scheme

A plausible Miyaura borylation approach to this compound.
Experimental Protocol (Hypothetical)
Materials:
-
1-Bromo-2,4-dichloro-3-cyanobenzene (starting material - hypothetical)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (solvent)
-
Hydrochloric acid (HCl)
-
Toluene (for extraction)
-
Pinacol
Procedure:
-
To a dry three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,4-dichloro-3-cyanobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and other solids.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
To the residue, add toluene and a dilute aqueous solution of HCl. Stir vigorously for 1-2 hours to hydrolyze the pinacol boronate ester.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallize from an appropriate solvent system (e.g., toluene/hexanes) to obtain the pure product.
Causality Behind Experimental Choices
The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial for promoting the oxidative addition of the aryl bromide and subsequent reductive elimination. Potassium acetate acts as a mild base, which is often sufficient for the Miyaura borylation and helps to avoid side reactions that can occur with stronger bases. Dioxane is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point. The final acidic workup is necessary to hydrolyze the initially formed pinacol boronate ester to the desired boronic acid.
Green Chemistry Metrics Assessment (Estimated)
| Metric | Value | Rationale |
| Atom Economy | ~65% | The calculation considers the molecular weights of the reactants and the desired product. A significant portion of the mass comes from the bis(pinacolato)diboron and the leaving group (bromine), which are not incorporated into the final product. |
| E-Factor | 15 - 25 | This estimate accounts for the mass of all reagents, solvents, and workup materials relative to the mass of the product. The significant use of solvent (dioxane and toluene) and the mass of byproducts contribute to this value. |
| PMI | 16 - 26 | Process Mass Intensity is the total mass input divided by the mass of the product. This value is closely related to the E-Factor (PMI = E-Factor + 1).[5] |
Caption: Workflow for the synthesis of this compound via Directed Ortho-Metalation.
Route C: Sandmeyer-Type Borylation
The Sandmeyer reaction traditionally involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. [5][6]More recent developments have expanded this reaction to include the introduction of a boronic acid group.
Reaction Scheme

A plausible Sandmeyer-type borylation approach.
Experimental Protocol (Hypothetical)
Materials:
-
3-Amino-2,6-dichlorobenzonitrile (starting material - hypothetical)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Bis(pinacolato)diboron (B₂pin₂) or another boron source
-
Copper(I) oxide or other copper catalyst (optional)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve 3-amino-2,6-dichlorobenzonitrile (1.0 equiv) in a mixture of acetonitrile and aqueous HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a mixture of bis(pinacolato)diboron (1.5 equiv) and a copper catalyst (if used) in acetonitrile.
-
Slowly add the cold diazonium salt solution to the borylation mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas.
-
Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Hydrolyze the resulting boronate ester as described in Route A to obtain the final product.
Causality Behind Experimental Choices
The diazotization of the aromatic amine is a classic and well-established procedure. The subsequent borylation of the diazonium salt can proceed through a radical mechanism and may or may not require a copper catalyst. [7][8]The choice of boron source can vary, with bis(pinacolato)diboron being a common option. This route avoids the use of highly reactive organometallic reagents.
Green Chemistry Metrics Assessment (Estimated)
| Metric | Value | Rationale |
| Atom Economy | ~60% | The loss of dinitrogen gas and the mass from the boronating agent and counterions contribute to a lower atom economy. |
| E-Factor | 25 - 40 | The use of stoichiometric sodium nitrite and acid, along with solvents for reaction and workup, results in a relatively high E-factor. The potential use of a copper catalyst also adds to the waste stream. |
| PMI | 26 - 41 | The PMI for this route is expected to be high due to the multiple steps (diazotization and borylation) and the associated solvent and reagent usage. |
Diagram of Sandmeyer-Type Borylation Workflow
Caption: Workflow for the synthesis of this compound via a Sandmeyer-type reaction.
Comparative Analysis and Conclusion
The following table provides a summary of the estimated green chemistry metrics for the three proposed synthetic routes to this compound.
| Synthetic Route | Atom Economy (%) | E-Factor | PMI | Key Advantages | Key Disadvantages |
| A: Miyaura Borylation | ~65 | 15 - 25 | 16 - 26 | High functional group tolerance; milder conditions. | Use of expensive palladium catalyst; moderate atom economy. |
| B: DoM & Borylation | ~75 | 20 - 35 | 21 - 36 | Higher atom economy; regioselective. | Cryogenic temperatures; use of hazardous organolithium reagents. |
| C: Sandmeyer Borylation | ~60 | 25 - 40 | 26 - 41 | Avoids organometallic reagents; readily available starting materials. | Lower atom economy; generation of nitrogen gas; potential use of copper. |
Expert Insights and Recommendations:
From a green chemistry perspective, each route presents a trade-off.
-
Route A (Miyaura Borylation) appears to be a strong contender, particularly if the palladium catalyst can be used at low loadings and recycled effectively. The development of greener solvents for this reaction is also an active area of research. [1]
-
Route B (DoM & Borylation) , while having a better theoretical atom economy, suffers from the practical challenges and environmental impact of using cryogenic conditions and highly reactive and hazardous organolithium reagents. The energy consumption for cooling on an industrial scale would be substantial.
-
Route C (Sandmeyer Borylation) is the least favorable from a green metrics standpoint due to its lower atom economy and higher E-factor. The generation of nitrogen gas also presents a process safety consideration.
Future Directions:
To further enhance the greenness of the synthesis of this compound, future research could focus on:
-
Developing more active and recyclable catalysts for the Miyaura borylation to reduce catalyst loading and cost.
-
Exploring alternative, greener solvents for all synthetic routes.
-
Investigating one-pot procedures that combine multiple steps to reduce solvent usage and waste from workups.
-
Considering biocatalytic approaches, which often offer high selectivity and operate under mild, aqueous conditions.
This comparative guide provides a framework for selecting and optimizing a synthetic route to this compound with a strong emphasis on sustainability. By integrating green chemistry principles early in the development process, researchers and drug development professionals can contribute to a more environmentally responsible pharmaceutical industry.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. US6218564B1 - Process for the preparation of substituted aromatic compounds - Google Patents [patents.google.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern synthesis. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, offering unparalleled efficiency and functional group tolerance. A critical parameter dictating the success of these transformations is the choice of the aryl halide coupling partner. This guide provides a comprehensive comparative analysis of the performance of different aryl halides—iodides, bromides, and chlorides—in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data, and provide detailed protocols to empower you in your synthetic designs.
The Decisive Role of the Carbon-Halogen Bond
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions predominantly follows a well-established trend:
Aryl Iodide > Aryl Bromide > Aryl Chloride
This hierarchy is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.[1] A weaker C-X bond is more readily cleaved during the initial, often rate-determining, oxidative addition step of the catalytic cycle.[2]
Bond Dissociation Energies of Phenyl Halides
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Iodide (Ph-I) | 67.0 |
| Phenyl Bromide (Ph-Br) | 84.0 |
| Phenyl Chloride (Ph-Cl) | 97.1 |
Note: Values are approximate and sourced from reference[1].
As the table illustrates, the C-I bond is significantly weaker than the C-Br and C-Cl bonds, requiring less energy to break. This translates to faster reaction rates and the feasibility of using milder reaction conditions. Conversely, the strength of the C-Cl bond historically presented a significant challenge, necessitating the development of more sophisticated and highly active catalyst systems to facilitate its activation.[3]
The Gateway to Catalysis: Oxidative Addition
The oxidative addition of the aryl halide to a low-valent palladium(0) complex is the inaugural and often rate-limiting step in the catalytic cycles of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2][4] In this crucial step, the palladium center inserts itself into the carbon-halogen bond, transforming from a Pd(0) to a Pd(II) species. The facility of this step is directly correlated with the C-X bond strength; hence, aryl iodides undergo oxidative addition more readily than aryl bromides, which in turn are more reactive than aryl chlorides.[2]
Two primary mechanisms have been proposed for oxidative addition: a concerted, three-centered pathway and a more polar, SNAr-like nucleophilic displacement pathway.[5][6] The operative mechanism can be influenced by the nature of the halide, the ligands on the palladium, and the electronic properties of the aryl group.[5] For instance, traditional monodentate phosphine ligands often favor a concerted mechanism.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron species. The choice of the aryl halide profoundly impacts reaction efficiency.
Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Aryl Iodide | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | ~95% | [7] |
| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | ~85% | [7] |
| Aryl Chloride | Phenylboronic Acid | Na₂PdCl₄ / sSPhos | ~3% | [8] |
| Aryl Bromide | Phenylboronic Acid | Na₂PdCl₄ / sSPhos | ~41% | [8] |
Note: Yields are representative and can vary based on specific substrates and conditions.
As the data indicates, aryl iodides and bromides are generally excellent substrates for Suzuki-Miyaura coupling under standard conditions. Aryl chlorides, however, often require more specialized, electron-rich, and bulky phosphine ligands (like SPhos) to achieve reasonable yields due to the difficulty of the oxidative addition step.[9]
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron reagent (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][10]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the appropriate solvent system (e.g., a mixture of toluene and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Heck Reaction: Olefin Arylation
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. The reactivity of the aryl halide is a critical factor in this transformation.[4][11]
Comparative Yields in the Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Yield (%) | Reference |
| Aryl Iodide | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | High | [3] |
| Aryl Bromide | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | Good to High | [3] |
| Aryl Chloride | Styrene | Palladacycle / Base | Moderate to Good | [3] |
Note: Yields are generalized from trends discussed in the literature.
Similar to the Suzuki-Miyaura coupling, aryl iodides and bromides are the most common and reactive partners in the Heck reaction.[12] The activation of aryl chlorides typically requires higher temperatures and more robust catalyst systems, such as those employing palladacycles or N-heterocyclic carbene (NHC) ligands, to overcome the strong C-Cl bond.[3]
Heck Reaction Catalytic Cycle
The Heck reaction cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene (carbopalladation). A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[13][14]
Experimental Protocol: Heck Reaction
-
Reaction Setup: To a solution of the aryl halide (1.0 eq) and the alkene (1.5 eq) in a suitable solvent (e.g., acetonitrile or DMF), add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) at room temperature.[12]
-
Base Addition: Add the base (e.g., triethylamine, 3.0 eq).[12]
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC.[12]
-
Work-up: After completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.[12]
-
Purification: Redissolve the residue in a suitable solvent like DCM, wash with an aqueous solution (e.g., sat. aq. NH₄Cl), dry the organic layer, and concentrate. Purify the product via column chromatography.[12]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines via the cross-coupling of an aryl halide with a primary or secondary amine.[15][16]
Comparative Yields in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |
| Aryl Iodide | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | High | [17][18] |
| Aryl Bromide | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | High | [17][18] |
| Aryl Chloride | Aniline | Pd(OAc)₂ / Bulky Phosphine / NaOtBu | Good to High | [19] |
Note: Yields are representative and highly dependent on the ligand used.
While aryl iodides and bromides are readily coupled, significant advancements in ligand design have made the amination of aryl chlorides highly efficient.[17][18] The use of sterically hindered, electron-rich phosphine ligands is often crucial for the successful coupling of less reactive aryl chlorides.[19] Interestingly, aryl iodides can sometimes lead to lower yields due to the formation of unreactive palladium-iodide bridged dimers.[16]
Buchwald-Hartwig Amination Catalytic Cycle
The cycle initiates with the oxidative addition of the aryl halide to Pd(0). The amine then coordinates to the Pd(II) complex, and a base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the arylamine product and regenerates the Pd(0) catalyst.[15][20]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a nitrogen-filled glovebox or a Schlenk flask, charge a vial with the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., a G4 precatalyst, 5 mol%), an appropriate phosphine ligand (e.g., BrettPhos, 5 mol%), and a base (e.g., K₃PO₄, 1.4 equiv).[21]
-
Solvent Addition: Add a dry, deoxygenated solvent (e.g., t-BuOH).[21]
-
Reaction Execution: Seal the vial and heat the reaction mixture with stirring (e.g., at 100 °C) for the required duration (typically several hours to days).[21]
-
Work-up: After cooling, partition the reaction mixture between an organic solvent (e.g., DCM) and water. Separate the layers.[21]
-
Purification: Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography.[21]
Conclusion
The choice of aryl halide is a decisive factor in the outcome of palladium-catalyzed cross-coupling reactions. While aryl iodides and bromides offer high reactivity due to their lower C-X bond dissociation energies, the development of sophisticated and robust catalyst systems has significantly broadened the utility of the more economical and abundant aryl chlorides. A thorough understanding of the interplay between the aryl halide, the catalyst system, and the reaction mechanism is paramount for designing efficient, cost-effective, and scalable synthetic routes in academic research and industrial drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 12. Heck Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. name-reaction.com [name-reaction.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jk-sci.com [jk-sci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Safety Operating Guide
Navigating the Disposal of 2,4-Dichloro-3-cyanophenylboronic Acid: A Guide to Safety and Compliance
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules like 2,4-Dichloro-3-cyanophenylboronic acid is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
I. Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of this compound is the foundation of its safe management. The molecule's constituent parts each contribute to its hazard profile:
-
Boronic Acid Group: Boronic acids as a class can cause skin and serious eye irritation, as well as respiratory irritation.[1]
-
Dichlorinated Phenyl Group: Chlorinated organic compounds can be persistent in the environment and may have toxic effects on aquatic life.[2][3]
-
Cyano (Nitrile) Group: The presence of a cyano group introduces the potential for toxicity. While the nitrile in this compound is organic, it is crucial to handle it with the caution afforded to cyanide-containing materials, particularly concerning reactions that could release hydrogen cyanide gas.[4][5]
Immediate Safety and Handling:
Before initiating any disposal procedure, ensure the following personal protective equipment (PPE) is in use:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
A properly fitted laboratory coat
All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[1][7]
A. Waste Segregation and Collection
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Characterize the Waste: All waste containing this compound must be classified as hazardous.
-
Solid Waste:
-
Collect unused or expired this compound, along with any contaminated solid materials (e.g., weighing papers, contaminated gloves, bench protectors), in a designated, robust, and sealable container.
-
This container must be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and sealable container designated for liquid hazardous waste.
-
The container must also be clearly labeled as "Hazardous Waste."
-
-
Labeling: The hazardous waste container must be meticulously labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number, if available.
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
B. Incompatible Materials
To prevent dangerous reactions, do not mix this compound waste with the following:
-
Strong Acids: Contact with strong acids could potentially lead to the liberation of toxic gases.
-
Strong Bases: May cause decomposition or other unintended reactions.[7][8]
-
Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[7]
-
Bleach (Sodium Hypochlorite): Mixing with cyanide-containing compounds can produce toxic gases.[9]
C. Storage of Waste
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
III. Decontamination of Empty Containers
Empty containers that once held this compound must be thoroughly decontaminated before they can be considered for recycling or disposal as non-hazardous waste.
-
Initial Rinse (to be collected as hazardous waste):
-
Subsequent Rinses: Follow your institution's specific guidelines regarding the disposal of subsequent rinses. It is best practice to collect all rinsates as hazardous waste.
-
Final Disposal of the Container:
-
After thorough rinsing, allow the container to air dry completely in a well-ventilated area, such as the back of the fume hood.
-
Once completely dry, deface or remove the original label to prevent misidentification.
-
The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as determined by the container's material and institutional policy.[1]
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below provides hazard classifications for a related compound, 3-Cyanophenylboronic Acid, which can serve as a conservative proxy for assessing potential hazards.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | [10] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | [10] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled | [10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][10] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [7][10] |
Experimental Protocols
Protocol for Decontamination of Glassware Contaminated with this compound
-
Initial Solvent Rinse:
-
Wearing appropriate PPE and working in a fume hood, add a small amount of a suitable organic solvent (e.g., acetone) to the contaminated glassware.
-
Swirl the solvent to ensure it contacts all interior surfaces.
-
Decant the solvent into a properly labeled liquid hazardous waste container.
-
Repeat this rinse two more times, collecting all rinsate as hazardous waste.
-
-
Aqueous Wash:
-
Wash the glassware with a laboratory detergent and warm water.
-
Rinse thoroughly with tap water.
-
-
Final Rinse:
-
Rinse the glassware with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. vita-d-chlor.com [vita-d-chlor.com]
- 4. CYANOGEN | Occupational Safety and Health Administration [osha.gov]
- 5. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. laballey.com [laballey.com]
- 10. tcichemicals.com [tcichemicals.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dichloro-3-cyanophenylboronic acid
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a cornerstone of innovation. Among the versatile reagents utilized in modern synthetic chemistry, boronic acids and their derivatives are of paramount importance. This guide provides essential safety and handling protocols for 2,4-Dichloro-3-cyanophenylboronic acid, a compound that, while invaluable in cross-coupling reactions, necessitates a thorough understanding of its potential hazards and the corresponding protective measures. Our commitment is to empower researchers with the knowledge to handle such reagents with the utmost confidence and safety, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
According to the safety data sheet for 3-Cyanophenylboronic Acid, the compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation[1]. Therefore, it is prudent to treat this compound with a similar level of caution, assuming it possesses comparable toxicological and irritant properties. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.
Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to personal protection is non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks of exposure.
Respiratory Protection: An Invisible Shield
Given that cyanophenylboronic acids can be toxic if inhaled, respiratory protection is a critical line of defense, especially when handling the solid compound outside of a certified chemical fume hood[1].
-
Minimum Requirement: A NIOSH-approved N95 dust mask should be worn when handling small quantities in a well-ventilated area.
-
Recommended for Weighing and Transfer: For operations that may generate dust, such as weighing and transferring the solid, a half-mask respirator with P100 particulate filters is recommended.
-
Best Practice: All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure[2].
Eye and Face Protection: A Clear Necessity
The potential for serious eye irritation from cyanophenylboronic acids necessitates robust eye and face protection[1].
-
Mandatory: Safety glasses with side shields are the minimum requirement for anyone in the laboratory.
-
Enhanced Protection: When handling the solid or solutions of this compound, chemical splash goggles are required to provide a complete seal around the eyes.
-
Full Coverage: A face shield, worn in conjunction with safety goggles, is strongly recommended during procedures with a higher risk of splashes, such as during dissolution or transfer of solutions.
Skin and Body Protection: An Impermeable Barrier
Toxic in contact with skin is a significant hazard associated with cyanophenylboronic acids[1]. Therefore, comprehensive skin and body protection is essential.
-
Gloves: Nitrile gloves are the standard for handling this compound. Ensure gloves are of an appropriate thickness and are changed immediately if contaminated. Double-gloving is a prudent practice, especially during extended handling periods.
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect the skin and clothing from contamination.
-
Additional Protection: For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory laboratory attire.
PPE Selection Matrix: A Quick Reference Guide
For clarity and ease of use, the following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage and Transport | Not generally required if container is sealed | Safety glasses with side shields | Nitrile gloves | Lab coat |
| Weighing and Transfer (Solid) | Half-mask respirator with P100 filters (in a fume hood) | Chemical splash goggles and face shield | Double-nitrile gloves | Lab coat and chemical-resistant apron |
| Dissolution and Solution Transfer | Work in a fume hood | Chemical splash goggles and face shield | Double-nitrile gloves | Lab coat and chemical-resistant apron |
| Use in Reaction | Work in a fume hood | Chemical splash goggles | Nitrile gloves | Lab coat |
Procedural Workflow for Safe Handling
The following step-by-step guide outlines the safe handling procedures for this compound, from receipt to disposal.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Operational Plan: A Step-by-Step Guide
-
Preparation: Before handling, review the SDS for 3-Cyanophenylboronic acid and any available data for this compound[1]. Ensure that a certified chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Weighing:
-
Don all required PPE as outlined in the PPE Selection Matrix.
-
Perform all weighing operations inside a chemical fume hood to contain any dust.
-
Use a disposable weighing boat to avoid contamination of balances.
-
-
Dissolution:
-
Add the solvent to the solid in a flask or beaker inside the fume hood.
-
If necessary, gently swirl or stir the mixture to aid dissolution. Avoid heating if the solvent is volatile.
-
-
Reaction:
-
Set up the reaction apparatus within the fume hood.
-
Transfer the solution of this compound to the reaction vessel using a funnel or cannula technique to minimize the risk of spills.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, still within the fume hood.
-
Perform all extractions and subsequent manipulations within the fume hood.
-
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated weighing paper, and gloves should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound and the first rinse of any glassware should be collected in a labeled container for halogenated organic waste.
-
Sharps: Any needles or other sharps used in the process must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., Toxic, Irritant).
-
Storage of Waste: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials until they are collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Decontamination of Glassware:
-
Rinse glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) three times.
-
The first rinseate must be collected as hazardous waste. Subsequent rinses can typically be disposed of as non-hazardous waste, but consult your institution's EHS guidelines.
-
After rinsing, wash the glassware with soap and water.
-
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
